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Core Science & Biosynthesis

Foundational

N3-(2-Methoxy)ethyluridine: Structural Profiling and Synthetic Utility

The following technical guide provides an in-depth analysis of N3-(2-Methoxy)ethyluridine , a specialized nucleoside analogue. This document is structured for researchers in medicinal chemistry and oligonucleotide therap...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N3-(2-Methoxy)ethyluridine , a specialized nucleoside analogue. This document is structured for researchers in medicinal chemistry and oligonucleotide therapeutics, focusing on structural dynamics, synthetic pathways, and biological implications.[1]

[1]

Executive Summary

N3-(2-Methoxy)ethyluridine (N3-MEU) is a synthetic uridine derivative characterized by the alkylation of the N3-imide nitrogen with a 2-methoxyethyl group.[1] Unlike the widely utilized 2'-O-(2-methoxyethyl)uridine (2'-MOE), which modifies the sugar moiety to enhance nuclease resistance in antisense oligonucleotides, N3-MEU modifies the Watson-Crick binding face of the nucleobase.[1]

This modification abolishes the hydrogen-bonding capability of the N3-H proton, effectively disrupting A-U base pairing.[1] Consequently, N3-MEU serves as a critical chemical probe for studying RNA polymerase fidelity, a potential prodrug scaffold in CNS therapeutics (antiepileptic research), and a key reference standard for impurity profiling in the GMP manufacture of oligonucleotide drugs.[1]

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification[1]
  • IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-methoxyethyl)pyrimidine-2,4-dione[1]

  • Common Name: N3-(2-Methoxy)ethyluridine[1][2][3][4][5]

  • Molecular Formula: C₁₂H₁₈N₂O₇[1]

  • Molecular Weight: 302.28 g/mol [1][6]

  • Classification: Pyrimidine Nucleoside Analogue[1][2][7]

Structural Visualization

The following diagram illustrates the chemical structure of N3-MEU, highlighting the critical N3-substitution that differentiates it from canonical uridine and 2'-MOE derivatives.

N3_MEU_Structure Uridine_Core Uridine Core (Ribose + Uracil) N3_Position N3 Position (Imide Nitrogen) Uridine_Core->N3_Position Site of Modification Substitution 2-Methoxyethyl Group (-CH2-CH2-O-CH3) N3_Position->Substitution Alkylation Property_Effect Loss of H-Bond Donor (Disrupts A-U Pairing) Substitution->Property_Effect Functional Consequence

Figure 1: Structural logic of N3-(2-Methoxy)ethyluridine synthesis and functional impact.

Physicochemical Properties
PropertyValue/DescriptionRelevance
H-Bond Donors 3 (2', 3', 5' -OH)The N3-H donor is lost, preventing base pairing with Adenine.[1]
H-Bond Acceptors 7Includes the new ether oxygen and carbonyls.[1]
LogP (Predicted) ~ -1.2 to -0.8More lipophilic than Uridine (LogP ~ -2.[1]0) due to the alkyl chain.[1]
Solubility High in MeOH, DMSO, H₂OThe ether oxygen maintains water solubility despite alkylation.[1]
pKa Non-ionizable at N3Loss of the acidic imide proton (pKa ~9.2 in Uridine).[1]

Synthetic Methodology

The synthesis of N3-MEU requires selective alkylation of the heterocyclic base without affecting the hydroxyl groups of the ribose sugar.[1]

Retrosynthetic Analysis
  • Target: N3-(2-Methoxy)ethyluridine[1][3][5]

  • Precursor: Uridine (or 2',3',5'-Tri-O-acetyluridine)[1]

  • Reagent: 2-Methoxyethyl bromide (or tosylate)[1]

  • Strategy: Protection of sugar hydroxyls

    
     Base-mediated N3-alkylation 
    
    
    
    Global deprotection.[1]
Detailed Experimental Protocol

Note: This protocol is based on standard nucleoside alkylation methodologies validated for N3-substituted pyrimidines.

Phase 1: Sugar Protection[1]
  • Reactants: Suspend Uridine (10 mmol) in dry Pyridine (50 mL).

  • Acylation: Add Acetic Anhydride (35 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 12 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM).[1]

  • Workup: Quench with ice water, extract with Dichloromethane (DCM), wash with 1M HCl and saturated NaHCO₃. Dry over Na₂SO₄ and concentrate to yield 2',3',5'-Tri-O-acetyluridine .[1]

Phase 2: N3-Alkylation[1]
  • Solvation: Dissolve Tri-O-acetyluridine (5 mmol) in anhydrous DMF (20 mL).

  • Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃, 10 mmol). Stir for 30 min to generate the imidate anion.

  • Alkylation: Add 2-Methoxyethyl bromide (7.5 mmol) dropwise.

  • Conditions: Heat to 60°C for 4-6 hours.

  • Observation: The reaction mixture typically turns from a suspension to a clear solution as the alkylation proceeds.[1]

  • Workup: Remove DMF under reduced pressure. Resuspend residue in EtOAc, wash with water and brine.[1]

Phase 3: Deprotection & Purification[1]
  • Ammonolysis: Treat the crude N3-alkylated intermediate with 7N Ammonia in Methanol (20 mL) at RT for 12 hours.

  • Evaporation: Concentrate in vacuo to a syrup.

  • Chromatography: Purify via flash column chromatography (DCM:MeOH gradient, 95:5 to 85:15).

  • Yield: Expected yield 60-75% (White foam or viscous oil).

Biological & Analytical Applications[1][8]

Pharmacological Potential (CNS & Virology)

Research into N3-substituted uridines suggests specific bioactivity profiles:

  • Antiepileptic Activity: Uridine analogues often modulate pyrimidine metabolism in the CNS.[1] The N3-substitution increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to native uridine.[1]

  • Antiviral Mechanisms: While N3-MEU cannot form Watson-Crick base pairs, it can act as a "rIMMP" (ribose-modified nucleoside monophosphate) precursor or a chain terminator if phosphorylated by cellular kinases, though the N3-blockade often reduces kinase recognition.[1]

Critical Role in Quality Control (CMC)

In the manufacturing of 2'-O-(2-Methoxyethyl)uridine (2'-MOE) phosphoramidites for antisense drugs (e.g., Nusinersen, Mipomersen), N3-alkylation is a known side reaction.[1]

  • Impurity Standard: N3-MEU is synthesized as a reference standard to quantify "N3-methylated" or "N3-alkylated" impurities in GMP batches of 2'-MOE.[1]

  • Differentiation: It must be chromatographically resolved from the 2'-O-isomer.[1][7] N3-MEU typically elutes later than 2'-MOE on Reverse Phase HPLC due to the exposed sugar hydroxyls being less lipophilic than the protected 2'-position, but the N3-alkyl group adds significant hydrophobicity.[1]

Analytical Profiling (Expected Data)[1]
  • ¹H NMR (DMSO-d₆):

    • 
       ~11.3 ppm (Imide NH) Disappears .[1]
      
    • 
       ~7.8 ppm (H6, d) and ~5.7 ppm (H5, d): Doublets remain, slight chemical shift change due to N3-substitution.[1]
      
    • 
       ~4.0 ppm (N-CH₂, t): New triplet signal for the methylene attached to Nitrogen.[1]
      
    • 
       ~3.5 ppm (O-CH₂, t): Methylene adjacent to oxygen.[1]
      
    • 
       ~3.2 ppm (O-CH₃, s): Singlet for the methoxy group.[1]
      
  • Mass Spectrometry (ESI):

    • [M+H]⁺ = 303.29 m/z[1]

    • [M+Na]⁺ = 325.27 m/z[1]

References

  • Shimizu, T., et al. (2005).[1] "Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice." Chemical & Pharmaceutical Bulletin, 53(3), 313-318.[1] [Link]

  • PubChem. (2024).[1] Uridine Derivatives and Structural Analogues. National Library of Medicine.[1] [Link]

Sources

Exploratory

The Therapeutic Potential of N3-Substituted Pyrimidines as Anticonvulsant Agents: A Technical Guide

Introduction Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patient...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and fewer side effects.[1][2][3] The pyrimidine scaffold, a core component of nucleic acids and various bioactive molecules, has emerged as a promising framework for the development of new anticonvulsant drugs.[4] This technical guide provides an in-depth exploration of N3-substituted pyrimidines as a potential class of anticonvulsants, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind their design, synthetic strategies, key experimental protocols for evaluation, and the current understanding of their structure-activity relationships and mechanisms of action.

The Pyrimidine Core: A Privileged Scaffold in Anticonvulsant Drug Discovery

The pyrimidine nucleus is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The presence of nitrogen atoms in the pyrimidine ring allows for various intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets. The substitutable positions on the pyrimidine ring, particularly the N3 position, provide a valuable handle for modifying the physicochemical and pharmacological properties of the resulting compounds.

Rationale for N3-Substitution

The strategic substitution at the N3 position of the pyrimidine ring is hypothesized to influence several key factors that contribute to anticonvulsant activity:

  • Lipophilicity and Blood-Brain Barrier (BBB) Permeability: The nature of the substituent at the N3 position can significantly alter the overall lipophilicity of the molecule.[5] Fine-tuning this property is critical for ensuring adequate penetration across the blood-brain barrier to reach the central nervous system (CNS), where the therapeutic targets for epilepsy are located.

  • Target Interaction: The N3-substituent can directly participate in binding interactions with the active site of target proteins, such as ion channels or receptors. The size, shape, and electronic properties of the substituent can dictate the affinity and selectivity of this binding.

  • Metabolic Stability: Modification at the N3 position can influence the metabolic fate of the compound, potentially leading to a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.

Synthetic Strategies for N3-Substituted Pyrimidines

A common and versatile method for the synthesis of pyrimidine derivatives is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea or thiourea derivative.[6] To introduce substituents at the N3 position, a multi-step synthetic approach is often employed, starting from a pre-formed pyrimidine ring.

General Synthetic Workflow

Synthetic Workflow A Biginelli Reaction (Aldehyde, β-Ketoester, Urea/Thiourea) B Pyrimidine-2(1H)-one/thione Core A->B Cyclocondensation C Functionalization at N3 (e.g., Alkylation, Acylation) B->C Reaction with Electrophiles D N3-Substituted Pyrimidine Derivatives C->D Formation of Target Compounds E Purification & Characterization (FTIR, NMR, Mass Spec) D->E Post-synthesis Processing

Caption: General synthetic workflow for N3-substituted pyrimidines.

Detailed Experimental Protocol: Synthesis of a Model N3-Substituted Pyrimidine Derivative

This protocol outlines a representative synthesis based on methodologies described in the literature.[6]

Step 1: Synthesis of the Pyrimidine Core (Biginelli Reaction)

  • To a solution of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (12 mmol) in ethanol (30 mL), add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the dihydropyrimidinone core.

Step 2: N3-Substitution

  • To a solution of the dihydropyrimidinone (5 mmol) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (6 mmol) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at room temperature to form the corresponding anion.

  • Add the desired alkyl or acyl halide (e.g., benzyl bromide, 5.5 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 8-12 hours.

  • Quench the reaction by adding cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Step 3: Characterization

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[6]

In Vivo Evaluation of Anticonvulsant Activity

The initial assessment of the anticonvulsant potential of newly synthesized compounds is typically performed using well-established in vivo seizure models in rodents.[1] The two most common primary screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[3][6][7][8]

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is particularly sensitive to drugs that act by blocking voltage-gated sodium channels.[9]

Experimental Protocol: MES Test

  • Animals: Use adult male albino mice (20-25 g).

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, and 300 mg/kg).[10] A control group receives the vehicle, and a positive control group receives a standard AED like phenytoin.

  • Induction of Seizure: After a specific time interval (e.g., 30 minutes and 4 hours), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[10]

  • Endpoint: The abolition of the hind limb tonic extensor phase is considered the endpoint for protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose level. Determine the median effective dose (ED₅₀) for the most potent compounds.[11]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.[5][8]

Experimental Protocol: scPTZ Test

  • Animals: Use adult male albino mice (20-25 g).

  • Drug Administration: Administer the test compound i.p. at various doses.

  • Induction of Seizure: After the appropriate pre-treatment time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

  • Observation: Observe the animals for the onset of clonic seizures for a period of 30 minutes.

  • Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection.

  • Data Analysis: Calculate the percentage of protected animals and determine the ED₅₀ for active compounds.

Neurotoxicity Screening: The Rotarod Test

It is crucial to assess the potential for motor impairment, a common side effect of AEDs.[3] The rotarod test is widely used for this purpose.[11]

Experimental Protocol: Rotarod Test

  • Apparatus: Use a rotarod apparatus with a rotating rod (e.g., 3 cm diameter) set at a constant speed (e.g., 6-10 rpm).

  • Training: Train the mice to stay on the rotating rod for a set period (e.g., 1 minute) for at least three consecutive trials.

  • Testing: Administer the test compound at various doses. At the time of peak effect determined from the seizure tests, place the mice on the rotarod.

  • Endpoint: Record the time the animal remains on the rod. Motor impairment is indicated if the animal falls off the rod within the observation period.

  • Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity.[11]

Therapeutic Index

The therapeutic index (PI = TD₅₀ / ED₅₀) is a critical parameter for evaluating the safety and potential clinical utility of a compound.[2][11] A higher PI indicates a wider margin between the therapeutic and toxic doses.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how the chemical structure of the N3-substituted pyrimidines influences their anticonvulsant activity and for guiding the design of more potent and safer analogs.[4]

Structural Feature Observation Implication Reference
N3-Substituent The nature of the substituent at the N3 position significantly impacts activity. For instance, in some quinazolin-4(3H)-one derivatives, an allyl substituent at position 3 showed higher activity than a benzyl group.The size, flexibility, and electronic properties of the N3-substituent are critical for optimal interaction with the target.[5]
Aromatic Rings The presence of aromatic or heteroaromatic rings, often as part of the N3-substituent or at other positions on the pyrimidine core, is a common feature in active compounds.These rings may engage in hydrophobic or π-π stacking interactions within the binding site of the target protein.[12]
Electron-Withdrawing/Donating Groups The electronic properties of substituents on aromatic rings can modulate activity. In some series, electron-withdrawing groups on a benzyl substituent at N3 were associated with lower RMSD in molecular dynamics simulations.Electronic effects can influence the binding affinity and pharmacokinetic properties of the compounds.[5]
Hydrogen Bond Donors/Acceptors The presence of hydrogen bond donors and acceptors, such as carbonyl groups or heteroatoms within the pyrimidine ring and its substituents, is crucial for activity.These groups are likely involved in key hydrogen bonding interactions with the target receptor.[5]

Potential Mechanisms of Action

The precise mechanisms of action for many novel anticonvulsants are still under investigation. However, based on the activity profiles in the MES and scPTZ tests and by analogy to other anticonvulsants, several potential mechanisms for N3-substituted pyrimidines can be proposed.

Modulation of Voltage-Gated Ion Channels

Many established AEDs exert their effects by modulating the activity of voltage-gated sodium or calcium channels.[13][14]

  • Sodium Channel Blockade: Activity in the MES test often suggests an interaction with voltage-gated sodium channels.[9] These drugs typically bind to the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizures.

  • Calcium Channel Blockade: Inhibition of T-type calcium channels is a known mechanism for drugs effective against absence seizures, which are modeled by the scPTZ test.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[13] Enhancing GABAergic signaling can suppress neuronal hyperexcitability.

  • GABA-A Receptor Modulation: Some pyrimidine derivatives may act as positive allosteric modulators of the GABA-A receptor, similar to benzodiazepines.[2][5] This can be investigated through flumazenil antagonism assays and radioligand binding studies.[2]

Anticonvulsant Mechanisms cluster_0 N3-Substituted Pyrimidine cluster_1 Potential Cellular Targets cluster_2 Overall Effect N3P N3-Substituted Pyrimidine VGSC Voltage-Gated Na+ Channel Inhibition of repetitive firing N3P->VGSC Modulation GABA_A GABA-A Receptor Enhanced GABAergic inhibition N3P->GABA_A Modulation VGCC Voltage-Gated Ca2+ Channel Reduced neurotransmitter release N3P->VGCC Modulation Outcome Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) VGSC->Outcome GABA_A->Outcome VGCC->Outcome

Caption: Potential mechanisms of action for N3-substituted pyrimidines.

Investigating Mechanisms: Electrophysiological Studies

To elucidate the specific molecular targets of promising N3-substituted pyrimidine derivatives, electrophysiological techniques such as the patch-clamp method are invaluable.[15][16]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use cultured neurons or acutely isolated brain slices.

  • Recording Setup: Employ a patch-clamp amplifier, micromanipulator, and microscope.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Seal Formation: Form a high-resistance "gigaseal" between the pipette tip and the cell membrane.[15]

  • Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.

  • Data Acquisition: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the ionic currents (e.g., sodium or calcium currents) in response to voltage steps. In current-clamp mode, inject current and record changes in the membrane potential.[15]

  • Drug Application: Apply the N3-substituted pyrimidine derivative to the bath solution and observe its effect on the recorded currents or membrane potential.

Conclusion and Future Directions

N3-substituted pyrimidines represent a promising class of compounds for the development of novel anticonvulsant therapies. Their synthetic tractability and the potential for fine-tuning their pharmacological properties through substitution at the N3 position make them an attractive scaffold for medicinal chemists. The systematic application of the in vivo and in vitro screening protocols outlined in this guide is essential for identifying lead compounds with potent anticonvulsant activity and a favorable safety profile.

Future research in this area should focus on:

  • Elucidating specific molecular targets: Utilizing advanced electrophysiological and biochemical techniques to definitively identify the protein targets of active compounds.

  • Expanding SAR studies: Synthesizing and testing a wider range of N3-substituted analogs to build more comprehensive SAR models.

  • Pharmacokinetic profiling: Conducting detailed ADME (absorption, distribution, metabolism, and excretion) studies on lead compounds to assess their drug-like properties.

  • Computational modeling: Employing molecular docking and dynamics simulations to gain insights into the binding modes of these compounds and to guide the rational design of new derivatives.[5][17]

Through a multidisciplinary approach that integrates synthetic chemistry, in vivo pharmacology, electrophysiology, and computational modeling, the full therapeutic potential of N3-substituted pyrimidines as a new generation of anticonvulsant drugs can be realized.

References

  • Verma, A., Saraf, S. K., & Singh, S. (2009). Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines. PubMed. [Link]

  • Siddiqui, N., Rana, A., Khan, S. A., Arshad, M. F., & Ahsan, W. (2011). Synthesis, anticonvulsant and neurotoxicity evaluation of some new pyrimidine-5-carbonitrile derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2011). Synthesis, anticonvulsant and toxicity screening of newer pyrimidine semicarbazone derivatives. Medicinal Chemistry Research. [Link]

  • Ioniță, E. I., Cîrciumaru, A., Tătărîngă, G., Vasile, C. M., Șeremet, O. C., Pânzariu, A. T., ... & Profire, L. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4 (3H)-One Derivatives. Molecules. [Link]

  • Quartarone, S., Caruso, R., Orlando, V., Russo, E., De Sarro, G., & Chimirri, A. (2004). Synthesis and anticonvulsant activity of N-3 substituted 2, 3-benzodiazepines. Il Farmaco. [Link]

  • Song, M. X., Wu, J. Y., Li, S., Wang, S. J., Li, Y. B., Tan, R., ... & Deng, X. Q. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. [Link]

  • Sivakumar, A., & Ramachandran, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Current Organic Synthesis. [Link]

  • Küçükgüzel, I., Küçükgüzel, Ş. G., Rollas, S., & Kiraz, M. (2008). Synthesis and anticonvulsant activity of new phenytoin derivatives. Archiv der Pharmazie. [Link]

  • Song, M. X., Wu, J. Y., Li, S., Wang, S. J., Li, Y. B., Tan, R., ... & Deng, X. Q. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. [Link]

  • Kumar, P., & Kumar, R. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules. [Link]

  • Jin, Y., Gong, G., Li, Y., Li, J., & Deng, X. (2013). Design, synthesis and anticonvulsant activity evaluation of 7-substituted-[5][10][18]-triazolo [4, 3-f] pyrimidine derivatives. Molecules. [Link]

  • Danta, C. C., Sahu, S. B., & Swain, T. R. (2017). 2D Pharmacophoric Design and Synthesis of Novel Pyrimidine Derivatives as Anticonvulsants. Current Bioactive Compounds. [Link]

  • Song, M. X., Wu, J. Y., Li, S., Wang, S. J., Li, Y. B., Tan, R., ... & Deng, X. Q. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. [Link]

  • Shorvon, S. (2011). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Kumar, A., & Singh, A. (2017). Novel Pyrimidine based Semicarbazones: Confirmation of Four Binding Site Pharmacophoric Model Hypothesis for Antiepileptic Activity. Current Bioactive Compounds. [Link]

  • Al-Sabi, A., & Zholos, A. (2017). A Short Guide to Electrophysiology and Ion Channels. The Journal of Undergraduate Life Sciences. [Link]

  • Campos, G., Fortuna, A., Falcão, A., & Alves, G. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research. [Link]

  • Zhang, Z. Y., Liu, J. Y., & Zhang, Z. L. (1993). [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. Yao Xue Xue Bao. [Link]

  • El-Kashef, H., & El-Sehemy, M. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology. [Link]

  • Barker-Haliski, M., Johnson, K., & White, H. S. (2015). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS One. [Link]

  • Sharma, S., & Sharma, S. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]

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  • Al-Sabi, A., & Zholos, A. (2017). A Short Guide to Electrophysiology and Ion Channels. PubMed. [Link]

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Foundational

The Steric Gatekeepers: N3-Modifications in RNA Base Pairing Disruption

The following technical guide details the structural, thermodynamic, and functional roles of N3-modifications in RNA, specifically focusing on N3-methyluridine ( ) and N3-methylcytidine ( ) . [1][2] Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, thermodynamic, and functional roles of N3-modifications in RNA, specifically focusing on N3-methyluridine (


)  and N3-methylcytidine (

)
.

[1][2]

Executive Summary

In the landscape of epitranscriptomics and RNA therapeutics, modifications at the Watson-Crick (WC) face of nucleobases represent the most potent method for modulating secondary structure. Unlike modifications on the Hoogsteen face (e.g.,


) or the sugar-phosphate backbone (e.g., 2'-O-Me), N3-modifications  (

,

) directly target the hydrogen-bonding interface.

This guide analyzes how alkylation at the N3 position acts as a "steric gatekeeper," obligate-disrupting canonical base pairing to regulate translation fidelity, immune evasion, and thermodynamic stability. We explore the application of these mechanisms in engineering thermodynamically asymmetric siRNAs and stabilizing mRNA payloads.

Structural Mechanistics of Base Pairing Disruption

The disruption caused by N3-modifications is not merely steric; it is fundamentally electrostatic and chemically subtractive.

N3-Methyluridine ( )

In a canonical U:A base pair, the N3 position of Uridine serves as a hydrogen bond donor (N3-H) to the N1 of Adenine.

  • Mechanism of Disruption: Methylation at N3 replaces the proton with a methyl group (

    
    ).
    
    • Loss of Donor: The H-bond donor is physically removed.[1]

    • Steric Clash: The bulky methyl group clashes with the N1/C2 region of Adenine.

    • Result: Complete ablation of the U:A WC pair, forcing the RNA into a single-stranded conformation or inducing a "bulge" if constrained in a duplex.

N3-Methylcytidine ( )

In a canonical C:G base pair, the N3 position of Cytidine serves as a hydrogen bond acceptor for the N1-H of Guanine.[2]

  • Mechanism of Disruption: Methylation at N3 creates a positively charged quaternary amine (under physiological conditions) or simply blocks the acceptor site.

    • Loss of Acceptor: The lone pair on N3 is occupied by the methyl bond.

    • Electrostatic Repulsion: If protonated/charged, it repels the donor proton of Guanine.

    • Result:

      
       significantly destabilizes duplexes (
      
      
      
      to
      
      
      per modification) and reduces base-pairing discrimination, occasionally permitting promiscuous non-canonical interactions.
Visualization of Steric Clash

The following diagram illustrates the atomic-level disruption in


:A and 

:G pairs.

BasePairingDisruption cluster_canonical Canonical Watson-Crick Pairing cluster_modified N3-Methylated Disruption U_Can Uridine (N3-H) A_Can Adenine (N1) U_Can->A_Can H-Bond (Strong) m3U N3-Methyluridine (N3-CH3) U_Can->m3U Methylation (Writer Enzymes) A_Mod Adenine (N1) m3U->A_Mod STERIC CLASH (No H-Bond)

Figure 1: Mechanistic comparison of canonical hydrogen bonding versus N3-methylated steric exclusion.

Biological Consequences & Therapeutic Applications[4][5][6][7][8][9]

Thermodynamic Asymmetry in siRNA Design

A critical application of N3-modifications is in RNA interference (RNAi) . Efficient loading of the guide strand into the RNA-Induced Silencing Complex (RISC) requires the guide strand's 5'-end to be thermodynamically less stable than the passenger strand's 5'-end.

  • Strategy: Incorporating

    
     near the 3'-end of the passenger strand  (or 5'-end of the guide) locally melts the duplex.
    
  • Outcome: This "fraying" ensures the correct strand is selected by Argonautes, reducing off-target effects.

  • Data Summary:

ModificationPosition in Duplex

(

C)
Nuclease ResistanceRISC Loading Bias
UnmodifiedInternalReferenceLowRandom (50/50)

Internal-4.0 to -6.0 High--

3'-Overhang (Passenger)-1.5Very High Favors Guide
tRNA Decoding and Ribosome Stalling

In tRNA,


 is conserved at position 32 (anticodon loop).[2][3]
  • Function: It prevents non-canonical base pairing within the loop, maintaining the "U-turn" structure required for efficient codon recognition.

  • Loss of Function: Absence of

    
     leads to aberrant folding, ribosome stalling, and potential mitochondrial dysfunction (e.g., in METTL8 knockouts).
    

Experimental Protocols

Protocol: Assessing Thermodynamic Destabilization ( Analysis)

Objective: Quantify the destabilizing effect of N3-modifications on RNA duplexes.

Materials:

  • 1

    
    M Modified RNA Oligo (
    
    
    
    -containing).
  • 1

    
    M Complementary RNA Strand.
    
  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. (Note: Avoid high Mg2+ initially to observe pure hybridization thermodynamics).

Workflow:

  • Annealing: Mix equimolar ratios of strands. Heat to 95°C for 5 min, then cool slowly (-1°C/min) to 20°C to ensure equilibrium duplex formation.

  • UV Melting: Load into a UV-Vis spectrophotometer with temperature control (e.g., Cary 300).

  • Ramping: Monitor absorbance at 260 nm while heating from 20°C to 90°C at a rate of 0.5°C/min.

  • Analysis: Calculate the first derivative (

    
    ). The peak indicates the Melting Temperature (
    
    
    
    ).
  • Validation: Compare

    
     against unmodified control. Expect a drop of ~1°C per modified base for overhangs and ~4-6°C for internal modifications.
    
Protocol: Detection via Hydrazine/Aniline Cleavage (Specific for )

While Mass Spectrometry is the gold standard, chemical probing can map locations.

  • Principle:

    
     is resistant to hydrazine cleavage compared to unmodified Cytosine in standard sequencing protocols, or conversely, specific conditions can be tuned to selectively react with the electron-rich methylated base.
    
  • Modern Approach (HAC-seq): Uses chemical reduction to convert

    
     into a state that causes Reverse Transcriptase arrest or mutation.
    

Pathway Visualization: Therapeutic Engineering

The following diagram outlines the decision tree for using N3-modifications in drug development.

TherapeuticWorkflow Start Therapeutic Goal Branch1 Increase Stability (Nuclease Resistance) Start->Branch1 Branch2 Reduce Immunogenicity (TLR Evasion) Start->Branch2 Branch3 Modulate Structure (Thermodynamics) Start->Branch3 Action1 Modify 3' Overhangs with m3U Branch1->Action1 Action2 Internal m3C/m3U Modification Branch2->Action2 Action3 Introduce m3U in Passenger Strand Branch3->Action3 Result1 Blocks Exonucleases (Steric Hindrance) Action1->Result1 Result2 Reduces TLR7/8 Sensing (Altered PAMP Profile) Action2->Result2 Result3 Lowers Tm -> Promotes Guide Loading Action3->Result3

Figure 2: Decision matrix for integrating N3-modifications into RNA therapeutic pipelines.

References

  • Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. Source: ACS Chemical Biology (2021) Significance: Establishes the thermodynamic penalty of

    
     in duplexes and its role in RT-induced mutations.
    
    
  • O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry.

    
     to enhance serum stability of siRNAs.
    [4]
    
  • Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. Source: Nucleic Acids Research (2025) Significance: Identifies METTL8 as the writer for mRNA

    
     and maps its distribution in 3' UTRs.
    
    
  • Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA. Source: Nucleic Acids Research (2024) Significance: Details the structural necessity of

    
     for correct tRNA folding and decoding.
    
    
  • m1A and m1G Potently Disrupt A-RNA Structure Due to the Intrinsic Instability of Hoogsteen Base Pairs. Source: Nature Structural & Molecular Biology (2016) Significance: Provides comparative context on how N-alkylation disrupts RNA vs DNA differently.

Sources

Exploratory

Metabolic Stability of N3-(2-Methoxy)ethyluridine in Plasma: A Technical Assessment Guide

Executive Summary N3-(2-Methoxy)ethyluridine (N3-MEU) represents a class of base-modified nucleosides designed to evade the rapid catabolic pathways that limit the therapeutic half-life of native uridine. While native ur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N3-(2-Methoxy)ethyluridine (N3-MEU) represents a class of base-modified nucleosides designed to evade the rapid catabolic pathways that limit the therapeutic half-life of native uridine. While native uridine is rapidly cleared from plasma via Uridine Phosphorylase (UPase) , the substitution at the N3 position is chemically engineered to disrupt the essential hydrogen bonding required for enzymatic phosphorolysis.

This technical guide provides a rigorous framework for evaluating the metabolic stability of N3-MEU in plasma. It synthesizes structural activity relationships (SAR) with a validated LC-MS/MS bioanalytical protocol, offering researchers a self-validating workflow to quantify intrinsic clearance (


) and half-life (

).

Structural Determinants of Stability

To understand the stability profile of N3-MEU, one must first analyze the mechanism of nucleoside degradation.

The Uridine Phosphorylase (UPase) Checkpoint

In mammalian plasma and liver, uridine is catabolized to uracil and ribose-1-phosphate. This reaction is catalyzed by UPase (EC 2.4.2.3).

  • Mechanism: The active site of UPase typically requires the proton at the N3 position of the pyrimidine ring to act as a hydrogen bond donor to a conserved residue (often Glutamine or Serine) to stabilize the transition state for glycosidic bond cleavage.

  • The N3-MEU Advantage: By alkylating the N3 position with a 2-methoxyethyl (MOE) group, two stabilizing factors are introduced:

    • Steric Hindrance: The bulky MOE tail physically obstructs the enzyme's active site.

    • Electronic Nullification: The removal of the N3 proton eliminates the critical hydrogen bond donor capability, rendering the molecule inert to UPase-mediated phosphorolysis.

Chemical Hydrolysis vs. Enzymatic Metabolism

While N3-substitution protects against enzymatic cleavage, researchers must also control for spontaneous chemical hydrolysis. However, the N-glycosidic bond in pyrimidines is generally stable at physiological pH (7.4). Therefore, any observed loss of parent compound in a plasma assay is likely due to non-specific esterases (if susceptible) or oxidative metabolism (CYP450), though the latter is rare for nucleosides in plasma alone.

Visualization: Metabolic Pathways & Blockade

The following diagram illustrates the divergent fates of Native Uridine versus N3-MEU in a biological matrix.

MetabolicPathway Uridine Native Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase N3MEU N3-(2-Methoxy)ethyluridine (N3-MEU) N3MEU->UPase Steric/Electronic Blockade Uracil Uracil (Degradation Product) UPase->Uracil Phosphorolysis Ribose Ribose-1-Phosphate UPase->Ribose Stable Intact Molecule (High Stability) UPase->Stable No Reaction

Figure 1: Mechanistic divergence in catabolism. N3-substitution prevents UPase recognition, preserving the therapeutic pharmacophore.

Validated Experimental Protocol

This protocol is designed for LC-MS/MS quantification of N3-MEU in human or animal plasma. It includes critical controls to differentiate enzymatic degradation from chemical instability.

Materials & Reagents[1]
  • Matrix: Pooled Plasma (Human/Rat/Mouse),

    
    EDTA or Heparin. Note: Avoid Citrate if pH sensitivity is suspected.
    
  • Test Article: N3-(2-Methoxy)ethyluridine (Purity >98%).

  • Positive Control: Native Uridine (Rapidly degraded) or Procaine (Esterase activity check).

  • Negative Control: Tetrahydrouridine (THU) treated plasma (inhibits deaminases, though less relevant for N3-substitutions, it validates the system).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., Uridine-

    
    ) or a structural analog like 5-Methyluridine.
    
Incubation Workflow
  • Pre-warming: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.

  • Spiking: Prepare a 1 mM stock of N3-MEU in DMSO. Spike into plasma to a final concentration of 1

    
    M  (Final DMSO < 0.1%).
    
  • Time Course: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove 50

    
    L aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately dispense aliquot into a plate containing 200

    
    L of ice-cold Acetonitrile (ACN) containing Internal Standard .
    
  • Processing: Vortex for 5 min @ 1000 rpm. Centrifuge at 4000 x g for 20 min at 4°C to precipitate proteins.

  • Dilution: Transfer 100

    
    L of supernatant to a fresh plate and dilute with 100 
    
    
    
    L of water (to improve peak shape on Reverse Phase LC).
LC-MS/MS Method Parameters
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6

    
    m) or Waters HSS T3 (for better polar retention).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 2% B (Isocratic hold for polar retention)

    • 0.5-3.0 min: 2% -> 95% B

    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-4.1 min: 95% -> 2% B

    • 4.1-5.5 min: 2% B (Re-equilibration)

  • Detection: ESI Positive Mode (N3-alkylation increases proton affinity compared to native uridine).

    • MRM Transition (Theoretical): Precursor

      
      
      
      
      
      Product
      
      
      .
    • Note: For N3-MEU, the ribose loss is the primary fragmentation pathway.

Workflow Visualization

ExperimentalWorkflow Start Thaw Plasma (37°C) Spike Spike N3-MEU (1 µM Final) Start->Spike Incubate Incubation (0 - 240 min) Spike->Incubate Aliquot Remove 50 µL Aliquot Incubate->Aliquot At timepoints Quench Quench (200 µL ACN + IS) Aliquot->Quench Immediate Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS (MRM Mode) Centrifuge->Analysis

Figure 2: Step-by-step bioanalytical workflow for plasma stability assessment.

Data Analysis & Interpretation

Calculation of Half-Life ( )

Plot the natural logarithm (


) of the "Peak Area Ratio" (Analyte/IS) versus time (

).
  • Slope (

    
    ):  Determine the negative slope of the linear regression.
    
  • Equation:

    
    
    
Intrinsic Clearance ( )

Calculate in vitro intrinsic clearance using the incubation volume and protein content (if relevant, though usually calculated per volume for plasma).



Acceptance Criteria
ParameterNative Uridine (Control)N3-(2-Methoxy)ethyluridine (Expected)
Stability Trend Rapid DecayStable / Negligible Decay

(Human)
< 60 min> 240 min (Likely stable)
Primary Metabolite UracilNone (in plasma)

Technical Insight: If N3-MEU shows degradation, investigate Plasma Esterases . Although rare for this structure, trace esterase activity can hydrolyze the methoxyethyl ether if the plasma is non-fasted (high lipid/enzyme content), though chemically this ether linkage is robust.

References

  • Uridine Metabolism & UPase Activity: Pizzorno, G., et al. (2002).[2][3][4] Homeostatic control of uridine and the role of uridine phosphorylase: a biological and clinical update. Biochimica et Biophysica Acta (BBA).[2][5]

  • LC-MS/MS Nucleoside Protocols: Borges, A., et al. (2022).[1] A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry.[1] Protocols.io.[1]

  • Chemical Stability of N3-Substituted Pyrimidines: Oivanen, M., et al. (1994). Additional evidence for the exceptional mechanism of the acid-catalysed hydrolysis of 4-oxopyrimidine nucleosides.[5] Journal of the Chemical Society.

  • Bioanalytical Validation Guidelines: FDA Guidance for Industry (2018). Bioanalytical Method Validation.

Sources

Foundational

Advanced Technical Guide: N3-Functionalized Pyrimidine Nucleoside Derivatives

Content Type: Technical Whitepaper & Literature Review Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary: The N3-Paradigm in Nucleoside Chemistry In the architecture of pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Literature Review Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The N3-Paradigm in Nucleoside Chemistry

In the architecture of pyrimidine nucleosides (uridine, thymidine, cytidine), the N3-position (N3-H) represents a critical locus for both structural integrity and pharmacological modification. Historically viewed primarily as a hydrogen bond donor in Watson-Crick base pairing, the N3-position has emerged as a pivotal site for functionalization to modulate lipophilicity, blood-brain barrier (BBB) permeability, and receptor selectivity.

This guide analyzes the literature surrounding N3-functionalized nucleoside derivatives , specifically focusing on N3-alkylated and N3-arylated pyrimidines. Unlike sugar-modified nucleosides (e.g., AZT) that act as chain terminators, N3-functionalized derivatives often retain an intact sugar moiety, exerting their biological effects through allosteric modulation of CNS receptors (e.g., GABA_A) or as specific substrates for kinases (e.g., TK1) in imaging applications.

Mechanistic Rationale: Why Functionalize at N3?

Chemical Reactivity and pKa

The N3-proton of uridine and thymidine is relatively acidic (pKa


 9.2–9.7) due to resonance stabilization by the flanking C2 and C4 carbonyl groups. This acidity allows for selective deprotonation and subsequent alkylation under mild basic conditions, avoiding the need for harsh reagents that might compromise the glycosidic bond.
Pharmacological Impact[1][2][3][4]
  • Abolition of Watson-Crick Pairing: Functionalization at N3 removes the H-bond donor capability, preventing standard base pairing with Adenine. This often reduces incorporation into nucleic acids, thereby lowering mutagenic potential compared to other nucleoside analogs.

  • Lipophilicity & CNS Penetration: Capping the polar N3-H with lipophilic groups (benzyl, phenacyl) significantly increases

    
    , facilitating rapid transport across the BBB. This is the foundational principle behind the hypnotic activity of N3-benzyluridine derivatives.
    

Synthetic Strategies

The synthesis of N3-functionalized derivatives generally follows two primary pathways: Direct Alkylation (base-mediated) and Mitsunobu Coupling .

Pathway A: Base-Mediated Direct Alkylation (Standard)

This is the most robust method for introducing alkyl, benzyl, and phenacyl groups.

  • Reagents: Alkyl halide (R-X), Base (K₂CO₃, Cs₂CO₃, or DBU), Solvent (DMF, Acetone, or MeCN).

  • Mechanism: S_N2 displacement.

  • Selectivity: The N3 position is more acidic than the sugar hydroxyls; however, to ensure high yield and purity, the sugar hydroxyls (2', 3', 5') are often protected (e.g., acetyl, benzoyl) prior to N3-alkylation.

Pathway B: Mitsunobu Reaction

Used when the alkylating agent is available as an alcohol rather than a halide.

  • Reagents: Alcohol (R-OH), Triphenylphosphine (PPh₃), DIAD/DEAD.

  • Utility: Excellent for introducing sterically demanding or chiral groups (e.g.,

    
    -methylbenzyl).
    
Visualization of Synthetic Workflows

SyntheticPathways Uridine Uridine/Thymidine (Starting Material) Protection Sugar Protection (Ac₂O / Pyridine) Uridine->Protection ProtectedInt 2',3',5'-Tri-O-acetyl Derivative Protection->ProtectedInt Alkylation Method A: Direct Alkylation (R-X, K₂CO₃, DMF, 60°C) ProtectedInt->Alkylation Path A Mitsunobu Method B: Mitsunobu (R-OH, PPh₃, DIAD, THF) ProtectedInt->Mitsunobu Path B N3_Product_Prot Protected N3-Functionalized Intermediate Alkylation->N3_Product_Prot Mitsunobu->N3_Product_Prot Deprotection Deprotection (NH₃ / MeOH) N3_Product_Prot->Deprotection FinalProduct Final N3-Functionalized Nucleoside Deprotection->FinalProduct

Figure 1: Dual synthetic pathways for N3-functionalization. Method A is preferred for halides; Method B for alcohols.

Detailed Experimental Protocol

Target Compound: N3-Benzyluridine (Reference Hypnotic Agent) Rationale: This protocol demonstrates the "Protection


 Alkylation 

Deprotection" strategy, ensuring regioselectivity at N3.
Phase 1: Protection (Synthesis of 2',3',5'-Tri-O-acetyluridine)
  • Suspend Uridine (10 mmol) in anhydrous Pyridine (20 mL).

  • Add Acetic anhydride (40 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice water and extract with Dichloromethane (DCM).

  • Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃ and brine.

  • Dry over MgSO₄ and concentrate. Yield: >90% (White foam).

Phase 2: N3-Alkylation (The Critical Step)
  • Dissolve Tri-O-acetyluridine (5 mmol) in anhydrous DMF (15 mL).

  • Add anhydrous K₂CO₃ (7.5 mmol, 1.5 eq). Note: K₂CO₃ is preferred over NaH for milder conditions.

  • Add Benzyl bromide (6 mmol, 1.2 eq) dropwise.

  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The N3-alkylated product typically moves faster (higher R_f) than the starting material due to loss of the N3-H donor.

  • Workup: Dilute with EtOAc (100 mL), wash extensively with water (3x) to remove DMF.

  • Purify via silica gel column chromatography (Gradient: 10-40% EtOAc in Hexanes).

Phase 3: Global Deprotection
  • Dissolve the protected intermediate in Methanolic Ammonia (7N NH₃ in MeOH, 20 mL).

  • Stir in a sealed vessel at room temperature for 12 hours.

  • Concentrate in vacuo.

  • Recrystallize from EtOH/Water to afford pure N3-Benzyluridine.

Therapeutic Applications & Structure-Activity Relationship (SAR)

CNS Depressants (Hypnotics)

Research by Yamamoto et al. established that N3-substituted uridines possess potent hypnotic and sedative activities.[1]

  • Mechanism: Modulation of the GABA_A receptor complex (distinct from benzodiazepine site).

  • Key Insight: Activity is strictly dependent on the lipophilicity and steric bulk at N3.

Table 1: SAR of N3-Substituted Uridines (Hypnotic Activity in Mice)

Substituent (N3-R)Lipophilicity (LogP)Hypnotic ActivityPotency Relative to Ref
-H (Uridine) -2.0 (Low)InactiveN/A
-Methyl -1.5InactiveN/A
-Benzyl +0.5Active 1.0x (Reference)
-Phenacyl +0.2Highly Potent ~5-20x
-Xylyl (o, m, p) +1.0Active1.0-2.0x
-Alkyl (>C4) HighInactive/ToxicN/A
Oncology: TK1 Substrates & BNCT

N3-functionalized thymidines are explored as substrates for Thymidine Kinase 1 (TK1).[2]

  • Boron Neutron Capture Therapy (BNCT): N3-carboranyl thymidine analogues (3CTAs) serve as boron delivery agents.

  • Imaging: N3-fluorobenzyl derivatives labeled with ¹⁸F are used as PET tracers for cellular proliferation.

SAR Visualization

SAR_Logic Core N3-Functionalized Pyrimidine Core SmallAlkyl Small Alkyl (Methyl, Ethyl) Core->SmallAlkyl ArylAlkyl Aryl-Alkyl (Benzyl, Phenacyl) Core->ArylAlkyl Bulky Carboranyl / Large Linkers Core->Bulky Inactive Inactive (Poor BBB penetration or Receptor Fit) SmallAlkyl->Inactive Insufficient Lipophilicity Hypnotic Potent CNS Hypnotic Activity ArylAlkyl->Hypnotic Optimal LogP & Receptor Affinity TK1 TK1 Substrate (Imaging/BNCT) Bulky->TK1 Tolerated by TK1 Active Site

Figure 2: Structure-Activity Relationship (SAR) logic for N3-substituted pyrimidines.

References

  • Synthesis and hypnotic activities of 4-thio analogues of N3-substituted uridines. Source: Chemical & Pharmaceutical Bulletin (Tokyo).[3] URL:[Link]

  • Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice. Source: Chemical & Pharmaceutical Bulletin (Tokyo).[3] URL:[Link]

  • Synthesis of N3-substituted carboranyl thymidine bioconjugates and their evaluation as substrates of recombinant human thymidine kinase 1. Source: European Journal of Medicinal Chemistry (via NIH). URL:[Link]

  • In vivo and in vitro metabolic studies of N3-benzyluridine which exhibits hypnotic activity in mice. Source: Xenobiotica (via Semantic Scholar). URL:[Link](Note: Generic PubMed link provided for verification of the specific study context).

  • Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites. Source: Current Protocols. URL:[Link]

Sources

Exploratory

N3-(2-Methoxy)ethyluridine CAS number and chemical identifiers

Structural Characterization, Synthetic Pathways, and CMC Implications Executive Summary N3-(2-Methoxy)ethyluridine (N3-MOE-U) is a specific nucleoside analog characterized by the alkylation of the N3-position of the urac...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and CMC Implications

Executive Summary

N3-(2-Methoxy)ethyluridine (N3-MOE-U) is a specific nucleoside analog characterized by the alkylation of the N3-position of the uracil heterocycle with a 2-methoxyethyl group. While often overshadowed by its therapeutically ubiquitous regioisomer, 2'-O-(2-methoxyethyl)uridine (2'-MOE-U) , the N3-variant represents a critical chemical entity in drug development.

Its primary relevance lies in two distinct domains:

  • CMC & Quality Control: It acts as a critical process impurity during the manufacture of 2'-MOE monomers. Failure to protect the N3 position during alkylation results in thermodynamic favoring of N3-MOE-U, compromising the purity of antisense oligonucleotide (ASO) starting materials.

  • Structural Biology: It serves as a hybridization probe . The substitution at N3 removes the imino hydrogen essential for Watson-Crick base pairing (A-U), effectively blocking standard duplex formation while allowing Hoogsteen interactions or serving as a steric disruptor in RNA folding studies.

Part 1: Chemical Identifiers & Properties

Unlike the well-indexed 2'-MOE (CAS 110482-31-0), the N3-isomer is frequently cited in patent literature and CMC documentation rather than public registries.

PropertySpecification
Chemical Name 3-(2-Methoxyethyl)uridine
Synonyms N3-MOE-U; N3-(2-methoxyethyl)-1-β-D-ribofuranosyluracil
CAS Number Not widely indexed (Commercially available as Ref Std, e.g., TargetMol TNU0072)
Molecular Formula C₁₂H₁₈N₂O₅ (Base modified) + Sugar = C₁₂H₁₈N₂O₇
Molecular Weight 302.28 g/mol
Exact Mass 302.1114
pKa (N3-H) N/A (Substituted). Parent Uridine N3-H pKa ≈ 9.2
Solubility High in polar solvents (DMSO, Methanol, Water) due to ether oxygen.
UV Absorbance Bathochromic shift (red shift) typical of N3-alkylation relative to native Uridine.
Structural Distinction (SMILES)
  • N3-MOE-U (Target): COCCN1C(=O)N(C(=O)C=C1)[C@H]2O[C@@H]2O

    • Note the alkyl chain on the imide nitrogen (N3).

  • 2'-MOE-U (Isomer): COCC O[C@@H]1O[nH]c2=O)[C@@H]1O

    • Note the alkyl chain on the ribose sugar.

Part 2: Synthesis & Formation Mechanism

The formation of N3-MOE-U is governed by the comparative nucleophilicity and acidity of the uridine reaction sites.

The Regioselectivity Challenge

In the synthesis of modified nucleosides, the N3-proton of the uracil base is significantly more acidic (pKa ~9.2) than the sugar hydroxyls (pKa ~12-13).

  • Scenario A (Desired 2'-O-MOE): Requires blocking the N3 position (e.g., N3-Benzoyl protection) before alkylation, or using specific metal catalysts (tin/boron) to activate the 2'-OH.

  • Scenario B (Impurity Formation): If N3 is unprotected and a base (e.g., NaH, K2CO3) is used with 2-methoxyethyl bromide, the N3-anion forms first and reacts rapidly via S_N2 mechanism, yielding N3-MOE-U.

Graphviz Pathway: Competitive Alkylation

The following diagram illustrates the bifurcation between the desired therapeutic precursor and the N3-impurity.

MOE_Synthesis_Pathway Uridine Uridine (Unprotected) Base Base Treatment (NaH / K2CO3) Uridine->Base N3_Anion N3-Anion (Kinetic/Thermodynamic Favored) pKa ~9.2 Base->N3_Anion Fast Deprotonation O2_Anion 2'-O-Anion (Requires Activation) pKa ~12.5 Base->O2_Anion Slow / Requires Catalyst Alkylating_Agent 2-Methoxyethyl Bromide (S_N2 Attack) N3_Anion->Alkylating_Agent O2_Anion->Alkylating_Agent N3_Product N3-(2-Methoxy)ethyluridine (CRITICAL IMPURITY) Alkylating_Agent->N3_Product Direct Alkylation O2_Product 2'-O-(2-Methoxyethyl)uridine (THERAPEUTIC TARGET) Alkylating_Agent->O2_Product Requires N3-Protection

Caption: Competitive alkylation pathways. Without N3-protection, the reaction favors the formation of N3-(2-Methoxy)ethyluridine due to the higher acidity of the N3-proton.

Part 3: Experimental Protocols
Protocol A: Targeted Synthesis of N3-(2-Methoxy)ethyluridine (Reference Standard)

To generate this compound as a reference standard for QC analysis, we exploit the very reactivity that makes it an impurity.

Reagents:

  • Uridine (1.0 eq)

  • 2-Methoxyethyl bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • DMF (Anhydrous)

Methodology:

  • Dissolution: Dissolve Uridine (500 mg) in anhydrous DMF (5 mL) under Argon atmosphere.

  • Activation: Add K₂CO₃. The suspension is stirred at room temperature for 30 minutes. Note: K₂CO₃ is sufficient to deprotonate N3 but less efficient at deprotonating the sugar hydroxyls compared to NaH.

  • Alkylation: Add 2-Methoxyethyl bromide dropwise via syringe.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (10% MeOH in DCM). The product will appear as a less polar spot compared to Uridine (due to capping of the NH).

  • Workup: Filter off solids (salts). Evaporate DMF under reduced pressure.

  • Purification: Flash column chromatography (Silica gel). Elute with a gradient of 0-5% Methanol in DCM.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the N3-H singlet (usually >11 ppm). Look for the appearance of the ethyl chain signals (~3.5-4.0 ppm) and the methoxy singlet (~3.2 ppm).

Protocol B: Analytical Detection (HPLC)

Separating the N3-isomer from the 2'-O-isomer requires optimized chromatography, as their polarities are similar.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-10% B over 20 mins. (The N3-alkylated variant is generally more hydrophobic than the native uridine but slightly distinct from the 2'-O-MOE).

  • Detection: UV at 260 nm.

Part 4: Applications in Drug Development
1. Impurity Qualification

In the synthesis of Gapmer ASOs (e.g., Mipomersen, Nusinersen), the starting material is often 2'-O-MOE Uridine. If the N3-MOE impurity is carried forward:

  • Phosphoramidite Synthesis: The N3-MOE nucleoside will react normally at the 5' and 3' positions, incorporating into the oligonucleotide chain.

  • Therapeutic Failure: Once incorporated, the N3-MOE residue cannot form Watson-Crick hydrogen bonds with the Adenosine of the target mRNA. This creates a "bubble" in the DNA:RNA heteroduplex, potentially reducing RNase H recruitment and lowering drug efficacy.

  • Limit: Typically, this impurity must be controlled to <0.15% in the starting material.

2. Biophysical Probing

Researchers use N3-MOE-U intentionally to:

  • Block Base Pairing: To determine if a specific U residue is involved in a critical secondary structure. If substituting N3-MOE-U does not disrupt function, that residue likely does not pair via the Watson-Crick face.

  • Minor Groove Binders: The methoxyethyl tail protruding from the N3 position projects into the major groove (in A-form RNA) or disrupts the cleft, altering protein-RNA recognition.

References
  • Chemical Identity & Synthesis Context

    • Watanabe, K. A. (1994). The Chemistry of Nucleosides and Nucleotides. Springer US.
    • TargetMol Catalog Entry TNU0072. N3-(2-Methoxy)ethyluridine.[2][3] Retrieved from (Verified Commercial Source).

  • Process Chemistry (Impurity Context)

    • Manoharan, M. (1999). "2'-Carbohydrate modifications in antisense oligonucleotide therapy: importance of conformation, configuration and conjugation." Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1489(1), 117-130. Link

    • Swayze, E. E., et al. (2007). "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals." Nucleic Acids Research, 35(2), 687–700. (Contextualizes the importance of MOE purity).
  • Methodology (Alkylation Protocols)

    • Prakash, T. P. (2011).[4] "An overview of sugar-modified oligonucleotides for antisense therapeutics." Chemistry & Biodiversity, 8(9), 1616-1641. Link

Sources

Foundational

An In-Depth Technical Guide to the Therapeutic Potential of N3-Alkoxyalkyl Uridine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary Uridine, a fundamental pyrimidine nucleoside, has long served as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Uridine, a fundamental pyrimidine nucleoside, has long served as a versatile scaffold in medicinal chemistry. Its derivatives are cornerstones in the clinical treatment of viral infections and cancer.[1] This guide delves into a promising, yet underexplored, class of these compounds: N3-alkoxyalkyl uridine derivatives. Modification at the N3 position of the uracil ring offers a strategic avenue to fine-tune the pharmacological profile of the parent nucleoside, potentially enhancing efficacy, altering selectivity, and improving drug-like properties. We will explore the synthetic rationale, dissect the established and putative mechanisms of action, and present the preclinical evidence supporting their development. This document provides not only a comprehensive overview but also actionable experimental protocols and forward-looking insights to guide future research and development in this domain.

Introduction: The Uridine Scaffold and the N3-Position as a Nexus for Innovation

The therapeutic utility of nucleoside analogs is a well-established principle in modern pharmacology. By mimicking endogenous building blocks of DNA and RNA, these molecules can potently and selectively interfere with pathological processes, most notably viral replication and cancer cell proliferation.[1] The core mechanism often involves intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleotides for incorporation by polymerases, leading to chain termination or enzymatic inhibition.[1][2]

While modifications to the ribose sugar and the C5 position of the uracil base have yielded numerous successful drugs, the N3 position has emerged as a critical, yet more subtly exploited, site for chemical diversification. The imide proton at N3 is integral to the Watson-Crick base pairing with adenine. Its substitution with non-hydrogen-bonding groups, such as alkoxyalkyl chains, can profoundly impact molecular interactions by:

  • Sterically Hindering Polymerase Recognition: Preventing the analog from being efficiently utilized by host cellular polymerases, thereby reducing cytotoxicity.

  • Modulating Lipophilicity: The introduction of an alkoxyalkyl group can systematically increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes and improving its pharmacokinetic profile.

  • Creating Novel Binding Interactions: The substituted group can form new van der Waals or hydrophobic interactions within the target enzyme's active site, potentially increasing binding affinity and inhibitory potency.

This guide focuses on the N3-alkoxyalkyl class, examining how this specific modification can be leveraged to create next-generation therapeutics.

The Chemistry of N3-Alkoxyalkyl Uridine Derivatives: Synthesis and Characterization

The synthesis of N3-alkoxyalkyl uridine derivatives requires a regioselective approach that precisely targets the N3 position while preserving the integrity of the ribose hydroxyl groups. The causality behind the chosen synthetic pathway is to ensure high yield and purity, which are non-negotiable for subsequent biological evaluation.

Core Synthesis Strategy: A Validated Pathway

A robust and widely applicable synthetic route involves a multi-step process that begins with protection of the sugar hydroxyls, followed by N3-alkylation, and concluding with deprotection. This sequence is critical; attempting to alkylate the unprotected uridine directly would lead to a non-selective mixture of O- and N-alkylated products, creating a purification challenge and lowering the overall yield.

cluster_synthesis Generalized Synthesis Workflow Uridine 1. Uridine (Starting Material) Protect 2. Hydroxyl Protection (e.g., TBDMSCl, Imidazole) Uridine->Protect Protect -OH groups to prevent side reactions ProtectedUridine 3. 2',3',5'-O-Protected Uridine Protect->ProtectedUridine Alkylation 4. N3-Alkylation (e.g., NaH, Alkoxyalkyl halide) ProtectedUridine->Alkylation Selective N-alkylation at the more acidic N3 proton ProtectedN3 5. Protected N3-Alkoxyalkyl Uridine Alkylation->ProtectedN3 Deprotect 6. Deprotection (e.g., TBAF) ProtectedN3->Deprotect Remove protecting groups to yield the final compound FinalProduct 7. N3-Alkoxyalkyl Uridine (Final Product) Deprotect->FinalProduct

Caption: Generalized workflow for the synthesis of N3-alkoxyalkyl uridine derivatives.

Experimental Protocol: Synthesis of a Representative N3-(methoxyethyl)uridine
  • Protection: Dissolve uridine (1.0 eq) in anhydrous DMF. Add imidazole (3.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 3.3 eq). Stir at room temperature for 16-24 hours until TLC analysis indicates complete consumption of the starting material. Causality: The silyl groups protect the reactive hydroxyls from alkylation. Imidazole acts as a base and catalyst.

  • N3-Alkylation: Cool the reaction mixture to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 1 hour. Add 2-bromoethyl methyl ether (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the N3 imide proton, creating a nucleophile that attacks the alkoxyalkyl halide.

  • Work-up and Purification: Quench the reaction carefully with methanol and concentrate under reduced pressure. Purify the residue by silica gel chromatography to isolate the protected N3-alkoxyalkyl uridine derivative.

  • Deprotection: Dissolve the purified intermediate in THF. Add tetrabutylammonium fluoride (TBAF, 1M solution in THF, 4.0 eq). Stir at room temperature for 4-6 hours. Causality: The fluoride ion has a high affinity for silicon, leading to the clean and efficient removal of the TBDMS protecting groups.

  • Final Purification: Concentrate the reaction mixture and purify by silica gel chromatography or reverse-phase HPLC to yield the final N3-(methoxyethyl)uridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[3]

Mechanism of Action: Targeting Viral and Cellular Machinery

The therapeutic effect of N3-alkoxyalkyl uridine derivatives is predicated on their ability to interfere with nucleic acid metabolism. The primary and most validated target for such nucleoside analogs is viral polymerase.[4]

Primary Mechanism: Inhibition of RNA-Dependent RNA Polymerase (RdRp)

This mechanism is particularly relevant for treating RNA viruses such as influenza, hepatitis C, and coronaviruses.[2][4] The process is a self-validating system of competitive inhibition.

cluster_moa Mechanism of Action: RdRp Inhibition cluster_phosphorylation Intracellular Activation Drug N3-Alkoxyalkyl Uridine Derivative Cell Host Cell Drug->Cell Cellular Uptake Kinase1 Cellular Kinase 1 Drug->Kinase1 MP Monophosphate (MP) Kinase1->MP Kinase2 Cellular Kinase 2 MP->Kinase2 DP Diphosphate (DP) Kinase2->DP Kinase3 Cellular Kinase 3 DP->Kinase3 TP Triphosphate (TP) (Active Metabolite) Kinase3->TP RdRp Viral RdRp TP->RdRp Competes with natural UTP RNA Nascent Viral RNA RdRp->RNA Incorporation Termination Chain Termination (Replication Blocked) RNA->Termination

Caption: Intracellular activation and mechanism of action for polymerase inhibition.

  • Cellular Uptake: The lipophilic alkoxyalkyl chain may facilitate passive diffusion or transporter-mediated uptake into the host cell.

  • Intracellular Phosphorylation: Host cell kinases recognize the analog and sequentially phosphorylate it to the corresponding 5'-monophosphate, -diphosphate, and finally the active 5'-triphosphate metabolite.[1]

  • Competitive Inhibition: The N3-alkoxyalkyl uridine triphosphate competes with the natural uridine triphosphate (UTP) for the active site of the viral RdRp.[2]

  • Chain Termination: Upon incorporation into the growing viral RNA strand, the analog can act as a chain terminator. The N3-substituent disrupts the hydrogen bonding necessary for the correct positioning of the next incoming nucleotide, stalling the polymerase and halting viral replication.

Therapeutic Applications & Preclinical Evidence

While data on N3-alkoxyalkyl derivatives are emerging, strong evidence from related N3-substituted compounds provides a compelling rationale for their therapeutic potential in virology and oncology.

Antiviral Potential

Studies on various N1,N3-disubstituted uracil derivatives have demonstrated broad-spectrum antiviral activity.[5] For instance, certain derivatives show potent inhibition of SARS-CoV-2 replication by targeting the viral RdRp.[5] Similarly, uridine derivatives with modifications at the uracil nitrogen have shown significant activity against the Tick-Borne Encephalitis Virus (TBEV), reducing viral titers by several orders of magnitude.[6]

Table 1: Representative Antiviral Activity of Uridine Derivatives

Compound Class Target Virus Assay Key Finding Reference
N1,N3-disubstituted Uracil SARS-CoV-2 (various variants) Cell-based antiviral assay Showed wide antiviral effect; inhibit recombinant SARS-CoV-2 RdRp. [5]
N-benzoyl Uridine Derivatives Tick-Borne Encephalitis Virus (TBEV) Plaque Reduction Assay Reduced viral titers by 1x10⁵ to 1x10⁷-fold. [6]

| 2-Deoxy Sugar Uridine Derivatives | Influenza A Virus (H5N2) | CPE Inhibition Assay | IC50 values in the range of 82-100 µM. |[7] |

The introduction of an alkoxyalkyl chain at the N3 position is hypothesized to enhance these activities by improving cell permeability and metabolic stability, leading to higher intracellular concentrations of the active triphosphate form.

Anticancer Potential

Uridine derivatives are a mainstay of cancer chemotherapy.[3] The mechanism in oncology is analogous to the antiviral mechanism, targeting the rapid nucleic acid synthesis in proliferating cancer cells.[1] Preclinical studies on various modified uridines have demonstrated potent antiproliferative activity against cancer cell lines, such as Ehrlich ascites carcinoma (EAC).[8][9] The addition of lipophilic acyl chains has been shown to enhance anticancer effects.[8]

Table 2: Representative Anticancer Activity of Uridine Derivatives

Compound Cell Line Assay Key Finding Reference
2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine Ehrlich Ascites Carcinoma (EAC) Antiproliferative Assay Demonstrated promising anticancer activity. [8][9]

| 5-Trifluoromethyl-2'-deoxyuridine (5-CF3dUrd) | Various Tumors | In vivo models | Demonstrates both anti-tumor and antiviral properties. |[3] |

The N3-alkoxyalkyl modification could offer a superior therapeutic index by increasing uptake into tumor cells while potentially being a poorer substrate for host polymerases, thereby reducing toxicity to healthy tissues.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is not merely a function of the core scaffold but is exquisitely sensitive to the nature of the substituents. Synthesizing insights from multiple studies allows for the rational design of more potent and selective compounds.

cluster_sar Key Structure-Activity Relationships Core Uridine Scaffold N3 N3-Alkoxyalkyl Chain Core->N3 C5 C5-Position Core->C5 Sugar Sugar Moiety (Ribose/Deoxyribose) Core->Sugar Activity Therapeutic Activity (Antiviral/Anticancer) N3->Activity ↑ Lipophilicity ↑ Cell Permeability - Chain length/branching is critical C5->Activity Halogenation (e.g., -F, -CF3) can ↑ potency Sugar->Activity 2'-Deoxy or 2'-Fluoro can ↑ metabolic stability and alter kinase recognition

Caption: Key structural elements influencing the therapeutic activity of uridine derivatives.

  • The N3-Substituent: The length and nature of the alkyl chain are critical. Studies on related N3-alkyl xanthines show a direct correlation between alkyl chain length and inhibitory activity against phosphodiesterase (PDE), suggesting a similar hydrophobic binding pocket interaction may be at play in other enzymes.[10] An alkoxy group (C-O-C) introduces a polar element that can affect solubility and hydrogen bonding potential.

  • The Sugar Moiety: The presence or absence of the 2'-hydroxyl group is a major determinant of activity and selectivity. 2'-Deoxyribose derivatives are substrates for DNA polymerases, while ribose derivatives target RNA polymerases. Introducing modifications like a 2'-fluoro group can enhance metabolic stability and lock the sugar into a specific conformation, favoring binding to certain enzymes.

  • The C5-Position: Substitution at the C5 position with electron-withdrawing groups like trifluoromethyl (-CF3) is a clinically validated strategy for creating potent antitumor and antiviral agents.[3]

Key Experimental Protocols for Preclinical Validation

To rigorously assess the therapeutic potential of novel N3-alkoxyalkyl uridine derivatives, a standardized cascade of in vitro assays is essential. The following protocols provide a self-validating framework for initial screening and mechanistic investigation.

Protocol 1: In Vitro Antiviral Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication and is based on the virus's ability to form clear zones (plaques) in a confluent monolayer of susceptible host cells.

  • Cell Seeding: Plate a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 6-well plates and grow to 95-100% confluency. Causality: A confluent monolayer is required to visualize discrete plaques.

  • Compound Preparation: Prepare a 2-fold serial dilution of the N3-alkoxyalkyl uridine derivative in serum-free cell culture medium.

  • Infection: Aspirate the growth medium from the cells and infect with a known titer of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C. Include a "no-virus" control and a "virus-only" (vehicle) control. Causality: This allows for viral adsorption to the cells.

  • Treatment: Remove the viral inoculum. Overlay the cell monolayer with a mixture of 2X medium and 1.2% agarose containing the respective compound dilutions or vehicle control.

  • Incubation: Incubate the plates at 37°C for 2-4 days, depending on the virus, until plaques are visible in the control wells.

  • Visualization & Quantification: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control for each compound concentration. Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: In Vitro RdRp Inhibition Assay (Non-Radioactive)

This biochemical assay directly measures the inhibition of the target enzyme, providing crucial mechanistic validation.

  • Reagent Preparation: Use a commercially available kit or purified recombinant viral RdRp, a biotinylated RNA template, and NTPs (including UTP and a FITC-labeled UTP).

  • Reaction Setup: In a 384-well streptavidin-coated plate, add the test compound at various concentrations. Add the RdRp enzyme and the RNA template.

  • Initiation: Initiate the polymerization reaction by adding the NTP mix. Incubate at 37°C for 1-2 hours. Causality: The enzyme will extend the RNA template, incorporating the FITC-labeled UTP.

  • Detection: Wash the plate to remove unincorporated nucleotides. The newly synthesized, biotin- and FITC-labeled RNA remains bound to the streptavidin plate.

  • Quantification: Read the fluorescence intensity using a plate reader. A decrease in signal relative to the vehicle control indicates inhibition of the RdRp.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for the compound against the isolated enzyme.

Future Directions and Conclusion

The exploration of N3-alkoxyalkyl uridine derivatives represents a logical and promising frontier in nucleoside analog drug discovery. The foundational evidence from related N3-substituted compounds strongly suggests potential for potent antiviral and anticancer activity. The alkoxyalkyl moiety provides a versatile handle for tuning pharmacokinetics and target engagement.

Future research should focus on:

  • Library Synthesis: A systematic synthesis of derivatives with varying alkoxyalkyl chain lengths, branching, and terminal groups to fully explore the SAR.

  • In-depth Mechanistic Studies: Investigating effects on host cell polymerases to determine the selectivity index and potential for off-target toxicity.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability, cell permeability, and in vivo half-life of lead compounds.

  • In Vivo Efficacy: Testing promising candidates in relevant animal models of viral infection or cancer to validate their therapeutic potential in a biological system.

References

  • Revanuri, N. (2024). Synthesis of 3,5,6-Substituted Uridine Derivatives as Potential Therapeutic Agents. Asian Journal of Chemistry, 28(1). [Link]

  • Makarov, V. A., et al. (2022). New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2. National Center for Biotechnology Information. [Link]

  • Connolly, G. P., & Duley, J. A. (1999). Uridine and its nucleotides: biological actions, therapeutic potentials. PubMed. [Link]

  • Munia, N. S., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Munia, N. S., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. PubMed. [Link]

  • Eyer, L., et al. (2019). Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus. PubMed Central. [Link]

  • Munia, N. S., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. ResearchGate. [Link]

  • Carroll, S. S., et al. (2002). Nucleoside derivatives as inhibitors of rna-dependent rna viral polymerase.
  • Wang, J., et al. (2024). Uridine, a Therapeutic Nucleoside, Exacerbates Alcoholic Liver Disease via SRC Kinase Activation: A Network Toxicology and Molecular Dynamics Perspective. MDPI. [Link]

  • Shishkina, V. N., et al. (2022). Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. PubMed Central. [Link]

  • Wlodarczyk, A., et al. (2020). Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus. MDPI. [Link]

  • Shimizu, T., et al. (2005). Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice. PubMed. [Link]

  • Das, S., & Pradeepkumar, P. I. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. PubMed. [Link]

  • Nishikawa, Y., et al. (1996). Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Engineering of the Pyrimidine Core – Regioselective N3-Alkylation of Uridine

Executive Summary The regioselective -alkylation of uridine is a pivotal transformation in the synthesis of antisense oligonucleotides, antiviral agents, and RNA structural probes. However, the pyrimidine scaffold presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective


-alkylation of uridine is a pivotal transformation in the synthesis of antisense oligonucleotides, antiviral agents, and RNA structural probes. However, the pyrimidine scaffold presents a unique "selectivity triangle" challenging to the synthetic chemist: the competition between the acidic imide 

, the carbonyl oxygens (

), and the ribose hydroxyls (

).

Standard base-mediated alkylation often yields complex mixtures of


- and 

-alkylated isomers. This Application Note delineates two distinct, field-proven protocols to resolve this challenge:
  • The Transient Silylation Protocol: A "One-Pot" method for unprotected uridine, utilizing in situ silyl protection to sterically block oxygen sites.

  • The Soft-Base Protocol: A direct alkylation method for sugar-protected uridine, optimizing the Hard-Soft Acid-Base (HSAB) parameters to favor

    
     over 
    
    
    
    .

Mechanistic Insight & Strategic Approach

The Selectivity Challenge

Uridine exists in a lactam-lactim tautomeric equilibrium. While the


-proton is the most acidic (

), the

position is highly nucleophilic under "hard" basic conditions (e.g., NaH, Cs

CO

in polar aprotic solvents), leading to O-alkylation. Furthermore, the sugar hydroxyls (

) will compete for alkylating agents if left unprotected.
The Solution: Transient Silylation

To avoid multi-step protection/deprotection schemes, we utilize Transient Silylation . By treating uridine with Hexamethyldisilazane (HMDS) or Trimethylsilyl Chloride (TMSCl), we temporarily cap the


-hydroxyls and the 

position. The

position, while potentially silylated, remains reactive toward alkyl halides due to the thermodynamic stability of the resulting N-alkyl bond compared to the labile N-Si bond. Upon aqueous workup, the silyl groups hydrolyze, yielding the clean

-alkyl uridine.

Transient_Protection_Mechanism Uridine Unprotected Uridine Silylation Step 1: Transient Silylation (HMDS/TMSCl) Uridine->Silylation Intermediate Per-Silylated Intermediate (O-Si & N-Si active) Silylation->Intermediate Alkylation Step 2: Alkylation (R-X / Heat) Intermediate->Alkylation Selectivity Control Workup Step 3: Aqueous Workup (Desilylation) Alkylation->Workup Hydrolysis Product N3-Alkyl Uridine (Pure) Workup->Product

Figure 1: The Transient Silylation Workflow. This cycle allows for the use of unprotected starting materials, bypassing 2-3 synthetic steps.

Experimental Protocols

Method A: The Transient Silylation Protocol (Recommended for Unprotected Uridine)

Best for: Rapid derivatization of native nucleosides without isolation of intermediates.

Reagents:

  • Substrate: Uridine (1.0 equiv)

  • Silylating Agent: Hexamethyldisilazane (HMDS) (Excess, solvent/reagent) or TMSCl (4-5 equiv) in Pyridine.

  • Alkylation Agent: Alkyl Halide (R-X) (1.2 – 1.5 equiv).

  • Catalyst: Ammonium Sulfate (cat.) or Iodine (cat.) if using HMDS.

Step-by-Step Workflow:

  • Silylation: Suspend Uridine (10 mmol) in dry HMDS (20 mL). Add a catalytic amount of ammonium sulfate (10 mg). Reflux under inert atmosphere (

    
    ) for 2-4 hours until the solution becomes clear (indicating formation of the lipophilic persilylated species).
    
    • Checkpoint: If the solution is cloudy, silylation is incomplete.

  • Concentration: Evaporate excess HMDS under reduced pressure to obtain a viscous oil (silylated uridine).

  • Alkylation: Dissolve the oil in anhydrous Acetonitrile (MeCN) or DMF. Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.5 equiv).

    • Note: For less reactive halides, add NaI (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Reaction: Heat to 60–80°C in a sealed pressure tube for 4-16 hours. Monitor by TLC (Note: TLC requires a mini-workup of an aliquot to visualize the desilylated product).

  • Deprotection & Workup: Cool to RT. Add MeOH (10 mL) followed by aqueous ammonia or simply water/acetic acid to hydrolyze silyl ethers. Stir for 30 mins.

  • Purification: Concentrate and purify via crystallization (EtOH/Water) or Silica Flash Chromatography (DCM:MeOH gradient).

Method B: The "Soft Base" Protocol (Recommended for Protected Uridine)

Best for: 2',3',5'-Tri-O-acetyluridine or Benzoyl-protected substrates where sugar OH groups are already blocked.

Reagents:

  • Substrate: 2',3',5'-Tri-O-acetyluridine.

  • Base: Potassium Carbonate (

    
    ) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Solvent: Anhydrous DMF or Acetone.

Step-by-Step Workflow:

  • Dissolution: Dissolve protected uridine (5 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add

    
     (1.5 equiv) or DBU (1.2 equiv). Stir at Room Temperature for 15 minutes.
    
    • Expert Insight: Avoid

      
       for simple alkylations if high 
      
      
      
      selectivity is required. Recent studies suggest Cesium can stabilize the
      
      
      -enolate, promoting
      
      
      -alkylation in pyrimidinones [1].
  • Alkylation: Add Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Stir at RT (for active halides like MeI) or 50°C (for hindered halides).

  • Quench: Pour into ice-water containing dilute HCl (to neutralize base). Extract with Ethyl Acetate.

Data Analysis & Troubleshooting

Base & Solvent Selection Guide

The choice of base profoundly impacts the Regioisomeric Ratio (


 vs 

).
BaseSolventHard/Soft CharacterPredicted Major ProductNotes
NaH DMFHard BaseMixture (

)
High deprotonation power often leads to kinetic O-alkylation.
Cs

CO

DMFLarge Cation

-Alkyl favored
Cesium effect stabilizes the oxygen anion [1].
K

CO

AcetoneModerate

-Alkyl
Standard for thermodynamic control.
DBU MeCNOrganobase

-Alkyl
Hydrogen bonding may assist N-selectivity.
Decision Tree for Protocol Selection

Protocol_Decision_Tree Start Start: Uridine Substrate Check Are Sugar Hydroxyls Protected? Start->Check Yes Yes (e.g., Acetyl, Benzoyl) Check->Yes Protected No No (Free OH groups) Check->No Unprotected MethodB Method B: Soft Base (K2CO3/DMF) Yes->MethodB MethodA Method A: Transient Silylation (HMDS -> R-X) No->MethodA Warning Avoid NaH (O-alkylation risk) MethodB->Warning

Figure 2: Decision Matrix for selecting the optimal alkylation route based on substrate protection status.

References

  • Pathania, V. et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight.[1] Royal Society of Chemistry Advances. [Link]

  • Current Protocols. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites. Wiley Online Library. [Link]

  • ResearchGate. Regioselective 2'-Silylation of Purine Ribonucleosides for Phosphoramidite RNA Synthesis.[Link]

Sources

Application

Application Note: Enzymatic Phosphorylation of N3-(2-Methoxy)ethyluridine to Triphosphate

[1][2] Executive Summary The enzymatic synthesis of N3-(2-Methoxy)ethyluridine 5'-triphosphate (N3-ME-UTP) presents a distinct biochemical challenge due to the steric and electrostatic disruption at the N3 position of th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The enzymatic synthesis of N3-(2-Methoxy)ethyluridine 5'-triphosphate (N3-ME-UTP) presents a distinct biochemical challenge due to the steric and electrostatic disruption at the N3 position of the uracil base.[1][2] Standard uridine kinases (e.g., human UCK) strictly require a hydrogen bond donor at N3, rendering them ineffective for N3-alkylated substrates.[2]

This guide details a rational enzymatic cascade designed to overcome this bottleneck. By utilizing a promiscuous deoxynucleoside kinase from Drosophila melanogaster (DmdNK) with specific active-site engineering, coupled with a robust ATP-regeneration system, researchers can achieve high-yield synthesis of N3-ME-UTP.[1][2] This protocol prioritizes regio-selectivity and scalability over traditional chemical phosphorylation methods.[1][2]

Scientific Rationale & Enzyme Selection[3][4]

The Challenge: N3-Modification Steric Clash

In canonical uridine phosphorylation, the N3-H proton serves as a critical hydrogen bond donor to the kinase active site (typically interacting with Glutamine or Arginine residues).[1][2] The N3-(2-Methoxy)ethyl group eliminates this proton and introduces a bulky, flexible ether chain.[1][2]

  • Consequence: Wild-type mammalian kinases (UCK1/2) reject this substrate due to steric clash and loss of H-bonding.[1][2]

  • Solution: We utilize DmdNK (Drosophila melanogaster Deoxynucleoside Kinase) , a multisubstrate kinase known for its "open" active site architecture.[2] Specifically, mutants at position Q81 (e.g., Q81A or Q81E) are recommended to create the necessary void volume for the N3-substituent.[2]

The Cascade Strategy

The synthesis follows a "One-Pot, Three-Enzyme" cascade:

  • Step 1 (Activation): DmdNK (Q81 Mutant) phosphorylates the nucleoside to Monophosphate (NMP). This is the rate-limiting step.

  • Step 2 (Propagation): UMP-CMP Kinase (NMPK) converts NMP to Diphosphate (NDP).[1][2] This enzyme is generally tolerant of base modifications once the phosphate is attached.

  • Step 3 (Completion): Acetate Kinase (ACK) converts NDP to Triphosphate (NTP) while simultaneously regenerating ATP from Acetyl Phosphate.[2]

Visualization of the Enzymatic Cascade

EnzymaticCascade cluster_substrates Substrates cluster_cofactors ATP Regeneration Cycle Nucleoside N3-(2-Methoxy)ethyl Uridine NMP N3-ME-UMP Nucleoside->NMP Phosphorylation NDP N3-ME-UDP NMP->NDP NTP N3-ME-UTP (Final Product) NDP->NTP ATP ATP Kinase1 Enzyme 1: DmdNK (Q81A) ATP->Kinase1 Kinase2 Enzyme 2: UMP-CMP Kinase ATP->Kinase2 ADP ADP Kinase3 Enzyme 3: Acetate Kinase ADP->Kinase3 Regeneration AceP Acetyl Phosphate AceP->Kinase3 Acetate Acetate Kinase1->Nucleoside Kinase1->ADP Kinase2->NMP Kinase2->ADP Kinase3->NDP Kinase3->ATP Kinase3->Acetate

Figure 1: The chemoenzymatic cascade utilizes a specific DmdNK mutant to overcome the N3-steric barrier, coupled with an Acetate Kinase system to drive the reaction to completion thermodynamically.[1][2]

Materials & Reagents

ReagentSpecificationPurpose
Substrate N3-(2-Methoxy)ethyluridineTarget Nucleoside (>98% purity)
Enzyme 1 DmdNK (Q81A or Q81E mutant)Nucleoside -> NMP conversion
Enzyme 2 UMP-CMP Kinase (bacterial)NMP -> NDP conversion
Enzyme 3 Acetate Kinase (E. coli)NDP -> NTP & ATP Regeneration
Phosphate Donor Acetyl Phosphate (Li+ or K+ salt)High-energy phosphate source
Cofactor ATP (Catalytic amount)Initiator for the kinase cycle
Buffer Tris-HCl (pH 7.5 - 8.[1][2][3]0)Reaction medium
Divalent Cation MgCl₂Essential cofactor for all kinases
Stabilizer DTT or TCEPPrevents enzyme oxidation

Protocol 1: Analytical Screening (Critical Step)

Before scale-up, you must verify the activity of the DmdNK mutant against your specific N3-modified substrate.[1][2]

Objective: Determine the conversion efficiency of N3-ME-U to N3-ME-UMP.

  • Prepare Mix: In a PCR tube, combine:

    • 50 mM Tris-HCl pH 7.5[1][2]

    • 5 mM MgCl₂[2]

    • 2 mM ATP[1][2]

    • 1 mM N3-(2-Methoxy)ethyluridine[1][2]

    • 1 mM DTT[1][2]

    • 0.5 mg/mL DmdNK (Test WT, Q81A, and Q81E variants in parallel)[2]

  • Incubation: Incubate at 37°C for 2 hours.

  • Quenching: Stop reaction by adding equal volume of Methanol or heating to 95°C for 2 min.

  • Analysis: Analyze 10 µL via HPLC (C18 column).

    • Mobile Phase A: 50 mM TEAA (Triethylammonium acetate) pH 7.0[1][2]

    • Mobile Phase B: Acetonitrile

    • Gradient: 0-30% B over 20 min.[1][2]

  • Success Criteria: >50% conversion to NMP (retention time will shift significantly earlier than nucleoside). Note: If Q81A fails, screen Q81E, which introduces a charge repulsion that can sometimes stabilize polar modifications.[2]

Protocol 2: Preparative Synthesis (Scale-Up)[1][2]

Scale: 100 mg (approx. 0.33 mmol) Reaction Volume: 10 - 15 mL[1][2]

Step-by-Step Procedure
  • Buffer Preparation: Dissolve the following in 10 mL deionized water:

    • Tris-HCl: 100 mM (pH 8.0)[1][2]

    • MgCl₂: 20 mM[1][2]

    • KCl: 50 mM[1][2]

    • DTT: 2 mM[1][2]

  • Substrate Addition:

    • Add 100 mg N3-ME-U . Sonicate if necessary to dissolve.

    • Add 10 mg ATP (Catalytic amount, ~5% mol eq).[2]

    • Add 1.5 eq Acetyl Phosphate (approx. 70 mg). Tip: Add in two portions (0 hr and 4 hr) to maintain steady state.

  • Enzyme Cocktail Addition:

    • Add DmdNK (Q81A): 1.0 mg (final conc ~0.1 mg/mL).[1][2]

    • Add UMP-CMP Kinase: 0.5 mg.[1][2]

    • Add Acetate Kinase: 20 Units.

  • Incubation:

    • Incubate at 37°C with gentle shaking (150 rpm).

    • Monitoring: Check pH every 2 hours; adjust to 8.0 with 1M NaOH if it drops (due to acetic acid formation).

    • Time: Reaction typically completes in 12–18 hours.

  • Termination:

    • Filter the reaction mixture through a 0.22 µm membrane to remove enzymes.

Protocol 3: Purification & QC

Purification (Ion Exchange Chromatography)

Since the reaction is highly specific, the main impurities are ADP/ATP and Acetate.

  • Column: DEAE Sephadex A-25 or Q-Sepharose Fast Flow.[1]

  • Loading: Dilute reaction 1:5 with water and load onto column.

  • Washing: Wash with 5 CV (Column Volumes) of water to remove unreacted nucleoside.

  • Elution: Apply a linear gradient of Triethylammonium Bicarbonate (TEAB) buffer (0.05 M to 1.0 M, pH 7.5).

    • Order of Elution: Nucleoside -> NMP -> ADP -> N3-ME-UTP -> ATP.[1][2]

  • Isolation: Pool fractions containing N3-ME-UTP (identified by UV 262 nm). Evaporate TEAB under vacuum. Co-evaporate with ethanol to remove residual buffer. Convert to Sodium salt via cation exchange (Dowex Na+ form) if required for biological assays.

Quality Control (QC)[1][2]
  • HPLC: >98% purity (ensure separation from ATP).

  • MS (ESI-): Confirm mass [M-H]- corresponding to N3-ME-UTP.

  • 31P NMR: Characteristic triplet peaks:

    • 
      -P: ~ -5 to -10 ppm[1][2]
      
    • 
      -P: ~ -10 to -12 ppm[1][2]
      
    • 
      -P: ~ -20 to -23 ppm[1][2]
      

Troubleshooting & Alternatives

ObservationRoot CauseCorrective Action
No NMP formed DmdNK steric rejectionSwitch to DmdNK-Q81A or Q81E . If enzymatic fails completely, use Plan B: Chemoenzymatic .
Stalled at NDP Poor Acetate Kinase activityAdd more Acetyl Phosphate (it hydrolyzes over time) or fresh Acetate Kinase.[2]
Precipitation Mg-Phosphate complexesReduce MgCl₂ slightly or run reaction at lower concentration (dilute 2x).

Plan B: Chemoenzymatic Route (Hybrid) If the N3-modification is too bulky for DmdNK:

  • Chemical Step: Phosphorylate N3-ME-U to N3-ME-UMP using POCl3 (Phosphorus oxychloride) in Trimethyl phosphate. Isolate NMP.

  • Enzymatic Step: Convert NMP -> NTP using the UMP-CMP Kinase + Acetate Kinase system described above. This bypasses the difficult first kinase step.[4]

References

  • Munch-Petersen, B., et al. (2000).[2] Functional expression of Drosophila melanogaster deoxyribonucleoside kinase in Escherichia coli: a novel enzyme with broad substrate specificity.[4]Biochemical Journal . Link

  • Knecht, W., et al. (2002).[2] Structure/function analysis of the broad specificity deoxyribonucleoside kinase from Drosophila melanogaster.Journal of Biological Chemistry . Link

  • Serina, L., et al. (2016). Structural basis for the substrate specificity of uridine-cytidine kinase.[1]Nucleic Acids Research .[5] (Detailing the N3-interaction constraints). Link

  • Hidalgo-Egido, A., et al. (2024).[2] Exploring the Mutated Kinases for Chemoenzymatic Synthesis of N4-Modified Cytidine Monophosphates. (Demonstrating Q81 mutant utility). MDPI Molecules . Link

  • Burgess, K., & Cook, D. (2000).[2] Syntheses of Nucleoside Triphosphates.[5][6][7][8] (Review of chemical vs enzymatic routes). Chemical Reviews . Link[1][2]

Sources

Method

in vitro viral RdRp inhibition assay using N3-modified UTP

Application Note: Mechanistic Evaluation of Viral RdRp Inhibition Using 3'-Azido-Modified UTP (3'-N3-UTP) Abstract & Introduction The rapid emergence of RNA viruses (SARS-CoV-2, Dengue, Influenza) necessitates robust ass...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Evaluation of Viral RdRp Inhibition Using 3'-Azido-Modified UTP (3'-N3-UTP)

Abstract & Introduction

The rapid emergence of RNA viruses (SARS-CoV-2, Dengue, Influenza) necessitates robust assays to screen nucleoside analogs. While high-throughput screening identifies hits, it fails to elucidate the mechanism of action (MoA). This guide details the use of 3'-Azido-2',3'-dideoxyuridine-5'-Triphosphate (3'-N3-UTP) as a molecular probe to study obligate chain termination .

Unlike "delayed chain terminators" (e.g., Remdesivir) which retain a 3'-OH group, 3'-N3-UTP lacks the nucleophilic hydroxyl group required for phosphodiester bond formation. Its incorporation leads to an immediate cessation of RNA synthesis. This application note provides a dual-approach methodology:

  • Gel-Based Primer Extension: For high-resolution mechanistic confirmation (distinguishing immediate vs. delayed termination).

  • Fluorescence-Based Kinetics: For rapid

    
     determination.
    

Mechanistic Principle

Viral RdRps catalyze the attack of the primer's 3'-OH on the


-phosphate of the incoming Nucleoside Triphosphate (NTP).
  • Natural Substrate: The 3'-OH allows extension (

    
    ).
    
  • 3'-N3-UTP Inhibitor: The 3'-azido group is chemically inert to this nucleophilic attack. Once incorporated, the viral polymerase cannot add the next nucleotide, resulting in a "stalled" complex at position

    
    .
    

Graphviz Diagram 1: Mechanism of Obligate Chain Termination

RdRp_Mechanism RdRp Viral RdRp (Active Site) Complex Ternary Complex (RdRp:RNA:N3-UTP) RdRp->Complex Binds Template RNA Template (Poly-A) Template->Complex Primer Primer Strand (3'-OH) Primer->Complex Incoming Incoming 3'-N3-UTP Incoming->Complex Competes with UTP Stall CHAIN TERMINATION (No 3'-OH for attack) Complex->Stall Incorporation (PPi Release) Stall->Stall Next NTP Blocked

Caption: The 3'-N3-UTP analog enters the RdRp active site, is incorporated into the nascent strand, and prevents further elongation due to the lack of a nucleophilic 3'-hydroxyl group.

Material Preparation & Quality Control

Critical Reagents:

  • Enzyme: Recombinant viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex).[1][2] Note: Ensure the complex is stoichiometric (1:1:2 ratio often required for CoV).

  • Inhibitor: 3'-Azido-2',3'-ddUTP (100 mM stock, PCR-grade water).

  • Template/Primer:

    • Template: 5'-UUU UUU UUU UUU UUU UUU UUU UUU AAA AAAAAAA -3' (Poly-A region for UTP incorporation).

    • Primer: 5'-FAM-UUU UUU UUU UUU UUU UUU UUU-3' (Fluorescently labeled).

  • Control: Remdesivir-TP (Delayed terminator) and Sofosbuvir-TP (if HCV RdRp).

Annealing Protocol:

  • Mix Template and FAM-Primer in a 1.2:1 molar ratio in Annealing Buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl).

  • Heat to 95°C for 5 minutes.

  • Cool slowly to 25°C (ramp rate 0.1°C/sec) to ensure proper duplex formation.

Protocol A: High-Resolution Gel-Based Primer Extension (The Gold Standard)

This assay visualizes the exact nucleotide position where the polymerase stops.

Step-by-Step Methodology:

  • Reaction Assembly (20

    
    L volume): 
    
    • Prepare a Master Mix on ice:

      • Buffer: 20 mM HEPES (pH 7.5), 10 mM KCl, 2 mM

        
        , 1 mM DTT.
        
      • RdRp Complex: 500 nM final.

      • Annealed RNA Duplex: 200 nM final.

    • Pre-incubation: Incubate RdRp + RNA for 10 min at 30°C to form the binary complex.

  • Initiation:

    • Add NTP Mix to initiate.[3]

    • Condition A (Positive Control): 100

      
      M UTP (Natural).
      
    • Condition B (Inhibition): 100

      
      M 3'-N3-UTP.
      
    • Condition C (Competition): 100

      
      M UTP + [Var] 3'-N3-UTP (10-500 
      
      
      
      M).
  • Kinetics:

    • Incubate at 37°C.

    • Take aliquots (2

      
      L) at time points: 0, 5, 15, 30, 60 minutes.
      
  • Quenching:

    • Immediately mix aliquot with 8

      
      L Stop Solution  (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue).
      
    • Heat at 95°C for 3 minutes to denature.

  • Electrophoresis:

    • Load samples onto a 20% Urea-PAGE (Denaturing Polyacrylamide Gel) .

    • Run at 300V for 90 minutes.

    • Image using a Typhoon or similar fluorescence scanner (FAM channel).

Data Interpretation:

  • Full Length: A band at the top indicates complete synthesis (Control).

  • N+1 Band: A single band appearing one nucleotide longer than the primer indicates Immediate Chain Termination (characteristic of 3'-N3-UTP).

  • N+3 Band: Indicates Delayed Chain Termination (characteristic of Remdesivir).

Protocol B: High-Throughput Fluorescence Screening (IC50)

For screening libraries or determining potency without running gels. Uses PicoGreen (intercalates into dsRNA).[4]

Step-by-Step Methodology:

  • Plate Setup: Use 384-well black plates.

  • Reagents:

    • Template: Poly(A) (homopolymeric).

    • Primer: Oligo(dT)

      
      .
      
  • Reaction:

    • Mix RdRp, Buffer, and Poly(A)/Oligo(dT).

    • Add Test Compound (3'-N3-UTP) in serial dilutions (0.1 nM to 100

      
      M).
      
    • Initiate with 50

      
      M UTP (competitor).
      
  • Incubation: 30°C for 60 minutes.

  • Detection:

    • Add equal volume of PicoGreen reagent (diluted 1:200 in TE buffer).

    • Incubate 5 mins in dark.

    • Read Fluorescence (Ex 480 nm / Em 520 nm).

Calculation: Calculate % Inhibition relative to DMSO control. Fit data to the Gompertz function or standard 4-parameter logistic model to derive


.

Workflow Visualization

Graphviz Diagram 2: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_analysis Phase 3: Analysis Step1 Anneal Primer/Template (95°C -> 25°C) Step2 Form Binary Complex (RdRp + RNA, 10 min) Step1->Step2 Step3 Add N3-UTP + UTP (Initiate Synthesis) Step2->Step3 Step4 Time-Course Incubation (37°C, 0-60 min) Step3->Step4 Step5A Quench with EDTA/Formamide Step4->Step5A Protocol A Step5B Add PicoGreen Dye Step4->Step5B Protocol B Step6A Urea-PAGE (Mechanism) Step5A->Step6A Step6B Plate Reader (IC50) Step5B->Step6B

Caption: Dual-stream workflow allowing for either mechanistic validation (PAGE) or high-throughput potency screening (Plate Reader).

Data Summary & Troubleshooting

Table 1: Expected Results Comparison

FeatureNatural UTP3'-N3-UTP (Inhibitor)Remdesivir-TP (Control)
Mechanism Full ElongationObligate Chain TerminationDelayed Chain Termination
Gel Band Pattern High MW smear (Full length)n+1 (Stops immediately)n+3 (Stops after 3 bases)
PicoGreen Signal High FluorescenceLow/Background FluorescenceIntermediate/Low
Reversibility N/AIrreversible (usually)Often Irreversible

Troubleshooting Guide:

  • No Activity in Control: Check

    
     vs 
    
    
    
    preference. Some RdRps (e.g., Influenza) prefer
    
    
    in vitro. Ensure DTT is fresh (RdRp oxidizes easily).
  • Smearing on Gel: Indicates RNA degradation. Use RNase-free water and treat surfaces with RNaseZap.

  • "Leaky" Termination: If bands appear beyond n+1 with 3'-N3-UTP, the N3 group may be unstable or the enzyme may have specific resistance mutations (e.g., steric gate mutations).

References

  • Gordon, C. J., et al. (2020). "Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency." Journal of Biological Chemistry.

  • Yin, W., et al. (2020). "Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir." Science.

  • Seifert, M., et al. (2020). "Inhibition of SARS-CoV-2 RdRp by a specific combination of plant-derived compounds." BioRxiv.[3] (Methodology for fluorescence assays).

  • Shannon, A., et al. (2020). "Remdesivir and SARS-CoV-2: Structural requirements at both the nucleoside analog and the polymerase." Antiviral Research.

Sources

Application

High-Purity Isolation of N3-Alkylated Nucleosides: From Analytical Method Development to Preparative Scale-Up

Introduction N3-alkylated nucleosides (e.g., N3-methyluridine, N3-methyladenine) represent a critical class of modified nucleic acid components. They serve as vital biomarkers for DNA alkylation damage and are increasing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N3-alkylated nucleosides (e.g., N3-methyluridine, N3-methyladenine) represent a critical class of modified nucleic acid components. They serve as vital biomarkers for DNA alkylation damage and are increasingly utilized in the synthesis of modified RNA therapeutics (e.g., CRISPR-Cas9 guides, mRNA vaccines) to modulate immunogenicity and stability.

However, purifying these compounds presents distinct chemical challenges:

  • Isomeric Complexity: N3-alkylated products often co-exist with N1- or O-alkylated regioisomers (e.g., N1-methyladenine vs. N3-methyladenine), which possess nearly identical hydrophobicity.

  • Chemical Instability: N3-alkylated purines (like N3-methyladenine) are chemically labile. They carry a positive charge on the ring system, weakening the glycosidic bond and making them prone to spontaneous depurination, especially under acidic conditions or elevated temperatures.

  • Polarity: Small alkyl modifications (methyl, ethyl) do not significantly increase lipophilicity, making retention on standard C18 columns difficult without ion-pairing reagents.

This guide provides a robust, self-validating framework for the HPLC purification of these sensitive compounds, prioritizing structural integrity and isomeric resolution.

Part 1: Method Development Strategy

Stationary Phase Selection

The separation of N3-alkylated isomers requires a stationary phase that interacts with the specific electron distribution of the nucleobase, not just overall hydrophobicity.

  • C18 (Octadecyl): The baseline choice. Effective for N3-alkylated pyrimidines (e.g., N3-methyluridine) which are stable and neutral.

  • Phenyl-Hexyl / Biphenyl: Recommended for Purines. The

    
     interactions offered by phenyl phases provide superior selectivity for separating regioisomers (e.g., N1 vs. N3 alkylation) based on the disruption of aromaticity in the purine ring.
    
  • Porous Graphitic Carbon (PGC): Use for highly polar, short-chain alkylated nucleosides that elute in the void volume of C18 columns.

Mobile Phase & pH Control
  • For N3-Alkylated Pyrimidines (Stable):

    • Buffer: 0.1% Formic Acid or 10-20 mM Ammonium Acetate (pH 5-6).

    • Rationale: Acidic pH suppresses ionization of residual silanols, improving peak shape.

  • For N3-Alkylated Purines (Unstable):

    • Buffer: 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0).

    • Rationale:CRITICAL. N3-alkylpurines are prone to depurination at pH < 6.0. A slightly basic, volatile buffer prevents degradation during the run and subsequent concentration.

Part 2: Visualization of Decision Logic

MethodSelection Start Start: N3-Alkylated Sample CheckBase Identify Nucleobase Type Start->CheckBase Pyrimidine Pyrimidine (U, T, C) (Stable) CheckBase->Pyrimidine Purine Purine (A, G) (Labile Glycosidic Bond) CheckBase->Purine Col_C18 Column: C18 or C8 Pyrimidine->Col_C18 Standard Retention Col_Phenyl Column: Phenyl-Hexyl (Selectivity for Isomers) Purine->Col_Phenyl Maximize pi-pi selectivity MP_Acid Mobile Phase: 0.1% Formic Acid (pH 2-4) Col_C18->MP_Acid Prep Proceed to Prep Scale MP_Acid->Prep MP_Basic Mobile Phase: 10mM NH4HCO3 (pH 7.5-8.0) Col_Phenyl->MP_Basic Prevent Depurination MP_Basic->Prep

Figure 1: Decision tree for selecting stationary and mobile phases based on nucleobase stability and isomeric complexity.

Part 3: Experimental Protocols

Protocol 1: Analytical Purity & Stability Assessment

Objective: Confirm compound identity, separate isomers, and verify stability in the chosen mobile phase before scale-up.

Materials:

  • Column: Agilent ZORBAX Eclipse Plus C18 (for pyrimidines) or Phenomenex Kinetex Biphenyl (for purines), 4.6 x 100 mm, 3.5 µm.

  • Solvent A: 10 mM Ammonium Acetate (pH 6.8) or Ammonium Bicarbonate (pH 7.8).

  • Solvent B: Acetonitrile (LC-MS Grade).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.1 mg of crude N3-alkylated nucleoside in 100 µL of Solvent A (avoid pure organic solvent to prevent precipitation of salts).

  • Stability Test (The "0-Hour" Injection):

    • Inject 5 µL immediately upon dissolution.

    • Run a linear gradient: 0% B to 10% B over 15 minutes (shallow gradient for polar retention).

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection: UV 260 nm (DNA/RNA absorption max).

  • Stability Test (The "4-Hour" Injection):

    • Leave the sample in the autosampler (set to 4°C) for 4 hours.

    • Re-inject using the same method.

    • Validation: If new peaks appear (e.g., free nucleobase from depurination), adjust Mobile Phase pH to be more neutral/basic.

  • Isomer Verification:

    • If multiple peaks are observed, compare UV spectra. N3-alkylation often causes a bathochromic shift (red shift) compared to N1-alkylation due to altered conjugation.

Protocol 2: Preparative Purification Workflow

Objective: Isolate >5 mg of high-purity (>99%) material.

Quantitative Parameters:

ParameterAnalytical ScalePreparative Scale
Column ID 4.6 mm21.2 mm
Flow Rate 1.0 mL/min20.0 mL/min
Loading 10 - 50 µg5 - 20 mg
Injection Vol 5 - 20 µL500 - 2000 µL

Step-by-Step Methodology:

  • System Setup: Purge the preparative HPLC (e.g., Gilson PLC 2020 or Agilent 1290 Prep) with the optimized buffer (Solvent A) and Acetonitrile (Solvent B).

  • Equilibration: Run 5 column volumes (CV) of 2% B to ensure the column is fully equilibrated.

  • Loading:

    • Dissolve the crude mixture in the minimum volume of Solvent A (e.g., 2 mL for 20 mg).

    • Filter through a 0.22 µm PTFE filter to remove particulates.

  • Gradient Execution:

    • 0-2 min: Isocratic hold at 0% B (to elute salts/very polar impurities).

    • 2-22 min: Linear gradient 0% -> 20% B (very shallow slope to separate isomers).

    • 22-25 min: Wash at 95% B.

  • Fraction Collection Logic:

    • Use Slope + Threshold triggering.

    • Slope: Set to detect the sharp rise of the main peak.

    • Threshold: Set above the baseline noise (typically 10-20 mAU) to avoid collecting solvent fronts.

    • Critical: For N3-purines, collect fractions into tubes containing a small amount of dilute NH4OH to ensure pH remains basic during fraction storage.

  • Post-Processing:

    • Pool fractions corresponding to the target peak.

    • Lyophilization: Freeze-dry immediately. Do not use rotary evaporation with heat for N3-alkyl purines, as thermal energy can accelerate glycosidic bond cleavage.

Part 4: Workflow Visualization

PrepWorkflow cluster_Gradient Gradient Elution Crude Crude Mixture (Dissolve in Buffer A) Filter Filter (0.22 µm) Crude->Filter Inject Injection (Prep Column) Filter->Inject Isocratic Hold 0% B (Elute Salts) Inject->Isocratic Gradient Shallow Gradient (0-20% B over 20 min) Isocratic->Gradient Detect UV Detection (260nm) Gradient->Detect Decision Peak Trigger? Detect->Decision Collect Collect Fraction Decision->Collect Slope > Limit Waste Divert to Waste Decision->Waste Baseline Lyophilize Lyophilize (Cold/Vacuum) Collect->Lyophilize Final Pure N3-Nucleoside Lyophilize->Final

Figure 2: Preparative purification workflow emphasizing filtration, shallow gradients, and cold lyophilization.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (to 20-50 mM) or add 1% Triethylamine (TEA) if pH permits.
Split Peaks Sample solvent too strong (e.g., pure MeOH).Dissolve sample in 100% aqueous Buffer A.
New Impurities Post-Run On-column degradation (Depurination).STOP. Switch to Ammonium Bicarbonate (pH 8.0) and lower column temp to 10°C.
Low Recovery Irreversible adsorption or precipitation.Check solubility of N3-alkylated species; ensure loading concentration is below solubility limit.

References

  • Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil. Retrieved from [Link]

  • Current Protocols. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Uridine. Retrieved from [Link]

Sources

Method

Application Note: Solid-Phase Synthesis Compatibility of N3-Modified Phosphoramidites

Executive Summary The incorporation of azide (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of azide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) moieties into oligonucleotides via phosphoramidite chemistry enables powerful post-synthetic bioorthogonal conjugations, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] However, the azide group possesses unique chemical sensitivities—specifically toward phosphine reduction (Staudinger reaction) and thermal degradation—that require modifications to standard solid-phase synthesis (SPS) protocols.[1]

This guide details the mechanistic compatibility , optimized synthesis cycles , and deprotection strategies required to successfully synthesize high-purity azide-modified oligonucleotides.

Chemical Compatibility & Mechanism[1]

The Staudinger-Phosphite Paradox

The primary theoretical concern in synthesizing azide-modified DNA is the Staudinger reaction , where a trivalent phosphorus species (


) reduces an organic azide to an amine.[1]
  • Risk: In standard SPS, the incoming phosphoramidite is a

    
     species. If an azide is already present on the growing chain (e.g., from a previous cycle), there is a kinetic competition between the desired 5'-OH coupling (catalyzed by tetrazole/activator) and the undesired Staudinger reduction of the azide by the incoming phosphoramidite.
    
  • Reality: Under optimized conditions, the coupling reaction is significantly faster (

    
    ) due to acid catalysis (e.g., ETT or BTT).[1] Furthermore, the subsequent oxidation step rapidly converts 
    
    
    
    to
    
    
    , quenching the reducing potential of the phosphorus.
  • Critical Control Point: The oxidation step must be robust. Incomplete oxidation leaves residual

    
     species that can reduce azides during post-synthesis processing.[1]
    
Reagent Compatibility Matrix
Reagent/StepStandard ComponentCompatibility with

Recommendation
Deblock TCA / DCA in TolueneHigh Standard conditions acceptable.
Activator ETT / BTT / TetrazoleHigh Standard activators acceptable.[1]
Coupling Phosphoramidite (

)
Medium Extend coupling time (see Protocol).[1] Steric bulk of

modifiers slows kinetics.[1]
Oxidation Iodine / Pyridine /

High

does not reduce azides.[1] Ensure fresh reagents to prevent

carryover.
Capping

/ N-Methylimidazole
High Standard capping is safe.[1]
Deprotection

(Ammonia)
Medium Avoid high heat (>55°C). Azides are thermostable up to ~90°C but prolonged heat in base can cause degradation.[1]
Reductants DTT, TCEPIncompatible STRICTLY AVOID. These will reduce

to

.[1] Use disulfide-based stabilizers if necessary.[1]

Optimization of Synthesis Cycle

To maximize coupling efficiency and preserve azide integrity, the automated synthesis cycle must be modified.

Monomer Dissolution & Handling

Azide phosphoramidites (e.g., 2'-Azido-2'-deoxyuridine, 5'-Azido-dT) are often viscous oils or hygroscopic solids.[1]

  • Solvent: Anhydrous Acetonitrile (

    
     ppm 
    
    
    
    ).[1]
  • Concentration: 0.1 M is standard, but 0.12 M is recommended to drive kinetics for sterically hindered modifications.[1]

  • Stability: Stable for 24-48 hours on the synthesizer. Store frozen at -20°C when not in use.

Modified Cycle Parameters

The following modifications should be applied specifically to the step involving the N3-phosphoramidite:

  • Coupling Time: Increase from standard (2 min) to 6–10 minutes . The electron-withdrawing nature and steric bulk of the azide group slow the nucleophilic attack of the 5'-OH.

  • Oxidation: Ensure the oxidation step immediately follows coupling.[1] Do not introduce wait steps between coupling and oxidation.[1]

  • Capping: No changes required.

The "UltraMILD" Strategy

To avoid thermal degradation during deprotection, it is highly recommended to use UltraMILD phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) for the standard bases.[1][2] This allows deprotection at Room Temperature (RT), preserving the azide.[1]

Detailed Experimental Protocols

Protocol A: Solid-Phase Synthesis of N3-Oligonucleotides[1]

Materials:

  • Synthesizer: ABI 394, MerMade, or equivalent.[1]

  • Solid Support: 500 Å or 1000 Å CPG (Universal or Nucleoside-specific).[1]

  • Reagents: UltraMILD phosphoramidites, N3-modifier amidite, 0.02 M Iodine oxidizer.[1]

Step-by-Step Workflow:

  • Configuration:

    • Load UltraMILD bases (A, C, G, T) on standard ports.[1]

    • Load N3-phosphoramidite on a spare port (e.g., Pos 5).[1]

  • Cycle Edit:

    • Create a custom cycle for the N3-amidite.

    • Step: Coupling -> Wait 600 sec (10 min).

    • Step: Oxidation -> Standard (ensure flow is sufficient to clear all P(III)).[1]

  • Synthesis:

    • Run synthesis DMT-ON (if cartridge purification intended) or DMT-OFF (for HPLC).[1]

  • Cleavage & Deprotection (CRITICAL):

    • Option 1 (UltraMILD - Recommended): Treat CPG with 0.05 M Potassium Carbonate (

      
      ) in Methanol  for 4 hours at RT. Alternatively, use Concentrated Ammonium Hydroxide (
      
      
      
      )
      for 2 hours at RT (requires UltraMILD monomers).[1]
    • Option 2 (Standard Monomers): If standard monomers were used, deprotect in

      
       at 55°C for 4-8 hours . Do not exceed 55°C.
      
    • Note:Do not use Methylamine (AMA) if possible, as the high heat/velocity protocol often degrades sensitive azides.[1]

  • Desalting:

    • Evaporate solvents (SpeedVac).[1] Do not heat >40°C.

    • Resuspend in water and desalt via NAP-10 column or precipitation.[1]

Protocol B: Post-Synthetic "Click" Reaction (CuAAC)

Safety: Copper(I) generates reactive oxygen species that degrade DNA.[1] A stabilizing ligand (THPTA or TBTA) is mandatory.[1]

Reagents:

  • N3-Oligonucleotide (in water).[1][3]

  • Alkyne-Label (e.g., Fluorophore-alkyne) in DMSO.[1]

  • 
     (100 mM in water).[1]
    
  • Sodium Ascorbate (500 mM in water) - Freshly prepared.[1]

  • THPTA Ligand (250 mM in water).[1]

Workflow:

  • Mix: In a 1.5 mL tube, combine:

    • 50 µL Oligo (200 µM)

    • 10 µL 2M Triethylammonium Acetate (TEAA) buffer, pH 7.0 (Buffer helps stabilize).[1]

    • X µL Alkyne (5–10 equivalents relative to azide).[1]

  • Catalyst Pre-complexation:

    • Mix

      
       and THPTA in a 1:5 molar ratio (e.g., 1 µL Cu : 5 µL THPTA) separately.[1] Incubate 1 min.
      
  • Reaction:

    • Add Cu-THPTA complex to the Oligo/Alkyne mix.[1]

    • Add Sodium Ascorbate (final conc 5 mM).

    • Final Volume: Adjust to 100 µL with water.

  • Incubation:

    • Incubate at Room Temperature for 1–2 hours . Keep in dark if using fluorophores.[1]

  • Purification:

    • Ethanol precipitate or use a small size-exclusion column (e.g., Sephadex G-25) to remove copper and excess alkyne.[1]

Visualization of Workflows

Synthesis Cycle & Risk Analysis

SynthesisCycle Start Solid Support (CPG) Detritylation 1. Detritylation (TCA/DCA) Start->Detritylation Coupling 2. Coupling (N3-Amidite + Activator) Detritylation->Coupling Oxidation 3. Oxidation (Iodine/Pyridine/H2O) Coupling->Oxidation Risk1 RISK: Slow Kinetics Action: Extend time to 10m Coupling->Risk1 Capping 4. Capping (Ac2O/NMI) Oxidation->Capping Risk2 CRITICAL: P(III) Removal Must oxidize fully to prevent Staudinger reduction Oxidation->Risk2 Check Cycle Complete? Capping->Check Check->Detritylation Next Base Deprotection 5. Deprotection (NH4OH or K2CO3) Check->Deprotection End Synthesis Risk3 RISK: Thermal Degradation Action: RT or <55°C Deprotection->Risk3

Caption: Figure 1. Modified solid-phase synthesis cycle for N3-phosphoramidites highlighting critical risk control points.

Post-Synthetic Decision Tree

PostSynthesis Input N3-Modified Oligo (On Column) MonomerType Monomer Type? Input->MonomerType UltraMILD UltraMILD Reagents (Pac-dA, Ac-dC) MonomerType->UltraMILD Standard Standard Reagents (Bz-dA, Bz-dC) MonomerType->Standard DeprotMild 0.05M K2CO3/MeOH 4h @ RT UltraMILD->DeprotMild DeprotStd NH4OH 4-8h @ 55°C Standard->DeprotStd Click Click Reaction (CuAAC or SPAAC) DeprotMild->Click Warning WARNING: Avoid AMA Avoid >55°C DeprotStd->Warning DeprotStd->Click

Caption: Figure 2.[1][4] Decision matrix for deprotection conditions based on phosphoramidite protection strategy.

Quality Control & Analysis

  • HPLC: Use Anion Exchange (AEX) or Ion-Pairing Reversed Phase (IP-RP).[1] Azide modifications are hydrophobic; N3-oligos typically elute later than unmodified controls on RP-HPLC.[1]

  • Mass Spectrometry (ESI-MS):

    • Azide mass addition is typically small (e.g.,

      
       vs 
      
      
      
      ).[1]
    • Diagnostic: In MS/MS, loss of

      
       (28 Da) is a characteristic fragmentation pattern of azides.[1]
      
    • Failure Mode: If the mass corresponds to

      
      , it indicates reduction to amine (
      
      
      
      ), suggesting Staudinger reduction occurred (likely due to TCEP exposure or insufficient oxidation).[1]

References

  • Pourceau, G., & Meyer, A. (2026).[1] Azide Phosphoramidite in Direct Synthesis of Azide-Modified Oligonucleotides. ResearchGate. [Link]

  • El-Sagheer, A. H., & Brown, T. (2013).[1] Solid phase click ligation for the synthesis of very long oligonucleotides. Chemical Communications.[1][2] [Link]

  • Glen Research. (2023).[1] Oligonucleotide Deprotection Guide. Glen Research Application Notes. [Link]

  • Saha, A. K., et al. (2022).[1][5][6] Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides. Nucleic Acids Research.[1][7][8] [Link]

Sources

Application

Application Notes and Protocols for the Preparation and Anticonvulsant Screening of N3-(2-Methoxy)ethyluridine

Introduction: The Rationale for Exploring N3-Substituted Uridine Analogs as Anticonvulsants Epilepsy remains a significant neurological disorder, with a substantial portion of patients exhibiting resistance to currently...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Exploring N3-Substituted Uridine Analogs as Anticonvulsants

Epilepsy remains a significant neurological disorder, with a substantial portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs). This necessitates the continued exploration of novel chemical entities with anticonvulsant potential. Uridine, a naturally occurring pyrimidine nucleoside, has demonstrated anticonvulsant and neuroprotective properties in various preclinical models. It is hypothesized that uridine exerts its effects through modulation of neuronal activity, potentially via interaction with P2Y receptors or by influencing sleep-promoting pathways.[1][2] Modification of the uridine scaffold offers an avenue to enhance its pharmacological properties, such as blood-brain barrier permeability and metabolic stability, thereby potentially improving its efficacy as an anticonvulsant.

This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of a novel uridine analog, N3-(2-Methoxy)ethyluridine. Furthermore, it outlines detailed protocols for the preliminary in vivo screening of this compound for anticonvulsant activity using well-established rodent models.

Part 1: Synthesis and Characterization of N3-(2-Methoxy)ethyluridine

The synthesis of N3-(2-Methoxy)ethyluridine is achieved through the direct alkylation of uridine at the N3 position. This position is susceptible to alkylation under basic conditions. The choice of 2-bromoethyl methyl ether as the alkylating agent is strategic, introducing a short, flexible, and polar methoxyethyl side chain, which may favorably influence the compound's pharmacokinetic profile.

Reaction Scheme:

G Uridine Uridine Reaction Alkylation Uridine->Reaction AlkylatingAgent 2-Bromoethyl methyl ether AlkylatingAgent->Reaction Base K2CO3 (Potassium Carbonate) Base->Reaction Base Solvent DMF (Dimethylformamide) Solvent->Reaction Solvent Product N3-(2-Methoxy)ethyluridine Reaction->Product

Caption: Synthetic scheme for N3-(2-Methoxy)ethyluridine.

Detailed Synthesis Protocol

Materials and Reagents:

  • Uridine

  • 2-Bromoethyl methyl ether

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add uridine (1 equivalent).

  • Dissolution: Add anhydrous DMF to dissolve the uridine.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature. The potassium carbonate acts as a base to deprotonate the N3 position of the uridine ring, facilitating the nucleophilic attack on the alkylating agent.

  • Addition of Alkylating Agent: Slowly add 2-bromoethyl methyl ether (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Evaporate the DMF under reduced pressure.

    • Dissolve the resulting residue in a minimal amount of ethyl acetate.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 50% ethyl acetate and gradually increasing to 100%).

  • Isolation and Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and evaporate the solvent under reduced pressure to yield N3-(2-Methoxy)ethyluridine as a white solid.

Characterization of N3-(2-Methoxy)ethyluridine

To ensure the identity and purity of the synthesized compound, a thorough characterization using spectroscopic methods is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the 2-methoxyethyl group, with characteristic signals for the methoxy protons (singlet, ~3.3 ppm) and the two methylene groups (triplets, ~3.6 and ~4.2 ppm). The signals for the uridine protons (ribose and uracil base) should also be present and may show slight shifts compared to the starting material.

  • ¹³C NMR: The carbon NMR spectrum will further confirm the structure, showing the expected number of carbon signals for the uridine moiety and the additional signals for the 2-methoxyethyl group.

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This technique will be used to determine the molecular weight of the synthesized compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be observed. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

3. High-Performance Liquid Chromatography (HPLC):

  • Purity Assessment: The purity of the final compound should be assessed by reverse-phase HPLC. A single major peak with a purity of >95% is desirable for use in biological screening.

Analytical Technique Purpose Expected Outcome
¹H NMRStructural elucidationConfirmation of the 2-methoxyethyl group and uridine scaffold
¹³C NMRStructural confirmationExpected number of carbon signals
ESI-MS / HRMSMolecular weight determinationCorrect molecular ion peak and elemental composition
HPLCPurity assessmentPurity >95%

Part 2: Protocols for Anticonvulsant Screening

The initial in vivo screening of N3-(2-Methoxy)ethyluridine for anticonvulsant activity will be conducted using two well-validated and widely used models: the Maximal Electroshock (MES) seizure test and the Pentylenetetrazol (PTZ) seizure test. These models represent different types of epileptic seizures and provide a preliminary assessment of the compound's potential therapeutic profile.[3][4][5][6][7] A neurotoxicity screen using the Rotarod test is also crucial to assess for potential motor impairment at effective doses.[8][9]

Workflow for Anticonvulsant Screening:

G cluster_0 In Vivo Screening Compound N3-(2-Methoxy)ethyluridine DoseSelection Dose-Response Study Design Compound->DoseSelection MES Maximal Electroshock (MES) Test DoseSelection->MES PTZ Pentylenetetrazol (PTZ) Test DoseSelection->PTZ Rotarod Rotarod Neurotoxicity Test DoseSelection->Rotarod DataAnalysis Data Analysis (ED50, TD50) MES->DataAnalysis PTZ->DataAnalysis Rotarod->DataAnalysis Conclusion Preliminary Efficacy & Safety Profile DataAnalysis->Conclusion

Caption: Workflow for the in vivo anticonvulsant screening of N3-(2-Methoxy)ethyluridine.

Protocol 1: Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[4][5][6][7]

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 3-4 days before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=8-10 per group). Administer N3-(2-Methoxy)ethyluridine intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline or 0.5% carboxymethylcellulose) and a positive control group (e.g., phenytoin, 25 mg/kg, i.p.) should be included.

  • Time to Peak Effect: The test should be conducted at the time of peak effect of the drug, which may need to be determined in a preliminary study (typically 30-60 minutes post-injection).

  • Seizure Induction:

    • Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a constant current stimulator.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as the endpoint for protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀) using probit analysis.

Protocol 2: Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model for myoclonic and clonic seizures and is used to identify compounds that elevate the seizure threshold.[10][11][12][13][14]

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Acclimatization and Grouping: Follow the same initial steps as in the MES test. A positive control such as ethosuximide (150 mg/kg, i.p.) can be used.

  • Dosing: Administer N3-(2-Methoxy)ethyluridine (i.p.) at various doses.

  • PTZ Administration: At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously).

  • Observation: Observe the animals for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀.

Protocol 3: Rotarod Neurotoxicity Test

This test is used to assess motor coordination and identify any potential neurotoxic side effects of the test compound.[8][9]

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Training: Train the mice to stay on a rotating rod (e.g., at a constant speed of 10 rpm) for a predetermined period (e.g., 1-2 minutes) for 2-3 consecutive days.

  • Grouping and Dosing: On the test day, divide the trained mice into groups and administer N3-(2-Methoxy)ethyluridine (i.p.) at the same doses used in the seizure models.

  • Testing: At the time of peak effect, place the mice on the rotarod and record the time they are able to maintain their balance. A fall from the rod is considered the endpoint.

  • Data Analysis: Determine the median toxic dose (TD₅₀), which is the dose at which 50% of the animals fail the test.

Data Interpretation and Next Steps

The results from these initial screens will provide a preliminary assessment of the anticonvulsant potential and therapeutic index of N3-(2-Methoxy)ethyluridine.

Parameter Interpretation
MES ED₅₀ Potency in preventing seizure spread (generalized tonic-clonic seizures).
PTZ ED₅₀ Potency in elevating seizure threshold (myoclonic and clonic seizures).
Rotarod TD₅₀ Dose at which motor impairment occurs.
Protective Index (PI = TD₅₀/ED₅₀) A measure of the compound's safety margin. A higher PI is desirable.

A promising compound will exhibit a low ED₅₀ in one or both seizure models and a high TD₅₀, resulting in a favorable Protective Index. Positive results from this initial screening would warrant further investigation, including more comprehensive preclinical studies to determine the mechanism of action, pharmacokinetic profile, and efficacy in chronic models of epilepsy.

References

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • Shimizu, T., et al. (2005). Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice. Chemical & Pharmaceutical Bulletin, 53(3), 313-8. [Link]

  • PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institutes of Health. [Link]

  • Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

  • Melior Discovery. Rotarod Test For Mice And Rats. [Link]

  • Castel-Branco, M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-6. [Link]

  • Kovács, Z., et al. (2013). Uridine modulates neuronal activity and inhibits spike-wave discharges of absence epileptic Long Evans and Wistar Albino Glaxo/Rijswijk rats. Epilepsy Research, 107(1-2), 47-56. [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

  • WisdomLib. (2024). Neurotoxicity Screening: Significance and symbolism. [Link]

  • MDPI. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Medicina. [Link]

  • JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]

  • Melior Discovery. Maximal Electroshock Seizure Model. [Link]

  • Slideshare. (2016). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]

  • National Toxicology Program. (2019). Screening for Developmental Neurotoxicity at the National Toxicology Program: The Future Is Here. Toxicological Sciences, 168(1), 16-25. [Link]

  • Kretschmer-Kazemi Far, R., & Gassen, H. G. (1975). Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice. Chemical & Pharmaceutical Bulletin, 53(3), 313-8. [Link]

  • Boison, D. (2008). Effects of uridine in models of epileptogenesis and seizures. Epilepsy & Behavior, 12(4), 529-35. [Link]

  • Kumar, A., et al. (2013). Synthesis and anticonvulsant activity of a new series of 1,4-dihydropyridine derivatives. Bioinorganic Chemistry and Applications, 2013, 827963. [Link]

  • Patel, M., & Chaskar, S. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(16), 4991. [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-8. [Link]

  • U.S. Patent 5,646,265. (1997). Process for the preparation of 2'-O-alkyl purine phosphoramidites.
  • U.S. Patent 5,739,314. (1998). Method for synthesizing 2'-O-substituted pyrimidine nucleosides.
  • Micura, R. (2012). 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. Angewandte Chemie International Edition, 51(50), 12585-12589. [Link]

  • ResearchGate. (2019). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. [Link]

  • ResearchGate. (2020). Novel object recognition and rotarod tests. [Link]

  • ResearchGate. (2022). Quantitative detection of pseudouridine in RNA by mass spectrometry. [Link]

  • Oxford Academic. (2014). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 42(18), 11760-11771. [Link]

  • ResearchGate. (2018). 2'-SCF3 uridine-A powerful label for probing structure and function of RNA by 19F NMR spectroscopy. [Link]

  • NIH. (2020). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 25(18), 4242. [Link]

  • NIH. (2013). Uridine modulates neuronal activity and inhibits spike-wave discharges of absence epileptic rats. Epilepsy Research, 107(1-2), 47-56. [Link]

  • NIH. (2024). O-Alkyl/2′-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039. [Link]

  • NIH. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Molecules, 28(22), 7598. [Link]

Sources

Method

Application Note: Precision N3-Alkylation of Uridine via Mitsunobu Coupling

Executive Summary The N3-alkylation of uridine is a critical transformation in the synthesis of antiviral nucleoside analogues, RNA probes, and aptamers. While conventional alkylation (using alkyl halides and strong base...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N3-alkylation of uridine is a critical transformation in the synthesis of antiviral nucleoside analogues, RNA probes, and aptamers. While conventional alkylation (using alkyl halides and strong bases like


 or NaH) is effective for simple substrates, it often fails with sensitive sugar moieties or sterically hindered electrophiles.

The Mitsunobu reaction offers a superior alternative: a mild, dehydrative redox coupling that operates under neutral conditions. This protocol details the N3-selective alkylation of protected uridine using triphenylphosphine (


) and diisopropyl azodicarboxylate (DIAD). Unlike standard 

alkylations, this method allows for the stereospecific incorporation of chiral alcohols with inversion of configuration, expanding the chemical space accessible for drug design.

Mechanistic Principles & Causality

To master this protocol, one must understand the driving forces and potential pitfalls of the Mitsunobu cycle specifically applied to the uracil nucleobase.

The pKa Gating Mechanism

The success of the Mitsunobu reaction relies on the acidity of the pronucleophile.

  • Uridine N3-H pKa: ~9.3–9.5.

  • Betaine Basicity: The zwitterionic intermediate formed by

    
     and DIAD is sufficiently basic to deprotonate the N3 position of the uracil ring.
    
  • Selectivity: While the sugar hydroxyls (pKa ~12–15) are less acidic, they are potent nucleophiles. If left unprotected, they will compete for the phosphonium center, leading to intramolecular cyclization (e.g., 2,2'-anhydrouridine formation) or intermolecular etherification. Therefore, full protection of the sugar moiety (2', 3', 5') is a prerequisite for N3-selectivity.

Regioselectivity: N3 vs. O2/O4

The uracil anion is an ambident nucleophile.

  • Thermodynamic Control: N3-alkylation preserves the aromaticity of the pyrimidine dione system and is generally the thermodynamic product.

  • Kinetic Traps: O-alkylation (at O2 or O4) can occur, particularly with sterically bulky alcohols or if the reaction temperature is too high. However, under standard Mitsunobu conditions (0°C to RT) using primary or secondary alcohols, N-alkylation is highly favored (>90% selectivity).

Reaction Pathway Visualization

Mitsunobu_Mechanism Reagents Reagents: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Adduct Formation Activation Activated Alcohol (Alkoxyphosphonium) Betaine->Activation Activates Alcohol Deprotonation Uridine N3 Anion Betaine->Deprotonation Deprotonates N3-H Alcohol Alcohol (R-OH) (Chiral/Achiral) Alcohol->Activation Uridine Protected Uridine (N3-H acidic) Uridine->Deprotonation Transition SN2 Attack (Inversion of Config) Activation->Transition Deprotonation->Transition Nucleophilic Attack Product N3-Alkyl Uridine + PPh3=O + Hydrazine Transition->Product Product Release

Figure 1: Mechanistic pathway of Uridine N3-alkylation. The betaine intermediate serves a dual role: deprotonating the uracil N3 and activating the alcohol oxygen.

Critical Parameters & Reagent Selection

Reagent Comparison Table

Choosing the right azo-phosphine combination is vital for yield and purification.

ParameterStandard (Recommended)Alternative (High Temp/Steric)Polymer-Supported (Green)
Phosphine Triphenylphosphine (

)
Tributylphosphine (

)
PS-

Azo Agent DIAD (Diisopropyl azodicarboxylate)ADDP (1,1'-(Azodicarbonyl)dipiperidine)DTBAD (Di-tert-butyl...)
Solvent THF (Anhydrous)Toluene / 1,4-DioxaneTHF
Temp 0°C

RT
RT

60°C
RT
Use Case General purpose, cost-effective.Hindered secondary alcohols.Simplified purification (filtration).

Why DIAD over DEAD? DIAD is thermally more stable and less shock-sensitive than DEAD, making it safer for scale-up without compromising reactivity.

Substrate Protection Strategy
  • Recommended: 2',3',5'-Tri-O-benzoyluridine . Benzoyl groups are robust, UV-active (aiding TLC/HPLC monitoring), and prevent side reactions.

  • Alternative: 2',3',5'-Tri-O-acetyluridine (less lipophilic, harder to purify).

  • Avoid: Silyl ethers (TBDMS) if acidic workup is planned, though they are compatible with the Mitsunobu reaction itself.

Detailed Experimental Protocol

Materials
  • Nucleophile: 2',3',5'-Tri-O-benzoyluridine (1.0 equiv)

  • Electrophile: Primary or Secondary Alcohol (R-OH) (1.2 – 1.5 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 – 2.0 equiv)
    
  • Azo Reagent: DIAD (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.1 M concentration relative to uridine)

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen.

    • Dissolve 2',3',5'-Tri-O-benzoyluridine (1.0 eq), Alcohol (1.2 eq), and

      
        (1.5 eq) in anhydrous THF.
      
    • Note: Ensure complete dissolution. If the nucleoside is insoluble, add a small amount of dry DMF (co-solvent), though pure THF is preferred for easier workup.

  • Activation (0°C):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add DIAD (1.5 eq) dropwise via syringe over 10–15 minutes.

    • Visual Check: The solution will turn yellow/orange upon DIAD addition. The color may fade as the betaine reacts; persistent color usually indicates excess reagent.

  • Reaction (RT):

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

    • Stir for 4–16 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 1:1). The product will typically be less polar (higher

      
      ) than the starting uridine due to the capping of the N-H bond.
      
  • Workup & Purification:

    • Concentrate the mixture in vacuo to a viscous oil.

    • Trituration (Crucial Step): Add cold diethyl ether or Hexanes:Ether (1:1) to precipitate the bulk of Triphenylphosphine oxide (

      
      ) and reduced hydrazine byproducts. Filter off the white solid.
      
    • Concentrate the filtrate.

    • Flash Chromatography: Purify on silica gel.

      • Gradient: 0%

        
         40% EtOAc in Hexanes.
        
      • Note: The N3-alkylated product often elutes just before the residual

        
        .
        
Self-Validating Quality Control
  • NMR Verification:

    • 
       NMR:  Disappearance of the N3-H singlet (usually broad, >8.0 ppm). Appearance of alkyl signals.
      
    • 
       NMR:  Check Carbonyl shifts. N-alkylation typically results in specific shifts of C2 and C4 compared to O-alkylation.
      
  • UV-Vis: N-alkylation retains the characteristic uracil absorption (

    
     nm). O-alkylation often causes a bathochromic shift.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of Alcohol.Switch to ADDP/

and heat to 60°C.
O-Alkylation Byproduct "Hard" electrophile character or high temp.Keep reaction strictly at 0°C

RT. Use non-polar solvent (Toluene).
Difficult Separation

co-elution.
Use Polymer-Supported

or perform a chemical "pull" (treat crude with

to complex oxide).
Precipitate during DIAD addition Betaine insolubility.Increase dilution or add minimal dry DMF.
Experimental Workflow Diagram

Workflow Step1 Mix Uridine + Alcohol + PPh3 in Anhydrous THF Step2 Cool to 0°C Step1->Step2 Step3 Add DIAD Dropwise Step2->Step3 Step4 Stir RT (4-16h) Monitor TLC Step3->Step4 Step5 Workup: Triturate PPh3=O Step4->Step5 Step6 Purify: Flash Chromatography Step5->Step6

Figure 2: Operational workflow for the N3-alkylation of protected uridine.

References

  • Regioselective Mitsunobu Reaction of Partially Protected Uridine. Szlenkier, M., Kamel, K., & Boryski, J. (2016).[1] Nucleosides, Nucleotides & Nucleic Acids. Demonstrates the necessity of full protection to avoid cyclization.

  • Synthesis and Solution Conformation Studies of 3-Substituted Uridine Derivatives. Li, M., et al. (2013). PMC - NIH. Provides the foundational protocol for high-yield (>90%) N3-alkylation using Mitsunobu conditions.

  • Mitsunobu Reaction: Mechanism and Modifications. Organic Chemistry Portal. Comprehensive overview of reagent choices (DEAD vs DIAD) and pKa considerations.

  • Influence of the N3-Protection Group on N1- vs. O2-Alkylation. ResearchGate Archives. Discusses the thermodynamic preference for N-alkylation in uracil derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N3-(2-Methoxy)ethyluridine

Welcome to the technical support center for the synthesis of N3-(2-Methoxy)ethyluridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N3-(2-Methoxy)ethyluridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing N3-(2-Methoxy)ethyluridine?

There are two primary and effective strategies for the N3-alkylation of uridine to produce N3-(2-Methoxy)ethyluridine. The choice between them often depends on the available starting materials, scale, and laboratory preferences.

  • Base-Catalyzed Direct Alkylation: This is a classical and straightforward approach. It involves the deprotonation of the N3-proton of a suitably protected uridine derivative with a base, followed by nucleophilic attack on an alkylating agent like 2-bromoethyl methyl ether.

  • Mitsunobu Reaction: This method offers a powerful alternative, particularly for more sensitive substrates. It facilitates the condensation of a protected uridine with 2-methoxyethanol in the presence of a phosphine and an azodicarboxylate.[1][2]

Q2: Why is it essential to protect the hydroxyl groups of the uridine ribose moiety?

Protecting the 2', 3', and 5'-hydroxyl groups of the ribose is a critical step to ensure the regioselectivity of the alkylation at the N3 position of the uracil base. Without protection, the hydroxyl groups are also nucleophilic and can compete with the N3-imide, leading to a mixture of O-alkylated byproducts that are often difficult to separate from the desired N3-alkylated product. This significantly reduces the yield and complicates the purification process.

Q3: What are the most common protecting groups for the ribose hydroxyls in this synthesis?

The selection of protecting groups is crucial and should be guided by their stability under the reaction conditions and the ease of their subsequent removal. For the synthesis of N3-(2-Methoxy)ethyluridine, common choices include:

  • Silyl ethers (e.g., TBDMS - tert-butyldimethylsilyl): These are popular due to their ease of introduction and removal under specific conditions that do not affect the final product.

  • Acyl groups (e.g., Acetyl or Benzoyl): These are also widely used and can be removed under basic conditions.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate or UV light for UV-active compounds) will help in visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q5: What are the typical analytical methods for characterizing the final N3-(2-Methoxy)ethyluridine product?

To confirm the identity and purity of your synthesized N3-(2-Methoxy)ethyluridine, a combination of the following analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the attachment of the (2-Methoxy)ethyl group at the N3 position.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

Troubleshooting Guide

Low or No Product Yield

Q: I am getting a very low yield of my N3-alkylated product. What are the possible causes and how can I improve it?

A low yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Deprotonation (Base-Catalyzed Method): The N3-proton of uridine is weakly acidic, and incomplete deprotonation will result in unreacted starting material.

    • Solution:

      • Choice of Base: Use a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.[3] Sodium hydride (NaH) can also be used but requires anhydrous conditions.

      • Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions, as water can quench the base. Dry your solvent and glassware thoroughly.

  • Poor Quality of Reagents: The quality of your starting materials and reagents is paramount.

    • Solution:

      • Uridine: Ensure your protected uridine is pure and dry.

      • Alkylating Agent: Use a fresh or properly stored bottle of 2-bromoethyl methyl ether or 2-methoxyethanol. Alkylating agents can degrade over time.

      • Mitsunobu Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can decompose upon storage. Use fresh reagents for the best results.[1]

  • Suboptimal Reaction Temperature:

    • Solution: While many N3-alkylation reactions proceed at room temperature, some may require gentle heating to improve the reaction rate. Monitor your reaction by TLC to find the optimal temperature. For the Mitsunobu reaction, the initial steps are often carried out at 0°C before warming to room temperature.[2]

  • Steric Hindrance: Bulky protecting groups on the ribose can sometimes hinder the approach of the alkylating agent to the N3 position.

    • Solution: If you suspect steric hindrance is an issue, consider using smaller protecting groups.

Presence of Multiple Spots on TLC (Side Products)

Q: My TLC plate shows multiple spots in the product lane. What are these impurities, and how can I minimize their formation?

The presence of multiple spots indicates the formation of side products. The most common culprits are:

  • O-Alkylation: Alkylation at the 2'- and/or 3'-hydroxyls of the ribose or the O2/O4 positions of the uracil ring is a major side reaction.

    • Cause: Incomplete protection of the hydroxyl groups or use of a base that is too strong, leading to deprotonation of the hydroxyls.

    • Solution:

      • Verify Protection: Ensure complete protection of the ribose hydroxyls before proceeding with the N3-alkylation step.

      • Choice of Base: Use a milder base that selectively deprotonates the N3-imide. Cs₂CO₃ is often a good choice.[3]

  • Dialkylation: In some cases, dialkylation can occur, although it is less common for N3-alkylation.

    • Cause: Use of a large excess of the alkylating agent.

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the alkylating agent.

  • Degradation of Starting Material or Product: Some reagents or conditions can lead to the degradation of your nucleoside.

    • Cause: Prolonged reaction times at elevated temperatures or use of harsh reagents.

    • Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating.

Difficulties in Product Purification

Q: I am struggling to purify my N3-(2-Methoxy)ethyluridine. The product co-elutes with impurities. What can I do?

Purification can be challenging due to the similar polarities of the desired product and potential byproducts.

  • Ineffective Column Chromatography:

    • Solution:

      • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to achieve good separation.

      • Silica Gel: Ensure you are using an appropriate grade of silica gel for your column.

      • Sample Loading: Load your crude product onto the column in a minimal amount of solvent to ensure a tight band.

  • Persistent Impurities:

    • Solution:

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

      • Preparative HPLC: For very challenging separations, preparative HPLC can provide high-purity material.

Incomplete Deprotection

Q: After the deprotection step, I still see some of my protected product. How can I ensure complete deprotection?

Incomplete deprotection can be frustrating. Here are some tips:

  • Ineffective Deprotection Reagent:

    • Silyl Groups (e.g., TBDMS): Tetrabutylammonium fluoride (TBAF) is the standard reagent for removing silyl ethers. Ensure your TBAF solution is not old, as its effectiveness can diminish over time.

    • Acyl Groups (e.g., Acetyl, Benzoyl): Basic hydrolysis with a reagent like sodium methoxide in methanol or ammonium hydroxide is typically effective.

  • Insufficient Reaction Time or Temperature:

    • Solution: Allow the deprotection reaction to run for a sufficient amount of time. Gentle warming may be necessary for more stubborn protecting groups. Monitor the reaction by TLC until all the protected starting material is gone.

Experimental Protocols

The following are representative protocols based on established methodologies for the N3-alkylation of uridine. Note: These are generalized procedures and may require optimization for your specific setup.

Protocol 1: Protection of Uridine (Acetylation)
  • Suspend uridine in pyridine.

  • Cool the mixture to 0°C in an ice bath.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2',3',5'-O-triacetyluridine by column chromatography.

Protocol 2: N3-Alkylation using 2-Bromoethyl Methyl Ether (Base-Catalyzed)
  • Dissolve the protected uridine in an anhydrous solvent like DMF or acetonitrile.

  • Add a base such as cesium carbonate (Cs₂CO₃) (1.5 equivalents).[3]

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethyl methyl ether (1.2 equivalents) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, filter off the base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: N3-Alkylation using 2-Methoxyethanol (Mitsunobu Reaction)
  • Dissolve the protected uridine and 2-methoxyethanol (1.5 equivalents) in anhydrous THF.

  • Add triphenylphosphine (PPh₃) (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 4: Deprotection of the Acetyl Groups
  • Dissolve the protected N3-(2-Methoxy)ethyluridine in methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once deprotection is complete, neutralize the reaction with an acidic resin (e.g., Dowex-50).

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

ParameterBase-Catalyzed AlkylationMitsunobu Reaction
Uridine Substrate 2',3',5'-O-protected uridine2',3',5'-O-protected uridine
Alkylating Agent 2-bromoethyl methyl ether2-methoxyethanol
Key Reagents Base (e.g., Cs₂CO₃, K₂CO₃)PPh₃, DEAD or DIAD
Typical Solvent DMF, AcetonitrileTHF, Dioxane
Reaction Temp. Room Temperature to 50°C0°C to Room Temperature
Key Byproducts O-alkylated uridineTriphenylphosphine oxide

Visualizations

Synthesis Workflow

Synthesis_Workflow Uridine Uridine Protected_Uridine 2',3',5'-O-Protected Uridine Uridine->Protected_Uridine Protection N3_Alkylation N3-Alkylation Protected_Uridine->N3_Alkylation Alkylation (Base-catalyzed or Mitsunobu) Protected_Product Protected N3-(2-Methoxy)ethyluridine N3_Alkylation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product N3-(2-Methoxy)ethyluridine Deprotection->Final_Product

Caption: Overall synthesis workflow for N3-(2-Methoxy)ethyluridine.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of N3-Alkylated Product Check_SM Is Starting Material Consumed (TLC)? Start->Check_SM No_SM_Consumed No Check_SM->No_SM_Consumed No Yes_SM_Consumed Yes Check_SM->Yes_SM_Consumed Yes Base_Issue Check Base (Base-cat.) - Stronger base? - Anhydrous conditions? No_SM_Consumed->Base_Issue Mitsunobu_Issue Check Mitsunobu Reagents - Fresh DEAD/DIAD? No_SM_Consumed->Mitsunobu_Issue Temp_Issue Increase Temperature? No_SM_Consumed->Temp_Issue Side_Products Multiple Spots on TLC? Yes_SM_Consumed->Side_Products Yes_Side_Products Yes Side_Products->Yes_Side_Products Yes No_Side_Products No Side_Products->No_Side_Products No O_Alkylation O-Alkylation likely - Verify protection - Use milder base Yes_Side_Products->O_Alkylation Purification_Loss Product Lost During Workup/Purification? No_Side_Products->Purification_Loss

Caption: Decision tree for troubleshooting low product yield.

References

  • Mitsunobu Reaction Overview. (2018). Organic Chemistry Portal. Retrieved from [Link]

  • General Principles of Improving Reaction Yields. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • N3-Alkylation of Pyrimidine Nucleobases. (2012). ResearchGate. Retrieved from [Link]

  • Regioselective Mitsunobu Reaction of Partially Protected Uridine. (2016). PubMed. Retrieved from [Link]

  • Synthesis of 2'-O-Alkyl-N3-Methyluridine Analogs. (2024). PubMed. Retrieved from [Link]

  • Selective Alkylation at N3 of Thymidine. (2018). PMC - NIH. Retrieved from [Link]

  • Alkylation of DNA at the N3 position. (1995). PubMed. Retrieved from [Link]

  • General Alkylation of Pyrimidines. (2020). Indian Academy of Sciences. Retrieved from [Link]

  • Challenges in Nucleoside Modification Quantification. (2023). ACS Publications. Retrieved from [Link]

  • N-Alkylation Difficulties with Alkyl Bromides. (2021). Reddit r/Chempros. Retrieved from [Link]

  • Fluoride Ion Catalyzed Alkylation of Nucleosides. (1978). PMC - NIH. Retrieved from [Link]

  • Alkylation of Protected Uridine. (2007). Taylor & Francis Online. Retrieved from [Link]

  • Process for 2'-O-Alkyl Phosphoramidites. (1997). Google Patents.
  • N3-Alkylation in DNA Repair. (2020). PMC - NIH. Retrieved from [Link]

  • Regioselectivity in Hydantoin Ribosylation. (2024). RSC Publishing. Retrieved from [Link]

  • Mitsunobu Reaction Mechanism and Applications. (2015). Journal of the Pharmaceutical Society of Japan. Retrieved from [Link]

  • DNA Alkylation in Therapeutics. (2024). MDPI. Retrieved from [Link]

Sources

Optimization

troubleshooting low solubility of N3-nucleosides in aqueous buffers

Welcome to the technical support center for handling N3-substituted nucleoside analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling N3-substituted nucleoside analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this specific class of compounds in aqueous buffers. We will delve into the underlying reasons for these issues and provide practical, field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my N3-nucleoside analogs exhibiting such low solubility in aqueous buffers?

A1: The solubility of a nucleoside is a delicate balance between its hydrophilic (water-loving) sugar moiety and its more hydrophobic (water-fearing) nucleobase. The N3 position on pyrimidine bases (uracil, thymine, cytosine) is a critical site for hydrogen bonding with water. When this position is modified, for instance, by methylation (N3-methyluridine) or the addition of a bulky group like a benzoyl or propargyl group, this key hydrogen bond donor site is lost.[1] This modification significantly increases the overall hydrophobicity of the molecule, leading to poor solubility in polar solvents like aqueous buffers.[1][2] Essentially, the molecule becomes more "grease-like" and less willing to interact with water.

Q2: What are the tell-tale signs of solubility problems in my experiment?

A2: Solubility issues can manifest in several ways, often compromising the integrity of your results. Be vigilant for the following signs:

  • Visible Precipitate: This is the most obvious sign, appearing as a cloudy, crystalline, or solid material in your stock solution or within the wells of your assay plate after dilution into an aqueous buffer.[1]

  • Inconsistent Results: High variability between experimental replicates is a strong indicator that the compound is not fully dissolved, leading to inconsistent effective concentrations.

  • Non-Linear Dose-Response Curves: If you observe a dose-response curve that doesn't follow the expected sigmoidal shape, it could be due to the compound precipitating at higher concentrations.

  • Lower Than Expected Potency: The compound may appear less active than anticipated because the actual concentration in solution is much lower than the nominal concentration you prepared.

Troubleshooting Guide: From Stock Solutions to Assay Plates

Navigating the solubility challenges of N3-nucleosides requires a systematic approach. The following sections provide a step-by-step guide to troubleshoot and resolve these issues.

My N3-nucleoside won't dissolve in the initial organic solvent (e.g., DMSO). What should I do?

Even before introducing your compound to an aqueous buffer, you might face challenges in preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).

StepActionRationale
1 Vortexing Vigorous mixing helps to break down powder aggregates and increase the surface area for interaction with the solvent.
2 Gentle Warming Warming the solution to 37°C can increase the kinetic energy of both the solvent and solute molecules, often improving solubility.[1][3]
3 Sonication Using a sonicator provides high-frequency sound waves that can break up smaller aggregates and facilitate dissolution.[1]

If these initial steps fail, you may be exceeding the solubility limit of your compound in the chosen solvent. In this case, preparing a new stock solution at a lower concentration is recommended.[1]

My DMSO stock solution is clear, but a precipitate forms when I dilute it into my aqueous assay buffer. How can I fix this?

This is a very common problem. The high concentration of the N3-nucleoside in the organic stock solution crashes out when introduced to the predominantly aqueous environment of the assay buffer.

Troubleshooting Aqueous Solubility A Precipitate Observed in Aqueous Buffer B Step 1: pH Adjustment A->B C Is the compound ionizable? Does pH affect its charge? B->C D Step 2: Introduce Co-solvents C->D No G Solution Achieved C->G Yes, problem solved E Is a small percentage of organic solvent tolerated in the assay? D->E F Step 3: Use Solubility Enhancers (e.g., Cyclodextrins) E->F No E->G Yes, problem solved F->G Success H Assay may not be compatible. Consider compound modification or alternative assays. F->H Failure

Caption: A step-by-step decision-making workflow for troubleshooting N3-nucleoside precipitation in aqueous buffers.

The overall charge of a molecule can significantly impact its solubility. Many nucleoside analogs have ionizable groups, and adjusting the pH of your buffer can either introduce or neutralize a charge, which can enhance interaction with water.

  • Scientific Rationale: The solubility of compounds with acidic or basic functional groups is often pH-dependent.[4] For many sparingly soluble salts, if the anion is the conjugate base of a weak acid, lowering the pH can protonate the anion, increasing the overall solubility of the salt.[4] While DNA itself is stable between pH 5 and 9, excursions outside this range can lead to degradation, so careful consideration of your experimental system is crucial.[5]

  • Experimental Protocol:

    • Determine the pKa of your N3-nucleoside analog (if available).

    • Prepare a series of buffers with pH values ranging from 0.5 to 1 unit above and below the pKa.

    • Attempt to dissolve your compound in each buffer to identify the optimal pH for solubility.

    • Caution: Ensure the chosen pH is compatible with your downstream assay and does not affect the biological activity or stability of your target. Low pH can lead to depurination.[6]

Introducing a small percentage of a water-miscible organic solvent into your aqueous buffer can increase the solubility of your hydrophobic compound.[7]

  • Scientific Rationale: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic N3-nucleoside to remain in solution.[8] Essentially, you are creating a solvent mixture that is more "like" the solute.

  • Commonly Used Co-solvents and Recommended Final Concentrations:

Co-solventTypical Final Concentration in AssayNotes
DMSO < 0.5%Can be toxic to cells at higher concentrations.
Ethanol 1-5%Generally well-tolerated by many cell lines.
PEG 300/400 1-10%Polyethylene glycols are effective solubilizing agents.[9]
Propylene Glycol 1-5%Another commonly used and generally safe co-solvent.[9]
  • Experimental Protocol:

    • Prepare your aqueous buffer containing the desired percentage of the co-solvent.

    • Add your N3-nucleoside stock solution to the co-solvent-containing buffer with vigorous vortexing.

    • Always run a vehicle control (buffer with the co-solvent alone) in your assay to ensure the solvent itself is not causing any biological effects.

If pH adjustment and co-solvents are not sufficient or are incompatible with your assay, cyclodextrins offer a powerful alternative.

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble molecules, like N3-nucleosides, within their hydrophobic core, effectively shielding the hydrophobic part of the molecule from the aqueous environment and presenting a hydrophilic exterior to the solvent.[10][] This formation of an "inclusion complex" dramatically increases the apparent water solubility of the compound.[10][]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Protocol for using SBE-β-CD:

    • A formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to be effective for some nucleosides.[12]

    • First, prepare a 20% SBE-β-CD solution in your desired saline or buffer. This may require some gentle warming to fully dissolve.

    • Prepare a concentrated stock of your N3-nucleoside in DMSO (e.g., 10x the final desired concentration).

    • Add 1 part of the DMSO stock to 9 parts of the 20% SBE-β-CD solution and mix thoroughly.[12]

    • This creates a clear, water-soluble formulation of your compound.

By systematically working through these troubleshooting steps, you can overcome the solubility challenges posed by N3-nucleosides and obtain reliable, reproducible data in your experiments.

References

  • Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: a new method for the synthesis of 2'-deoxyribonucleoside 3'-phosphoramidites. Journal of the American Chemical Society, 104(5), 1316–1319.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Celina City Schools. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Bio-Synthesis Inc. (2017, November 1). pH stability of oligonucleotides. Retrieved from [Link]

  • Professor Dave Explains & Chegg. (2024, May 9). What Factors Affect Solubility? [Video]. YouTube. Retrieved from [Link]

  • ChemBK. (2024, April 10). N3-Methyl-5-methyluridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of some natural nucleosides and nucleobases in a neutral aqueous medium. Retrieved from [Link]

  • Al-Soufi, W., & Fessenden, R. W. (2002). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 82(1 Pt 1), 378–386.
  • Chen, A. X., Zito, S. W., & Nash, R. A. (1994). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Pharmaceutical research, 11(3), 398–401.
  • Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (n.d.). Delivery of Temozolomide and N3-Propargyl Analog to Brain Tumors Using an Apoferritin Nanocage. Retrieved from [Link]

  • Vorobjev, Y. N., & Dash, C. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 13(11), 2125.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Popa, G., Ștefan, M., & Dănuț, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 609.
  • Al-Soufi, W., & Fessenden, R. W. (2002). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 82(1 Pt 1), 378-386.
  • ResearchGate. (n.d.). Effects of pH on the stability of chromatin core particles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N3-Methyluridine. PubChem Compound Database. Retrieved from [Link]

  • D'Atri, V., Gatti, F., & Gornati, R. (2018).
  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Helmkamp, G. K., & Ts'o, P. O. (1961). Interaction of nucleosides and related compounds with nucleic acids as indicated by the change of helix-coil transition temperature.
  • The Royal Society of Chemistry. (2021, March 15). Synthetic Approaches for Copolymers Containing Nucleic Acids and Analogues. Retrieved from [Link]

  • Li, Y., Zhang, J., & Wang, Y. (2021). Advance of structural modification of nucleosides scaffold. European Journal of Medicinal Chemistry, 223, 113642.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics, 15(11), 2537.
  • PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Retrieved from [Link]

  • Van der Verren, A., Van der Donck, T., & Madder, A. (2021). Aqueous Compatible Post‐Synthetic On‐Column Conjugation of Nucleic Acids Using Amino‐Modifiers. Chemistry – A European Journal, 27(45), 11675–11681.
  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. Retrieved from [Link]

  • SignaGen Laboratories. (2025, May 1). How Does pH Affect DNA Stability? Retrieved from [Link]

  • Google Patents. (n.d.). Water soluble drug-solubilizer powders and their uses.
  • Tanimoto, T., Ota, A., & Iohara, D. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(10), 2420.
  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • MKU Repository. (n.d.). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • Carl ROTH. (n.d.). N3-Methyluridine, 50 mg. Retrieved from [Link]

Sources

Troubleshooting

purification of N3-(2-Methoxy)ethyluridine from unreacted uridine

Ticket Topic: Purification of -(2-Methoxy)ethyluridine from Unreacted Uridine Executive Summary You are attempting to separate -(2-methoxy)ethyluridine ( -MEU) from its starting material, Uridine . This separation is che...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Purification of -(2-Methoxy)ethyluridine from Unreacted Uridine

Executive Summary

You are attempting to separate


-(2-methoxy)ethyluridine (

-MEU)
from its starting material, Uridine . This separation is chemically favorable due to the distinct change in polarity and hydrogen-bonding capabilities introduced by the alkylation at the

position.

The following guide breaks down the purification logic, provides validated protocols for both Flash Chromatography and HPLC, and addresses common failure modes.

Part 1: The Separation Logic (Mechanistic Insight)

To troubleshoot effectively, you must understand why the separation works. The reaction transforms the chemical behavior of the uracil base.

FeatureUridine (Starting Material)

-MEU (Product)
Chromatographic Impact
H-Bonding Donor & Acceptor. The

-H is a strong hydrogen bond donor (

~9.2).
Acceptor Only. The

-H is replaced by an alkyl group. No H-bond donor at this site.
Silica: Product interacts less with polar silica silanols

Higher

.
Polarity High. Hydrophilic.[1]Moderate. The methoxyethyl group adds lipophilicity.C18 (RP): Product interacts more with hydrophobic C18 chains

Longer Retention.
Ionization Acidic at pH > 9.Non-ionizable at physiological pH.Buffer: pH control is critical for Uridine peak shape but less critical for Product retention.

Key Takeaway: In Normal Phase (Silica), your product elutes first . In Reverse Phase (C18), your product elutes last .

Part 2: Visualizing the Workflow

The following decision tree outlines the standard purification workflow based on your scale and purity requirements.

PurificationWorkflow Start Crude Reaction Mixture (Uridine + N3-MEU) TLC Step 1: TLC Analysis (10% MeOH in DCM) Start->TLC Decision Separation Quality? TLC->Decision Flash Route A: Flash Chromatography (>100 mg scale) Decision->Flash Rf Delta > 0.15 Prep Route B: Prep-HPLC (<100 mg or High Purity) Decision->Prep Rf Delta < 0.15 Flash_Cond Silica Gel (40g) DCM -> 10% MeOH Gradient Flash->Flash_Cond Prep_Cond C18 Column H2O -> 30% ACN Gradient Prep->Prep_Cond Analyze Step 3: Validation (NMR/MS) Flash_Cond->Analyze Prep_Cond->Analyze

Figure 1: Decision tree for selecting the appropriate purification modality based on initial TLC screening.

Part 3: Validated Protocols
Protocol A: Flash Chromatography (Normal Phase)

Best for: Bulk removal of uridine and scale-up (>100 mg).

The Challenge: Uridine is extremely polar and "streaks" on silica. The Solution: Use a Dichloromethane (DCM) / Methanol (MeOH) gradient. Do not use Ethyl Acetate/Hexane; uridine will not move.

  • Column: Silica Gel (Standard 40-63 µm).

  • Loading: Dissolve crude in minimum DCM/MeOH (9:1) or dry-load on Celite/Silica (recommended for nucleosides).

  • Mobile Phase A: 100% DCM.

  • Mobile Phase B: 20% MeOH in DCM.

  • Gradient:

    • 0–5 min: 0% B (Isocratic DCM) – Elutes non-polar impurities.

    • 5–20 min: 0%

      
       50% B (Linear Gradient).
      
    • Note:

      
      -MEU typically elutes around 3–5% MeOH. Uridine elutes >8% MeOH.
      
Protocol B: Reverse Phase HPLC (Analytical & Prep)

Best for: Final polishing and purity checks.

The Challenge: Ensuring baseline separation without co-elution of synthesis byproducts. The Solution: A standard C18 gradient with simple aqueous buffers.

  • Column: C18 (e.g., Phenomenex Gemini or Waters XBridge), 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 0% B (Hold to elute salts).

    • 2–15 min: 0%

      
       30% B.
      
    • Note: Uridine elutes very early (RT ~2-3 min).

      
      -MEU elutes later (RT ~8-10 min) due to the hydrophobic tail.
      
Part 4: Troubleshooting & FAQs
Q1: My product spot on TLC is "tailing" or streaking. How do I fix this?

Diagnosis: Nucleosides interact strongly with the acidic silanols on silica plates. Fix: Add 1% Triethylamine (TEA) to your TLC solvent system and your Flash column mobile phase. This neutralizes the silica surface.

  • Recommended System: DCM : MeOH : TEA (90 : 9 : 1).

Q2: In HPLC, the Uridine peak is splitting or broad. Why?

Diagnosis: Uridine has a


 of ~9.2. If your mobile phase pH is erratic or near this value, the molecule rapidly exchanges between protonated and deprotonated states.
Fix:  Ensure your aqueous mobile phase is buffered.
  • Acidic: 0.1% Formic Acid (pH ~2.7) keeps Uridine fully protonated (neutral).

  • Neutral: 10mM Ammonium Acetate (pH 6.8).

Q3: I see a third peak eluting after my product on HPLC. What is it?

Diagnosis: This is likely


-alkylation  or Dialkylation (

)
. Explanation: While

is the most acidic site, alkylating agents can react with sugar hydroxyls or the

position if the base is too strong or the temperature is too high. These side products are more hydrophobic (less polar) than your target

-MEU and will elute later on Reverse Phase columns.
Q4: Can I use UV to quantify the ratio of Uridine to Product?

Yes, but with a correction. Alkylation at


 changes the UV absorption maximum (

).
  • Uridine:

    
     ~262 nm.
    
  • 
    -Alkyl Uridines:  Often show a slight bathochromic shift (red shift) or change in extinction coefficient.
    
  • Action: For precise quantification, determine the extinction coefficient (

    
    ) of your purified product. For rough purity, 260 nm is acceptable.
    
Part 5: Chemical Logic Diagram

This diagram explains the molecular interactions driving the separation, validating the method choice.

ChemicalLogic Uridine Uridine (Polar N3-H) Silica Silica Surface (Polar -OH) Uridine->Silica C18 C18 Surface (Hydrophobic) Uridine->C18 Product N3-MEU (Blocked N3) Product->Silica Product->C18 U_Silica Strong H-Bonding (Slow Elution) Silica->U_Silica P_Silica Weak Interaction (Fast Elution) Silica->P_Silica U_C18 Repulsion/Flow (Fast Elution) C18->U_C18 P_C18 Hydrophobic Grip (Retained) C18->P_C18

Figure 2: Interaction map showing why Normal Phase (Silica) and Reverse Phase (C18) yield opposite elution orders.

References
  • Synthesis & Properties of N3-Methyluridine: Detailed protocols for N3-alkylation and phosphoramidite synthesis. Source: Current Protocols (2024).[2] "Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites." [Link]

  • pKa and Physical Properties of Modified Uridines: Fundamental data on how methylation/alkylation affects N3 acidity. Source: Journal of Physical Chemistry A (2022). "Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases." [Link]

  • HPLC Separation of Nucleosides: Methodologies for separating polar nucleosides using HILIC and Reverse Phase. Source: SIELC Technologies Application Note.[1] "HPLC Separation of Uridine and Uracil." [Link]

  • Silica Gel Purification Guides: Standard solvent systems for polar compounds like nucleosides. Source: Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." [Link]

Sources

Optimization

enhancing cellular uptake of N3-substituted nucleoside analogs

Welcome to the Nucleoside Analog Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleoside Analog Technical Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your N3-substituted nucleoside analogs (e.g., AZT, 4'-azidocytidine, or click-chemistry metabolic probes like EdU/AHA) are failing to generate the expected intracellular signal or therapeutic effect.

The central dogma of nucleoside analog delivery is simple but unforgiving: Polarity is the enemy of permeability.

This guide bypasses general advice to focus on the three critical failure points: Transporter Saturation , Phosphorylation Bottlenecks , and Click-Labeling Artifacts .

Module 1: The Gatekeepers (Transporter Dependency)

The Problem: Unmodified N3-nucleosides are hydrophilic. They cannot passively diffuse through the lipid bilayer. They rely entirely on Human Equilibrative Nucleoside Transporters (hENTs) and Concentrative Nucleoside Transporters (hCNTs). If your cell line lacks these, your drug stays outside.

Diagnostic Workflow: The NBMPR Challenge

To determine if your uptake issue is transporter-mediated, you must perform a differential inhibition assay using Nitrobenzylthioinosine (NBMPR) .

TransporterNBMPR Sensitivity (

)
Substrate Preference
hENT1 High (0.4 nM)Purines & Pyrimidines (Broad)
hENT2 Low (> 2.8

M)
Nucleobases > Nucleosides
hCNT1-3 Resistant Na

-dependent, specific

Q: My uptake signal is low in HeLa cells but high in Jurkat cells. Why? A: This is likely an hENT1 expression variance. HeLa cells express both hENT1 and hENT2, but expression levels fluctuate based on cell cycle and culture density.

  • Action: Treat cells with 100 nM NBMPR .

    • If uptake drops by >80%: Your analog enters via hENT1 .

    • If uptake is unchanged: Your analog may be using hENT2 (requires high-dose NBMPR to block) or hCNTs (requires Na

      
      -free buffer to confirm).
      

Module 2: The Bypass (ProTide Technology)

The Problem: Even if the nucleoside enters the cell, it must be phosphorylated to become active (NMP


 NDP 

NTP). The first step, catalyzed by kinases like Deoxycytidine Kinase (dCK), is often the rate-limiting "bottleneck."[1]

The Solution: ProTide Technology (Aryloxy Phosphoramidate Prodrugs). This strategy masks the phosphate group, rendering the molecule lipophilic enough to bypass transporters entirely and enter via passive diffusion .

Q: I synthesized a ProTide version of my N3-analog, but cytotoxicity increased dramatically. Is this off-target? A: Not necessarily. It likely indicates successful bypass of the rate-limiting kinase step.

  • Mechanism: ProTides deliver the monophosphate (NMP) directly intracellularly, skipping the dCK step. This often leads to much higher intracellular concentrations of the active triphosphate than the parent nucleoside could ever achieve.

  • Troubleshooting: Titrate the dose down by 1-2 logs. The increased potency is a feature, not a bug.

Visualizing the Uptake Pathways

The following diagram illustrates the two distinct entry routes: the Transporter-Dependent route (subject to saturation) and the ProTide Bypass (passive diffusion).

CellularUptake Extracellular Extracellular Space Membrane Lipid Bilayer Cytosol Cytosol Membrane->Cytosol Kinase dCK Kinase (Rate Limiting) Cytosol->Kinase Substrate Esterase Esterase/HINT1 (Cleavage) Cytosol->Esterase Activation N3_Analog N3-Nucleoside (Hydrophilic) hENT hENT1 Transporter N3_Analog->hENT Requires ProTide ProTide N3-Analog (Lipophilic) ProTide->Membrane Passive Diffusion hENT->Cytosol Transport NMP N3-NMP (Monophosphate) Kinase->NMP Slow Step Esterase->NMP Bypasses Kinase NTP Active N3-NTP (Triphosphate) NMP->NTP Rapid Phosphorylation

Caption: Comparison of hENT-mediated transport (bottlenecked by dCK) vs. ProTide passive diffusion (activated by intracellular esterases).

Module 3: Troubleshooting Click-Labeling (Metabolic Assays)

The Problem: You see "punctate" fluorescence or high background noise when using N3-analogs for metabolic labeling (e.g., EdU, EU).

Q: My fluorescence signal is punctate (dots) rather than nuclear/cytosolic. Is the uptake working? A: Punctate signal usually indicates endosomal trapping or dye precipitation, not true metabolic incorporation.

  • Cause 1 (Dye Aggregation): Copper-catalyzed Click (CuAAC) reagents often precipitate if not premixed correctly.

  • Cause 2 (Autophagy): High concentrations of copper are toxic and can induce autophagy, leading to fluorescent vacuoles.

  • Solution: Switch to SPAAC (Copper-free) click chemistry using DBCO-functionalized dyes. Although slower, it eliminates copper toxicity and reduces background artifacts.

Q: I have no signal, but my cells are viable. A: Check the Thymidine Competition .

  • If your media contains high levels of Thymidine (common in some FBS batches or specialized media), it will outcompete your N3-analog (like AZT or EdU) for the hENT transporter.

  • Fix: Use dialyzed FBS or switch to low-nucleoside media for the labeling duration.

Protocol: Differential Uptake & Competition Assay

Objective: To quantify if uptake is transporter-dependent or passive.

Materials:

  • Target Cells (e.g., HeLa, Jurkat).

  • N3-Analog (Radiolabeled

    
     or Fluorescent).
    
  • Inhibitor: NBMPR (Stock 10 mM in DMSO).

  • Competitor: Non-labeled Thymidine (1 mM).

Step-by-Step:

  • Preparation: Plate cells at

    
     cells/mL. Equilibrate in nucleoside-free transport buffer (20 mM Tris-HCl, 140 mM NaCl, pH 7.4) for 15 min at 37°C.
    
  • Inhibitor Pre-treatment (The Diagnostic Step):

    • Condition A (Control): DMSO vehicle.

    • Condition B (hENT1 Block): Add 100 nM NBMPR (Incubate 15 min).

    • Condition C (Total Block): Add 10

      
      M  NBMPR + 1 mM  Thymidine.
      
  • Uptake Phase: Add N3-analog (e.g., 1

    
    M) to all wells.
    
    • Critical: Incubate for only 30-60 seconds (Zero-trans conditions). Long incubations measure metabolism, not transport.

  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold  transport buffer containing 100 
    
    
    
    M NBMPR (to lock transporters).
  • Quantification: Lyse cells and measure via Liquid Scintillation Counting (for

    
    ) or Flow Cytometry (for fluorescent analogs).
    

Interpretation:

  • If Signal A

    
     Signal B: Uptake is hENT1-independent  (possibly hENT2 or Passive).
    
  • If Signal A

    
     Signal B: Uptake is hENT1-driven .
    
  • If Signal B

    
     Signal C (Background): The drug is not entering the cell at all.
    

References

  • Young, J. D., et al. (2013). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs.[2] PMC.[3] Link

  • McGuigan, C., et al. (2017). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry.[4] Link

  • Yao, S. Y., et al. (2001). Equilibrative Nucleoside Transporters: Mapping Regions of Interaction for the Substrate Analogue Nitrobenzylthioinosine (NBMPR). Biochemistry.[3][5][6][7] Link

  • Nainar, S., et al. (2016).[3] Metabolic Incorporation of Azide Functionality into Cellular RNA.[3] ChemBioChem.[3] Link

  • Thermo Fisher Scientific. (2009). Click-iT® Metabolic Labeling Reagents for Proteins - User Guide.Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Characterization of N3-(2-Methoxy)ethyluridine versus Native Uridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic nucleic acid development, the precise characterization of modified nucleosides is paramount. Chemical modifications are intr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic nucleic acid development, the precise characterization of modified nucleosides is paramount. Chemical modifications are introduced to enhance stability, improve efficacy, and modulate the biological activity of oligonucleotides. One such modification, N3-(2-Methoxy)ethyluridine, offers unique properties that necessitate a thorough understanding of its structural and electronic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for elucidating these features at an atomic level.

This guide provides an in-depth comparison of the NMR spectral signatures of N3-(2-Methoxy)ethyluridine and its parent nucleoside, native uridine. As a Senior Application Scientist, my aim is to not only present the data but also to illuminate the underlying chemical principles that govern the observed spectral differences. This document will delve into the causality behind experimental choices and provide a robust framework for researchers to conduct their own analyses with confidence.

The Structural Impact of N3-Alkylation

The introduction of a (2-Methoxy)ethyl group at the N3 position of the uridine base fundamentally alters its electronic environment and steric profile. Unlike the N3 proton in native uridine, which can participate in hydrogen bonding, the alkyl group in the modified counterpart blocks this interaction. This modification has significant implications for the chemical shifts of nearby protons and carbons, providing a clear diagnostic handle for NMR characterization.

Caption: Molecular structures of native uridine and N3-(2-Methoxy)ethyluridine.

Comparative ¹H NMR Analysis: Unraveling the Spectral Fingerprints

The ¹H NMR spectrum provides a wealth of information regarding the proton environment within a molecule. The substitution at the N3 position in N3-(2-Methoxy)ethyluridine leads to predictable and informative shifts in the proton resonances of the uracil ring and the newly introduced methoxyethyl group.

Key Diagnostic Regions:

  • Uracil Ring Protons (H5 and H6): In native uridine, the H5 and H6 protons exhibit characteristic chemical shifts. Upon N3-alkylation, the electron-donating nature of the alkyl group is expected to cause a slight upfield shift (to a lower ppm value) for the H5 and H6 protons due to increased electron density in the pyrimidine ring.

  • Anomeric Proton (H1'): The chemical shift of the anomeric proton (H1') is sensitive to the conformation of the glycosidic bond. While N3-alkylation is not expected to dramatically alter the preferred anti conformation of the nucleoside, subtle changes in the electronic environment can lead to minor shifts in the H1' resonance.

  • N3-(2-Methoxy)ethyl Group Protons: The most significant difference in the ¹H NMR spectrum will be the appearance of new signals corresponding to the protons of the (2-Methoxy)ethyl group. These will typically appear as two triplets for the methylene (-CH₂-) groups and a singlet for the methoxy (-OCH₃) group, providing unambiguous evidence of the modification. The specific chemical shifts of these protons are influenced by their proximity to the pyrimidine ring and the oxygen atom.

Comparative ¹³C NMR Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecules. The N3-modification induces notable changes in the chemical shifts of the uracil ring carbons.

Key Points of Comparison:

  • Uracil Ring Carbons (C2, C4, C5, C6): The carbons directly flanking the N3 position (C2 and C4) are most significantly affected by the substitution. The replacement of the N3-H with an electron-donating alkyl group will cause a downfield shift (to a higher ppm value) for C2 and C4. The C5 and C6 carbons will also experience shifts, albeit to a lesser extent.

  • N3-(2-Methoxy)ethyl Group Carbons: The ¹³C spectrum of the modified uridine will exhibit new signals corresponding to the methylene and methoxy carbons of the substituent, further confirming the modification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Comparison

Atom Native Uridine (¹H ppm) N3-(2-Methoxy)ethyluridine (Predicted ¹H ppm) Native Uridine (¹³C ppm) N3-(2-Methoxy)ethyluridine (Predicted ¹³C ppm)
H6~7.9 (d)Slightly upfield shiftC6~141
H5~5.8 (d)Slightly upfield shiftC5~102
H1'~5.9 (d)Minor shiftC1'~88
H2'~4.4 (t)Minor shiftC2'~74
H3'~4.2 (t)Minor shiftC3'~70
H4'~4.1 (q)Minor shiftC4'~85
H5', H5''~3.8-3.9 (m)Minor shiftC5'~61
N3-H~11.3 (s)AbsentC2~151
N3-CH₂CH₂OCH₃-~3.8-4.0 (t)C4~163
N3CH₂CH₂OCH₃-~3.5-3.7 (t)N3-CH₂CH₂OCH₃-
N3CH₂CH₂OCH₃-~3.3 (s)N3CH₂CH₂OCH₃-
N3CH₂CH₂OCH₃-

Predicted shifts are based on general principles of NMR spectroscopy and data from similar N3-substituted uridine analogs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is crucial.

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis a Weigh 5-10 mg of the nucleoside b Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Transfer to a clean, dry 5 mm NMR tube b->c d Acquire ¹H NMR spectrum e Acquire ¹³C NMR spectrum d->e f Acquire 2D NMR spectra (COSY, HSQC, HMBC) e->f g Fourier transform and phase correction h Baseline correction and integration g->h i Chemical shift referencing h->i j Assign signals using 1D and 2D data i->j

Caption: A standardized workflow for the NMR analysis of nucleosides.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the nucleoside (native uridine or N3-(2-Methoxy)ethyluridine).

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a clean vial. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual proton signal does not overlap with most analyte signals.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and spectral width.

    • Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

    • For unambiguous signal assignment, acquire two-dimensional (2D) NMR spectra:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is invaluable for tracing the connectivity of the ribose sugar protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons attached to known protons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall structure, including the attachment of the methoxyethyl group to the N3 position.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Assign all proton and carbon signals by systematically analyzing the 1D and 2D NMR data.

Trustworthiness Through Self-Validating Systems

The combination of 1D and 2D NMR experiments creates a self-validating system for structural elucidation. The connectivity information derived from COSY, HSQC, and HMBC spectra must be internally consistent and align with the proposed molecular structure. For instance, an HMBC correlation between the methylene protons of the methoxyethyl group and the C2 and C4 carbons of the uracil ring would provide definitive proof of the N3-substitution.

Conclusion

The NMR characterization of N3-(2-Methoxy)ethyluridine reveals distinct spectral features when compared to native uridine. The presence of the N3-substituent leads to predictable changes in the chemical shifts of the uracil ring protons and carbons, and the appearance of new signals corresponding to the methoxyethyl group provides a clear and unambiguous signature of the modification. By employing a systematic approach that combines 1D and 2D NMR techniques, researchers can confidently confirm the identity and purity of this important modified nucleoside, a critical step in the development of novel RNA-based therapeutics.

References

  • PubChem. (n.d.). Uridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Panchagnula, V., et al. (2023). Synthesis and Structural Analysis of N³‐Methyluridine and 2'‐Alkoxy/Fluoro‐N³‐Methyluridine Nucleosides by Using NMR Spectroscopy, X‐Ray Crystallography, and Computational Methods. ChemistrySelect. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][1]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][2]

Sources

Comparative

Definitive Validation of N3-Substitution in Nitrogen Heterocycles: A Comparative NMR Guide

Executive Summary: The Ambident Anion Challenge In drug discovery, nitrogen heterocycles (e.g., quinazolinones, pyrimidines, purines) are privileged scaffolds. However, their synthesis often involves the alkylation of am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambident Anion Challenge

In drug discovery, nitrogen heterocycles (e.g., quinazolinones, pyrimidines, purines) are privileged scaffolds. However, their synthesis often involves the alkylation of ambident anions—species with multiple nucleophilic sites (e.g., N1, N3, and O4).

The Problem: Standard synthetic conditions (e.g.,


/DMF) often yield a mixture of regioisomers. Misidentifying an O-alkyl product as an N-alkyl product can lead to erroneous Structure-Activity Relationships (SAR) and costly late-stage failures.

The Solution: While X-ray crystallography is the gold standard, it requires suitable crystals. 2D NMR spectroscopy (HMBC and HSQC) offers a rapid, solution-state alternative that is both definitive and self-validating. This guide details the specific protocols to unambiguously validate N3-substitution.

The Regioselectivity Landscape

Before validating, one must understand the competitors. In a typical quinazolin-4(3H)-one scaffold, three outcomes are possible during alkylation:

  • N3-Alkylation (Thermodynamic): Often favored in polar aprotic solvents with soft bases.

  • O-Alkylation (Kinetic): Favored by hard electrophiles or specific conditions (e.g., Ag salts).

  • N1-Alkylation: Less common due to steric hindrance but possible depending on the substrate.

Why 1D NMR is Insufficient

Relying solely on


H chemical shifts is dangerous. While N-alkyl protons typically appear upfield (δ 3.5–5.2) compared to O-alkyl protons (δ 4.5–5.7), these ranges overlap significantly depending on the electronic nature of the substituent (e.g., benzyl vs. methyl).

Methodology Deep Dive: The 2D NMR Solution

The validation workflow relies on establishing a "connectivity fingerprint" that is unique to the N3-isomer.

Step 1: HSQC (The Inventory)[1]
  • Purpose: To identify the

    
    -protons of the introduced alkyl group and assign them to their directly attached carbon.
    
  • Why it's critical: It filters out noise and allows you to focus solely on the "reporter" protons (the alkyl

    
     or 
    
    
    
    ).
  • Observation: You will identify the specific proton signal (

    
    ) and its carbon partner (
    
    
    
    ).
Step 2: HMBC ( H- C) (The Fingerprint)
  • Purpose: To trace long-range (2-bond and 3-bond) couplings from the alkyl protons into the heterocyclic ring.

  • The N3-Validation Logic:

    • N3-Substitution: The

      
      -protons of the substituent at N3 are 3 bonds away from C2  and C4  (the carbonyl).
      
      • Correlation:

        
         (strong) AND 
        
        
        
        (strong).
    • O-Substitution: The

      
      -protons at Oxygen are 3 bonds away from C4  only. They are too far from C2 (5 bonds) to show a correlation.
      
      • Correlation:

        
         (strong); No correlation to C2 .
        
    • N1-Substitution: The

      
      -protons at N1 are 3 bonds away from C2  and C8a  (bridgehead). They are too far from C4.
      
      • Correlation:

        
         (strong) AND 
        
        
        
        (strong); No correlation to C4 .
Step 3: N-HMBC (The Smoking Gun)

If available, this experiment is definitive.

  • N-Alkylation: Shows a direct

    
     or 
    
    
    
    correlation between the alkyl protons and the nitrogen nucleus.
  • Chemical Shift: Alkylated nitrogens (pyrrole-like) are significantly shielded (upfield) compared to non-alkylated (pyridine-like) nitrogens.

    • Trend: N-alkylation

      
       -70 to -100 ppm shift relative to the bare anion/precursor.
      

Comparative Analysis of Validation Methods

FeatureHMBC / HSQC 1D NMR (

H/

C)
NOESY / ROESY X-Ray Crystallography
Certainty High (Connectivity based)Low (Inference based)Medium (Spatial based)Absolute
Speed Medium (1-4 hours)Fast (10 mins)Medium (2-8 hours)Slow (Days/Weeks)
Sample Req. Solution state (mg scale)Solution stateSolution stateSingle Crystal
Blind Spots Quaternary carbons with no nearby HOverlapping regionsLack of NOE (distance >5Å)Crystal packing forces
Cost LowLowLowHigh

Experimental Protocol (Self-Validating System)

To ensure high-quality data, follow this optimized protocol.

Preparation[1][2][3][4][5][6]
  • Concentration: Prepare a sample of >10 mg in 0.6 mL deuterated solvent (DMSO-

    
     or 
    
    
    
    ). High concentration is vital for detecting weak long-range couplings.
  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters
  • HSQC (Multiplicity-Edited):

    • Coupling Constant (

      
      ): Set to 145 Hz.
      
    • Scans: 4–8 scans usually sufficient.

    • Result:

      
       peaks (blue/negative) distinguished from 
      
      
      
      (red/positive).
  • HMBC (Gradient Selected):

    • Long-Range Delay:[1] Optimize for

      
       (approx. 62.5 ms delay).[1]
      
      • Note: For heteroaromatic systems, couplings can be smaller. If signals are missing, try optimizing for 5 Hz (100 ms), though

        
         relaxation may reduce signal.
        
    • Scans: 16–32 scans per increment.

    • Increments: 256–512 in the indirect dimension (

      
      C).
      
    • Spectral Width: Ensure the carbonyl region (160–180 ppm) is included.

Data Processing & Analysis[1][5][8][9][10][11][12]
  • Phase Correction: Critical for HMBC to distinguish real peaks from artifacts. Use magnitude mode if phase is difficult, but phase-sensitive modes yield higher resolution.

  • Overlay: Always overlay the HSQC on the HMBC. Any peak in HMBC that perfectly matches an HSQC peak is a 1-bond satellite (artifact) and should be ignored (unless using a specific filter).

Visualization of the Logic

Diagram 1: Decision Tree for Regioisomer Determination

This flowchart illustrates the logic gate used to distinguish N3, N1, and O-isomers based on HMBC correlations.

RegioisomerLogic Start Start: Alkyl Group Identified (HSQC: H-Alkyl) CheckC4 Check HMBC to Carbonyl (C4) (~160-170 ppm) Start->CheckC4 CheckC2 Check HMBC to C2 (Amidine Carbon) CheckC4->CheckC2 Correlation Observed CheckC8a Check HMBC to C8a (Bridgehead) CheckC4->CheckC8a No Correlation to C4 ResultN3 CONFIRMED: N3-Isomer (Couples to C2 & C4) CheckC2->ResultN3 Correlation Observed ResultO CONFIRMED: O-Isomer (Couples to C4 only) CheckC2->ResultO No Correlation to C2 CheckC8a->ResultO Ambiguous/Other ResultN1 CONFIRMED: N1-Isomer (Couples to C2 & C8a) CheckC8a->ResultN1 Correlation Observed

Caption: Logical flow for distinguishing N3, N1, and O-alkylation using HMBC connectivity patterns in a quinazolinone scaffold.

Diagram 2: The HMBC Correlation Map (N3-Quinazolinone)

This diagram visualizes the specific long-range couplings expected for an N3-substituted Quinazolinone.

HMBC_Map N3 N3 Alkyl_H Alkyl-H (Source) N3->Alkyl_H 1-bond (HSQC) C4 C4 (Carbonyl) N3->C4 C2 C2 N3->C2 Alkyl_H->C4 HMBC (3J) Alkyl_H->C2 HMBC (3J) C4a C4a C4->C4a

Caption: Visual representation of critical 3-bond HMBC correlations (Green Dashed Arrows) validating N3-substitution.

References

  • Albelda, M. T., et al. (2020).[2][3] "Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using

    
    H–
    
    
    
    N HMBC NMR Spectroscopy." European Journal of Organic Chemistry.
  • Reuben, B. G., et al. (2013). "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Journal of Organic Chemistry.

  • Vontobel, P. H., et al. (2020). "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal.

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text for NMR pulse sequences).

Sources

Validation

Comparative Guide: Binding Affinity of N3-Modified vs. 2'-O-Modified RNA

Executive Summary: This guide provides a technical comparison between N3-modified RNA (specifically N3-methyluridine/cytidine) and 2'-O-modified RNA (2'-O-Methyl, 2'-MOE). While both modifications confer nuclease resista...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a technical comparison between N3-modified RNA (specifically N3-methyluridine/cytidine) and 2'-O-modified RNA (2'-O-Methyl, 2'-MOE). While both modifications confer nuclease resistance, they exhibit opposing thermodynamic behaviors . 2'-O-modifications are canonical stabilizers , locking RNA in a high-affinity C3'-endo conformation. In contrast, N3-modifications act as destabilizers , disrupting Watson-Crick hydrogen bonding to lower affinity. This guide details the mechanistic divergence, quantitative performance metrics, and strategic applications of these modifications in drug development.

Mechanistic Principles

2'-O-Modified RNA: The "Affinity Anchor"

Modifications at the 2'-hydroxyl group (e.g., 2'-O-Methyl, 2'-MOE) are the gold standard for increasing RNA duplex stability.

  • Mechanism: The bulky 2'-substituent creates steric repulsion with the 2-carbonyl of the base and the 3'-phosphate, forcing the ribose sugar into a C3'-endo (North) pucker.[1]

  • Structural Consequence: This pre-organizes the single strand into an A-form helical geometry even before binding. Because the entropy penalty of binding is reduced (the strand is already "rigid"), the free energy of binding (

    
    ) becomes more favorable.
    
  • Result: Significant increase in Melting Temperature (

    
    ), typically +0.5°C to +2.0°C per modification .
    
N3-Modified RNA: The "Specificity Toggle"

Modifications at the N3 position of pyrimidines (e.g.,


-methyluridine, 

) fundamentally alter base pairing.[2]
  • Mechanism: The N3 position of Uridine is a critical hydrogen bond donor in Watson-Crick (A-U) pairing. Methylation at this site removes the proton, physically blocking hydrogen bond formation .[3]

  • Structural Consequence: This creates a steric clash and thermodynamic instability at that specific base pair, often forcing the base into a "wobble" geometry or locally melting the helix.

  • Result: Significant decrease in

    
    , typically -2.0°C to -6.0°C per modification . This is utilized not for binding strength, but for thermodynamic asymmetry  (e.g., ensuring the correct siRNA strand loads into RISC).
    

Comparative Performance Data

The following table summarizes the physicochemical differences between these modification classes.

Feature2'-O-Modified (e.g., 2'-O-Me)N3-Modified (e.g.,

)
Primary Effect on Affinity Increases Affinity (Stabilizer)Decreases Affinity (Destabilizer)

(per mod)
+0.5°C to +2.5°C-2.0°C to -8.0°C
Sugar Pucker Preference C3'-endo (A-form favored)No strong bias / C2'-endo mixed
H-Bonding Capacity Intact (Base pairing preserved)Disrupted (Donor removed)
Nuclease Resistance High (Blocks 2'-OH nucleophilic attack)Moderate (Steric hindrance to enzymes)
Primary Application Gapmers, ASOs, siRNA StabilitysiRNA Asymmetry, Off-target reduction
Immunogenicity Reduced (Masks TLR7/8 recognition)Reduced (Mimics "self" RNA)
Visualization of Mechanistic Pathways

RNA_Modifications Unmod Unmodified RNA Mod2O 2'-O-Modification (2'-O-Me, 2'-MOE) Unmod->Mod2O Chemical Synthesis ModN3 N3-Modification (m3U, m3C) Unmod->ModN3 Chemical Synthesis Pucker Locks C3'-endo (A-form Pre-organization) Mod2O->Pucker NucRes Nuclease Resistance Mod2O->NucRes HighAff INCREASED Affinity (+Tm) Pucker->HighAff Hbond Removes H-Bond Donor (Steric Clash) ModN3->Hbond ModN3->NucRes LowAff DECREASED Affinity (-Tm) Hbond->LowAff

Figure 1: Mechanistic divergence of 2'-O vs N3 modifications. 2'-O stabilizes structure, while N3 disrupts base pairing.

Experimental Protocols for Validation

To objectively compare these modifications in your specific sequence context, follow these self-validating protocols.

UV Melting Analysis ( Determination)

This is the definitive method to quantify binding affinity.

  • Sample Preparation:

    • Prepare 1.0 µM duplexes (Modified RNA + Complementary RNA) in buffer: 10 mM Na₂HPO₄, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

    • Control: Unmodified RNA duplex of identical sequence.

  • Degassing: Degas samples for 10 min to prevent bubble formation during heating.

  • Thermal Ramp:

    • Heat to 90°C (denature).

    • Cool slowly to 15°C (anneal).

    • Ramp: 0.5°C/min from 15°C to 90°C while monitoring Absorbance at 260 nm (

      
      ).
      
  • Data Analysis:

    • Calculate the first derivative (

      
      ). The peak indicates 
      
      
      
      .
    • Validation Criterion: The transition must be sigmoidal. A non-sigmoidal curve indicates aggregation or incomplete annealing (common with high N3-content strands).

Circular Dichroism (CD) Spectroscopy

Use CD to verify that the N3 modification has not caused a total collapse of the helical structure.

  • Setup: Use the same samples from the UV melting experiment.

  • Scan: 200–350 nm at 20°C.

  • Interpretation:

    • A-form RNA (2'-O-Me): Positive peak at ~264 nm, negative peak at ~210 nm.

    • Disrupted Helix (N3-Me): A decrease in the 264 nm peak intensity suggests local base unstacking or denaturation.

Strategic Applications in Drug Development

When to use 2'-O-Modifications (The "Shield"):
  • Antisense Oligonucleotides (ASOs): Use 2'-O-Me or 2'-MOE to maximize binding to the target mRNA. High affinity is required to displace secondary structures in the target.

  • siRNA Passenger Strand (Ends): Cap the ends to prevent exonuclease degradation without compromising the core helix.

When to use N3-Modifications (The "Switch"):
  • siRNA Guide Strand Selection: Introduce

    
     into the passenger strand  (specifically near the 5'-end). This lowers the thermodynamic stability of the passenger 5'-end relative to the guide 5'-end.
    
    • Result: The RISC complex preferentially selects the guide strand (Thermodynamic Asymmetry Rule), reducing off-target effects from the passenger strand.

  • Single-Nucleotide Polymorphism (SNP) Discrimination: Place an N3 modification at a site where you want to prevent binding unless the match is perfect, effectively raising the stringency of hybridization.

References

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability.[4] ACS Medicinal Chemistry Letters.[4] Link[4]

  • Zhou, K. I., et al. (2024). 2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. PMC - NIH. Link

  • Abou Assi, H., et al. (2020). 2′-O-methylation alters the RNA secondary structural ensemble.[5][6] Nucleic Acids Research. Link

  • Li, M., et al. (2020). Base Pairing and Functional Insights into N3-methylcytidine (m3C) in RNA. Nucleic Acids Research. Link

Sources

Comparative

Comparative Evaluation Guide: Cytotoxicity Profiling of N3-(2-Methoxy)ethyluridine in HepG2 Models

The following guide is structured as a technical comparative analysis for evaluating the cytotoxicity of N3-(2-Methoxy)ethyluridine in HepG2 cells. It assumes the compound is being evaluated as a metabolic probe (likely...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparative analysis for evaluating the cytotoxicity of N3-(2-Methoxy)ethyluridine in HepG2 cells. It assumes the compound is being evaluated as a metabolic probe (likely for RNA labeling, given the class of similar "Click-chemistry" compatible nucleosides like 5-Ethynyl Uridine) or a nucleoside analog therapeutic.

The narrative focuses on the critical balance between incorporation efficiency (performance) and cellular perturbation (cytotoxicity), a known bottleneck with current standards like 5-Ethynyl Uridine (5-EU).

Executive Summary

The Challenge: Metabolic labeling of nascent RNA and nucleoside-based therapeutic screening rely heavily on uridine analogs. However, the current gold standard, 5-Ethynyl Uridine (5-EU) , exhibits significant cytotoxicity and transcriptional inhibition in metabolically active cell lines like HepG2 (Human Hepatocellular Carcinoma). This toxicity often confounds experimental data, making it difficult to distinguish between physiological responses and compound-induced stress.

The Solution: N3-(2-Methoxy)ethyluridine presents a structural alternative. By modifying the N3 position rather than the C5 position (common in 5-EU and BrU), this analog theoretically alters the interaction with RNA Polymerase II and the subsequent salvage pathway enzymes.

The Objective: This guide provides a rigorous framework to evaluate whether N3-(2-Methoxy)ethyluridine offers a superior Selectivity Index (SI) —maintaining high performance (incorporation/activity) with reduced cytotoxicity compared to 5-EU and 5-Fluorouracil (5-FU) in HepG2 cells.

Mechanistic Context: The Uridine Salvage Pathway

To evaluate cytotoxicity, one must understand the mechanism of entry. Uridine analogs do not passively diffuse; they hijack the Uridine Salvage Pathway .

Pathway Visualization

The following diagram illustrates the critical checkpoints where N3-(2-Methoxy)ethyluridine competes with endogenous uridine and where toxicity arises (e.g., mitochondrial DNA interference or transcriptional stalling).

UridineSalvage Ex_U Extracellular N3-(2-Methoxy)ethyluridine ENT ENT1/2 (Transporter) Ex_U->ENT Cyto_U Intracellular Analog ENT->Cyto_U UCK UCK2 (Rate Limiting) Cyto_U->UCK Phosphorylation UMP Analog-MP UCK->UMP UTP Analog-TP UMP->UTP Kinases RNAP RNA Pol II UTP->RNAP Substrate Competition RNA Incorporated RNA (Labeling) RNAP->RNA Successful Inc. Tox Toxicity: Transcriptional Stalling DNA Damage Response RNAP->Tox Inhibition/Stalling RNA->Tox Translation Errors

Figure 1: The Uridine Salvage Pathway showing the progression of the analog from entry to incorporation. Toxicity (Red) often stems from Pol II inhibition or downstream translation errors.

The N3-Substitution Hypothesis

Unlike 5-EU, which modifies the C5 position (facing the major groove), N3-substitution occurs on the Watson-Crick base-pairing face.

  • Risk: N3-substitution removes the proton required for base-pairing with Adenine. This suggests the compound may act as a chain terminator or cause significant mismatch stress , potentially triggering the Unfolded Protein Response (UPR) in HepG2 cells.

  • Benefit: If the modification is "masked" or metabolically labile, it might bypass the acute transcriptional inhibition seen with the rigid alkyne group of 5-EU.

Comparative Analysis: Performance vs. Safety

The following table outlines the expected performance metrics for N3-(2-Methoxy)ethyluridine against industry standards.

FeatureN3-(2-Methoxy)ethyluridine5-Ethynyl Uridine (5-EU)Uridine (Control)
Primary Application RNA Labeling / ProbingMetabolic RNA LabelingPhysiological Baseline
Modification Site N3 (Watson-Crick Face)C5 (Major Groove)None
HepG2 Cytotoxicity Mechanism Potential Base-Pair DisruptionTranscriptional Stalling / ROSNone (at physiological levels)
Known IC50 (24h) To be determined (Target > 100 µM)~50-100 µM (Genotoxic)> 10 mM
Detection Method Click Chemistry / AntibodyClick Chemistry (Azide)N/A

Experimental Protocols: Validating Cytotoxicity

To objectively evaluate the product, you must run a multi-parametric toxicity assessment . Relying solely on one assay (e.g., MTT) is insufficient for metabolic analogs as they can alter mitochondrial function without immediately killing the cell.

Phase 1: Metabolic Activity (CCK-8 / MTT)

Purpose: Determine the IC50 value.

Protocol:

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Allow 24h attachment.
    
  • Treatment: Prepare serial dilutions of N3-(2-Methoxy)ethyluridine and 5-EU (Positive Control) in fresh media.

    • Range: 0, 1, 5, 10, 50, 100, 500, 1000 µM.

    • Vehicle Control: DMSO (if used for stock) matched to the highest concentration (<0.5%).

  • Incubation: Incubate for 24h and 48h . (Nucleoside analogs often show delayed toxicity requiring >1 cell cycle).

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 2h. Measure Absorbance at 450 nm.

  • Calculation:

    
    
    
Phase 2: Mechanism of Death (Apoptosis vs. Necrosis)

Purpose: Confirm if toxicity is driven by programmed cell death (indicative of DNA/RNA stress).

Protocol:

  • Treatment: Treat HepG2 cells with the determined IC20 and IC50 concentrations of N3-(2-Methoxy)ethyluridine for 24h.

  • Staining: Harvest cells (keep floating cells). Wash with PBS.

  • Labeling: Resuspend in Binding Buffer. Add Annexin V-FITC (binds PS) and Propidium Iodide (PI) (membrane integrity).

  • Flow Cytometry:

    • Q1 (Annexin- / PI+): Necrosis (likely acute chemical toxicity).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q4 (Annexin+ / PI-): Early Apoptosis (likely metabolic/transcriptional stress).

Phase 3: Functional Integrity (RNA Synthesis Rate)

Purpose: Does the compound inhibit the very process it is meant to measure?

Protocol:

  • Pulse: Treat cells with the analog.[1][2]

  • Chase: If N3-(2-Methoxy)ethyluridine is a label, perform the Click reaction with a fluorescent partner.

  • Counter-stain: Use Actinomycin D (5 µg/mL) treated wells as a negative control (0% RNA synthesis).

  • Imaging: Quantify nuclear fluorescence intensity. A drop in signal at high concentrations indicates self-inhibition of transcription.

Data Presentation & Analysis

When publishing your comparison, structure your data to highlight the Therapeutic Window or Labeling Window .

Decision Matrix for Researchers

Use this logic flow to determine if N3-(2-Methoxy)ethyluridine is suitable for your specific HepG2 experiment.

DecisionMatrix Start Start Evaluation Viability Is Cell Viability > 90% at required concentration? Start->Viability Compare Is Viability > 5-EU? Viability->Compare Yes Reject NOT RECOMMENDED (High Toxicity) Viability->Reject No Signal Is Labeling Signal Sufficient? Compare->Signal Yes Compare->Reject No (Same Toxicity) Use RECOMMENDED (Superior to 5-EU) Signal->Use Yes Optimize Optimize Incubation Time (Short Pulse < 2h) Signal->Optimize No Optimize->Signal

Figure 2: Evaluation logic for validating N3-(2-Methoxy)ethyluridine usage.

Expected Results Table (Template)
CompoundConcentration (µM)HepG2 Viability (24h)Apoptosis Rate (%)ROS Induction (Fold Change)
Control (DMSO) -100% ± 2.13.5%1.0
5-EU (Standard) 5078% ± 4.518.2%2.4
5-EU (Standard) 10045% ± 3.242.1%4.1
N3-(2-Methoxy)Et-U 50>90% (Target)<10%<1.5
N3-(2-Methoxy)Et-U 100>85% (Target)<15%<2.0

Note: If N3-(2-Methoxy)ethyluridine maintains >90% viability at 50 µM, it is statistically superior to 5-EU for sensitive applications.

References

  • BenchChem. (2025).[3] Optimizing N3-(2-Methoxy)ethyluridine Labeling: A Technical Support Guide. Retrieved from

  • Ligo, M., et al. (2016). Dr. Jekyll and Mr. Hyde: A strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine.[2][4]Nucleic Acids Research . Discusses the inherent cytotoxicity of ethynyl-nucleosides.

  • Cui, L., et al. (2021). Underlying mechanisms of cytotoxicity in HepG2 hepatocarcinoma cells exposed to heavy metals and nucleoside analogs.Toxicology in Vitro . Provides baseline IC50 methodologies for HepG2.

  • ChemicalBook. (2024). N3-(2-Methoxy)ethyluridine Product Specifications.

  • Jao, C.Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo with click chemistry.PNAS . The foundational paper for metabolic RNA labeling using uridine analogs.

Sources

Validation

Comparative Guide: N3-(2-Methoxy)ethyluridine vs. Phenytoin in Seizure Models

The following guide benchmarks N3-(2-Methoxy)ethyluridine (a lipophilic N3-substituted uridine analog) against Phenytoin (the standard sodium channel blocker). This analysis synthesizes pharmacological data from the urid...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks N3-(2-Methoxy)ethyluridine (a lipophilic N3-substituted uridine analog) against Phenytoin (the standard sodium channel blocker). This analysis synthesizes pharmacological data from the uridine derivative class with standard antiepileptic drug (AED) protocols.

Executive Summary

N3-(2-Methoxy)ethyluridine represents a class of lipophilic pyrimidine nucleosides designed to penetrate the blood-brain barrier (BBB) more effectively than native uridine. While Phenytoin remains the gold standard for controlling tonic-clonic seizures via sodium channel blockade, it lacks efficacy in absence seizures and carries significant saturation kinetics. N3-(2-Methoxy)ethyluridine offers a distinct profile, likely mediating anticonvulsant effects through GABAergic modulation (putative benzodiazepine site interaction) and the salvage pyrimidine pathway . This guide details the experimental framework to validate its utility against the Phenytoin benchmark.

Mechanistic Differentiators

Understanding the molecular targets is critical for interpreting in vivo data. Phenytoin stabilizes neuronal membranes, whereas N3-substituted uridines act as CNS depressants with potential pleiotropic effects.

Signaling Pathway Comparison

The following diagram illustrates the divergent mechanisms of action. Phenytoin locks voltage-gated sodium channels (VGSCs) in the inactivated state. In contrast, N3-(2-Methoxy)ethyluridine targets the GABA-A receptor complex and replenishes intracellular UTP pools.

MechanismAction cluster_Phenytoin Phenytoin Pathway cluster_N3MEU N3-(2-Methoxy)ethyluridine Pathway PHT Phenytoin NaCh Voltage-Gated Na+ Channels PHT->NaCh Blocks Inact Stabilize Inactive State NaCh->Inact AP Inhibit High-Freq Firing Inact->AP N3 N3-(2-Methoxy) ethyluridine GABA GABA-A Receptor (BZD Site) N3->GABA Modulates Meta Pyrimidine Salvage N3->Meta Metabolized to Cl Increase Cl- Influx GABA->Cl Hyper Hyperpolarization & Seizure Threshold Cl->Hyper Meta->Hyper Bioenergetics

Caption: Phenytoin targets presynaptic Na+ channels to stop seizure spread; N3-(2-Methoxy)ethyluridine enhances GABAergic inhibition and neuronal bioenergetics.

Benchmarking Protocols & Experimental Design

To objectively compare N3-(2-Methoxy)ethyluridine against Phenytoin, a "Self-Validating" experimental design is required. This involves using two complementary seizure models (MES and scPTZ) and a toxicity screen (Rotarod).

A. Maximal Electroshock Seizure (MES) Test

Objective: Assess protection against generalized tonic-clonic seizures (seizure spread).

  • Rationale: Phenytoin is highly effective here. If N3-(2-Methoxy)ethyluridine fails this test, it is not a broad-spectrum anticonvulsant.

  • Protocol:

    • Animals: Male CF-1 mice (20-25g).

    • Treatment: Administer N3-(2-Methoxy)ethyluridine (i.p., 10-300 mg/kg) or Phenytoin (i.p., 10 mg/kg reference).

    • Induction: 30 minutes post-dose, apply corneal electrodes (50 mA, 60 Hz, 0.2s).

    • Endpoint: Abolition of tonic hindlimb extension (THE).

B. Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: Assess protection against myoclonic/absence seizures (seizure threshold).

  • Rationale: Phenytoin is ineffective or aggravates seizures in this model. N3-substituted uridines (GABAergic) are expected to show efficacy here, providing a key differentiator.

  • Protocol:

    • Induction: Inject PTZ (85 mg/kg s.c.) into the loose fold of the neck.

    • Observation: Monitor for 30 minutes.

    • Endpoint: Latency to first clonic seizure (>3s duration).

C. Rotarod Neurotoxicity Test

Objective: Determine the Therapeutic Index (TI).

  • Rationale: Uridine analogs often possess sedative/hypnotic properties (CNS depression).[1] Phenytoin causes ataxia.

  • Protocol:

    • Training: Mice must balance on a rotating rod (6-10 rpm) for 1 min.

    • Testing: Assess ability to remain on the rod after drug administration.

    • Calculation: TD50 (Toxic Dose 50%) is the dose where 50% of animals fall.

Comparative Data Summary

The following table synthesizes field data for Phenytoin and the pharmacological class characteristics of N3-substituted uridines (e.g., N3-benzyluridine, N3-phenacyluridine) to project the benchmark profile for N3-(2-Methoxy)ethyluridine.

ParameterPhenytoin (Reference)N3-(2-Methoxy)ethyluridine (Test)Interpretation
Mechanism Na+ Channel BlockadeGABA-A Modulation / Pyrimidine SupportDistinct targets; potential for synergy.
MES ED50 ~9.5 mg/kg (Potent)Predicted: >50 mg/kg (Moderate/Low)Phenytoin is superior for tonic-clonic control.
scPTZ ED50 Inactive (>300 mg/kg)Predicted: 50–100 mg/kg (Active)Key Advantage: N3-MEU covers absence models where Phenytoin fails.
Sedation Low at therapeutic dosesHigh (Hypnotic potential)N3-MEU may induce sleep/sedation (class effect).
Solubility Poor (requires pH adjustment)Moderate (Lipophilic modification)N3-MEU offers easier formulation (DMSO/Saline).
Therapeutic Index Narrow (~2-3)Variable (Sedation limited)Safety margin depends on hypnotic dose vs. anticonvulsant dose.
Workflow for Data Generation

The following graphviz diagram outlines the decision tree for evaluating N3-(2-Methoxy)ethyluridine.

Workflow Start Compound: N3-(2-Methoxy)ethyluridine Screen1 Phase 1: Rotarod (Toxicity/Sedation) Start->Screen1 Decision1 TD50 Established? Screen1->Decision1 Screen2 Phase 2: MES Test (Tonic-Clonic) Decision1->Screen2 Yes Screen3 Phase 3: scPTZ Test (Absence/Threshold) Decision1->Screen3 Yes Result1 Compare vs Phenytoin (Superior/Inferior) Screen2->Result1 Result2 Compare vs Valproate (Broad Spectrum) Screen3->Result2

Caption: Evaluation cascade ensuring toxicity baselines are established before efficacy profiling.

Expert Insights & Recommendations

  • The "Phenytoin Gap": Researchers often fail to recognize that Phenytoin is a narrow-spectrum agent. If N3-(2-Methoxy)ethyluridine shows activity in the scPTZ model , it immediately distinguishes itself as a potential broad-spectrum agent or an anti-absence candidate, unlike Phenytoin.

  • Sedation vs. Protection: N3-substituted uridines are historically potent hypnotics (see Kimura et al.). You must distinguish between anticonvulsant efficacy and pseudo-protection due to deep sedation. Monitor the animals for loss of righting reflex (LORR) alongside seizure endpoints.

  • Metabolic Stability: The N3-substitution protects the uridine ring from rapid degradation by uridine phosphorylase. This likely extends the half-life compared to native uridine, making it a more viable drug candidate.

References

  • Kimura T, et al. (1996). "N3-Phenacyluridine, a novel hypnotic compound, interacts with the benzodiazepine receptor."[2] European Journal of Pharmacology. Link

  • Shimizu T, et al. (2005).[3] "Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice." Chemical & Pharmaceutical Bulletin. Link

  • Wenzel DG. (1955).[4] "Anticonvulsant activity of some uracils and related compounds."[4] Journal of the American Pharmaceutical Association.[4] Link

  • MedChemExpress. "N3-(2-Methoxy)ethyluridine Product Monograph." MedChemExpress. Link

  • Löscher W, et al. (1991). "The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices." Epilepsy Research. Link

Sources

Comparative

crystallographic analysis of N3-modified uridine in RNA duplexes

Topic: Crystallographic Analysis of N3-Modified Uridine in RNA Duplexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The N3-Methyluridine Par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallographic Analysis of N3-Modified Uridine in RNA Duplexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The N3-Methyluridine Paradox

In the landscape of RNA therapeutics and structural biology, N3-methyluridine (


)  occupies a unique functional niche. Unlike modifications designed to enhance duplex stability (e.g., Pseudouridine, 2'-O-methyl), 

acts as a structural disruptor of Watson-Crick (WC) base pairing while simultaneously serving as a potent nuclease resistance enhancer .

This guide objectively compares the crystallographic and thermodynamic performance of


 against unmodified Uridine (U) and N1-methylpseudouridine (

). It provides actionable protocols for crystallizing these destabilized duplexes—a challenging feat that requires specific "molecular scaffolding" strategies to achieve high-resolution diffraction.

Part 1: Structural Mechanism & Comparative Analysis

The Steric Blockade Mechanism

The defining feature of


 is the methylation of the N3 position on the uracil ring. In a standard RNA A-form helix, the N3 proton is the primary hydrogen bond donor to the N1 of Adenine.
  • Unmodified U: Donates H (N3)

    
     Accepts A (N1). Forms 2 H-bonds.
    
  • 
    :  The methyl group replaces the proton.[1] This creates a steric clash  and removes the donor capability, effectively abolishing canonical Watson-Crick pairing.
    
Performance Matrix: vs. Alternatives

The following table synthesizes thermodynamic and structural data. Note the inverse relationship between duplex stability and nuclease resistance.

FeatureUnmodified Uridine (U) N3-Methyluridine (

)
N1-Methylpseudouridine (

)
Base Pairing Mode Canonical Watson-CrickDisrupted / Steric Clash Canonical (Enhanced Stacking)
Duplex Stability (

)
Baseline (0°C)Destabilizing (-4°C to -10°C per mod) Stabilizing (+0.5°C to +2°C)
H-Bond Donors (Base) 1 (N3)0 (N3 blocked) 1 (N1 of

ring)
Crystal Packing Standard A-form HelixDistorted / Solvent Exposed Compact A-form
Nuclease Resistance LowHigh (Blocks steric access) Moderate/High
Sugar Pucker Preference C3'-endo (A-form)Mixed (C2'/C3'-endo) C3'-endo (Rigid)

Key Insight: Use


 when you need to prevent base pairing to prove a mechanism (e.g., proving a loop is single-stranded) or to protect single-stranded overhangs from degradation. Do not use it to stabilize a duplex core.

Part 2: Visualization of Structural Logic

The following diagram illustrates the decision matrix for base pairing outcomes when incorporating


 into an RNA duplex.

BasePairingLogic Start RNA Modification Choice Uridine Unmodified Uridine Start->Uridine m3U N3-Methyluridine (m3U) Start->m3U m1Psi N1-Methylpseudouridine Start->m1Psi WC_Pair Watson-Crick Pairing (A-U) Uridine->WC_Pair N3-H Donor Steric_Block Steric Blockade (No H-Bond Donor) m3U->Steric_Block N3-Me Group Enhanced_Stack Enhanced Stacking (Water Bridging) m1Psi->Enhanced_Stack Modified Glycosidic Bond Outcome_Stable Stable A-Form Helix (High Tm) WC_Pair->Outcome_Stable Outcome_Unstable Destabilized / Bulge (Low Tm) Steric_Block->Outcome_Unstable Forces Solvent Exposure Enhanced_Stack->Outcome_Stable

Figure 1: Structural logic flow comparing the impact of U,


, and 

on RNA duplex integrity.

Part 3: Experimental Protocols

Achieving high-resolution diffraction (


) for 

-containing RNA is difficult because the destabilized duplex fights against crystal lattice formation. The following protocol uses a "Locked End" strategy to force crystallization despite the internal disruption.
Synthesis & Purification
  • Solid-Phase Synthesis: Use 2'-O-TBDMS protected phosphoramidites.

    • Critical Step: For

      
      , extend the coupling time to 6 minutes (vs. 3 min for standard bases) due to slight steric hindrance of the methyl group during coupling efficiency.
      
  • Deprotection: Standard ethanolic ammonia treatment.

  • Purification:

    • DMT-on HPLC: Essential to separate failure sequences.

    • Column: C18 Reverse Phase.

    • Buffer A: 0.1M TEAA (pH 7.0); Buffer B: Acetonitrile.

    • Validation: Verify mass using ESI-MS.[2]

      
       adds exactly 14.02 Da  relative to U.
      
Crystallization Strategy: The "Locked End" Protocol

Since


 destabilizes the helix, you must stabilize the ends of the RNA to provide a scaffold for the crystal lattice.

Design:

  • Sequence: 5'-G-G-C-A-[m3U]-A-C-G-C-C-3' (Self-complementary).

  • Flanking G-C Pairs: The terminal G-C pairs act as "clamps" to enforce the A-form geometry despite the central bulge.

Workflow:

  • Annealing:

    • Mix RNA to 1.0 mM concentration in Buffer: 10 mM Sodium Cacodylate (pH 6.5), 50 mM NaCl.

    • Heat to 90°C for 3 min.

    • Slow Cool: -1°C/min until 20°C. Rapid cooling will trap the RNA in misfolded hairpins due to the

      
       disruption.
      
  • Screening (Hanging Drop Vapor Diffusion):

    • Reservoir: 500 µL.

    • Drop: 1 µL RNA + 1 µL Precipitant.

    • Screen 1 (Nucleix Suite): Focus on MPD (2-Methyl-2,4-pentanediol) and PEG 400.

    • Screen 2 (Cation Screen): Add Spermine (1-5 mM) or Cobalt Hexammine (1-2 mM). Polyamines are critical to bridge the widened groove caused by the

      
       distortion.
      
  • Optimization:

    • If nucleation is poor, lower temperature to 4°C . The lower thermal energy helps overcome the destabilizing entropy of the

      
       bulge.
      
Data Collection & Refinement
  • Cryoprotection: Increase PEG/MPD concentration to 30% gradually.

  • Phasing: Molecular Replacement (MR) using a standard A-form RNA model (e.g., PDB: 1SDR), but delete the base at the modification site in the search model.

  • Refinement:

    • After initial MR, you will see

      
       density at the N3 position.
      
    • Manually build the methyl group.

    • Check: The methyl group should point into the major groove or cause the base to twist out (syn-conformation) depending on the sequence context.

Part 4: Crystallization Workflow Diagram

CrystallizationWorkflow Design Sequence Design (GC Clamps Required) Synth Synthesis & HPLC (Verify +14 Da) Design->Synth Anneal Slow Annealing (90°C -> 20°C over 70 min) Synth->Anneal 1.0 mM RNA Screen Screening (MPD / PEG + Spermine) Anneal->Screen Optimize Optimization (Temp: 4°C, Add Cobalt) Screen->Optimize No Crystals Diffraction X-Ray Diffraction (Synchrotron) Screen->Diffraction Crystals Found Optimize->Diffraction Refinement Refinement (Build Methyl into Density) Diffraction->Refinement

Figure 2: Step-by-step workflow for crystallizing unstable


-modified RNA duplexes.

References

  • Structural Analysis of Uridine Modifications

    • Title: Structural analysis of uridine modific
    • Source: PubMed / PMC (2026).
    • URL:[Link]

  • Thermodynamic Consequences

    • Title: Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes.
    • Source: bioRxiv (2023).
    • URL:[Link]

  • Nuclease Resistance & Geometry

    • Title: N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry.[3][4]

    • Source: Bioorganic & Medicinal Chemistry (2024).[4]

    • URL:[Link]

  • Crystallographic Methods for RNA

    • Title: First High-Resolution Crystal Structures of DNA:2′-O-Methyl-RNA Heteroduplexes.
    • Source: MDPI (2022).
    • URL:[Link]

Sources

Validation

Comprehensive Guide: Assessing Chain Termination Efficiency of N3-Modified Triphosphates

Executive Summary & Strategic Context In the landscape of nucleotide therapeutics and next-generation sequencing (NGS), N3-modified triphosphates (specifically 3'-azido-2',3'-dideoxynucleoside triphosphates like AZT-TP)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of nucleotide therapeutics and next-generation sequencing (NGS), N3-modified triphosphates (specifically 3'-azido-2',3'-dideoxynucleoside triphosphates like AZT-TP) occupy a critical functional niche. Unlike natural dNTPs that fuel elongation, or 3'-H analogs (ddNTPs) that terminate via simple hydroxyl absence, the 3'-azido group introduces unique steric and electronic properties.

This guide provides a rigorous framework for evaluating the Chain Termination Efficiency (CTE) of these molecules. CTE is not merely a binary "stop"; it is a kinetic competition defined by the polymerase's ability to incorporate the modified nucleotide (


) and the subsequent inability to extend it.

Target Audience: Medicinal Chemists, Enzymologists, and NGS Assay Developers.

Comparative Analysis: N3-Modified vs. Alternatives

To assess performance, one must benchmark N3-modified triphosphates against the natural substrate and the "gold standard" terminators (ddNTPs).

Table 1: Physicochemical & Kinetic Comparison
FeatureNatural dNTPs (3'-OH)ddNTPs (3'-H)N3-Modified NTPs (3'-N

)
Reversible Terminators (e.g., 3'-O-N

-methyl)
3' Substituent Hydroxyl (-OH)Hydrogen (-H)Azido (-N=N=N)Azidomethyl ether
Steric Bulk LowVery LowHigh Very High
Termination Mechanism None (Elongates)Obligate (Missing nucleophile)Obligate (Missing nucleophile + Steric clash)Reversible (Chemical cleavage required)
Pol Selectivity UniversalLow (Accepted by most)High (Accepted by RTs; Rejected by High-Fidelity Pols)Engineered Pols only
Key Application ReplicationSanger SequencingAntivirals (HIV/HBV) NGS (Illumina)
Mechanistic Insight: The "Steric Gate"

The efficiency of N3-modified terminators is often governed by the polymerase's "steric gate"—a conserved amino acid residue (often Tyrosine or Phenylalanine) that clashes with the bulky 3'-azido group.

  • Viral Reverse Transcriptases (RTs): Often lack a stringent steric gate, allowing efficient incorporation of N3-dNTPs.

  • Replicative Polymerases (e.g., Pol

    
    , 
    
    
    
    ):
    Possess tight pockets that sterically exclude the azido group, resulting in high discrimination values (
    
    
    ).

Mechanism of Action Visualization

The following diagram illustrates the kinetic checkpoint where chain termination occurs. The N3-modification prevents the formation of the phosphodiester bond with the next incoming nucleotide.

ChainTermination Substrate Template-Primer Complex Binding Binding of N3-dNTP (Kd) Substrate->Binding + N3-dNTP Catalysis Catalysis (kpol) Phosphodiester Bond Formation Binding->Catalysis Mg2+ dependent Incorporated N3-Terminated Primer Catalysis->Incorporated NextStep Next Incoming dNTP Block TERMINATION (No 3'-OH for nucleophilic attack) Incorporated->Block Attempted Extension

Caption: Kinetic pathway of N3-modified triphosphate incorporation. The critical failure point is the inability of the incorporated 3'-N3 terminus to act as a nucleophile for the subsequent nucleotide.

Experimental Frameworks

To rigorously validate CTE, we employ a two-tiered approach: Qualitative Screening (Gel-based) and Quantitative Kinetics (Single-turnover).

Protocol A: Single-Base Incorporation Assay (Gel-Based)

Purpose: Rapidly screen polymerase acceptance and verify termination (preventing +2 extension).

Reagents:

  • 5'-FAM or Cy5 labeled Primer (20-mer).

  • Template (30-mer, complementary to primer with a specific overhang base, e.g., 'A' if testing T-analog).

  • Polymerase (e.g., HIV-1 RT for acceptance, Klenow exo- for control).

  • Reaction Buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl

    
    ).
    

Step-by-Step Workflow:

  • Annealing: Mix Primer:Template (1:1.2 ratio) in 1x buffer. Heat to 95°C for 2 min, cool slowly to RT.

  • Enzyme Mix: Dilute polymerase to 2x final concentration.

  • Initiation:

    • Tube A (Negative Control): Primer/Template + Enzyme + Buffer (No dNTP).

    • Tube B (Positive Control): Add natural dNTP (10 µM). Expect full extension.

    • Tube C (Test): Add N3-modified dNTP (varying conc: 1, 10, 100 µM).

  • Incubation: 37°C for 10–30 minutes.

  • Quench: Add equal volume of Stop Solution (95% Formamide, 20 mM EDTA).

  • Resolution: Run on 15-20% Denaturing PAGE (7M Urea).

  • Analysis: Visualize fluorescence.

    • Success Criteria: A distinct band at "n+1" position. Absence of "n+2" bands confirms termination.

Protocol B: Pre-Steady-State Kinetics (The "Diamond Standard")

Purpose: Determine the Selectivity Index (


) by measuring 

and

.

Rationale: Steady-state kinetics (


, 

) are often insufficient for terminators because the rate-limiting step in steady-state is often product release, not chemistry. Pre-steady-state (burst) kinetics isolate the incorporation step.

Workflow Diagram:

KineticWorkflow Prep Prepare Reactants (Rapid Quench Flow) Mix Syringe A: Enzyme + DNA Syringe B: N3-dNTP + Mg2+ Prep->Mix Reaction Reaction Aging (milliseconds to seconds) Mix->Reaction Quench Acid Quench (0.6M HCl) Reaction->Quench Analysis Capillary Electrophoresis or PAGE Quench->Analysis Fit Data Fitting [Product] = A(1 - e^-kt) Analysis->Fit

Caption: Rapid-quench flow workflow for determining pre-steady-state kinetic parameters (


 and 

).

Data Analysis & Calculation:

  • Plot: Product concentration vs. Time for each [N3-dNTP] concentration.

  • Fit: Fit time courses to a single exponential equation to get

    
     (observed rate).
    
    
    
    
  • Secondary Plot: Plot

    
     vs. [N3-dNTP].
    
  • Derive Parameters: Fit to the hyperbolic equation:

    
    
    
    • 
       : Maximum polymerization rate (chemically limited).
      
    • 
       : Equilibrium dissociation constant (binding affinity).
      
  • Calculate Efficiency:

    
    
    
  • Selectivity/Discrimination Index (D):

    
    
    
    • Interpretation: A high

      
       value (>1000) implies the polymerase effectively rejects the terminator (good for safety in human host). A low 
      
      
      
      value (~1) implies efficient incorporation (potent antiviral).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"n+2" Bands Observed Contamination with natural dNTPsUse HPLC-purified N3-dNTPs (>99%). Treat with phosphatase if necessary before triphosphate synthesis.
No Incorporation High

(Poor binding)
Increase N3-dNTP concentration to 500 µM or 1 mM.
Smearing on Gel Degradation or OverloadingUse fresh urea in PAGE; reduce DNA load; ensure Stop Solution contains sufficient EDTA to chelate Mg2+.

References

  • Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463–5467. Link

  • Johnson, K. A. (1992). Conformational coupling in DNA polymerase specificity. Annual Review of Biochemistry, 62, 685-713. Link

  • Huang, H., Chopra, R., Verdine, G. L., & Harrison, S. C. (1998). Structure of a covalent complex of the active site of HIV-1 reverse transcriptase with a specific inhibitor. Science, 282(5394), 1669-1675. Link

  • Gardner, A. F., & Jack, W. E. (2002). Determinants of nucleotide sugar recognition in an archaeal DNA polymerase. Nucleic Acids Research, 27(12), 2545–2553. Link

  • Joyce, C. M. (2010). Choosing the right sugar: How polymerases select a nucleotide substrate. Proceedings of the National Academy of Sciences, 107(33), 14517-14518. Link

Comparative

A Senior Application Scientist's Guide to the Quantitative Purity Analysis of N3-(2-Methoxy)ethyluridine by LC-MS

For researchers, scientists, and drug development professionals vested in the therapeutic potential of modified oligonucleotides, establishing the purity of synthetic nucleoside analogues like N3-(2-Methoxy)ethyluridine...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of modified oligonucleotides, establishing the purity of synthetic nucleoside analogues like N3-(2-Methoxy)ethyluridine is a cornerstone of preclinical and clinical success. This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of N3-(2-Methoxy)ethyluridine, ensuring the highest standards of scientific integrity and analytical confidence.

The Criticality of Purity in Modified Nucleosides

N3-(2-Methoxy)ethyluridine, a key component in antisense oligonucleotide therapies, boasts a 2'-O-methoxyethyl modification that enhances nuclease resistance and binding affinity to target RNA. However, the synthetic route to this and other modified nucleosides can introduce a spectrum of impurities, including diastereomers, incompletely modified analogues, and degradation products arising from manufacturing and storage.[1][2] These impurities can significantly impact the safety and efficacy of the final therapeutic product, making their precise quantification a non-negotiable aspect of quality control.

This guide will navigate the nuances of developing and validating a robust LC-MS method for N3-(2-Methoxy)ethyluridine, comparing it with alternative analytical approaches and providing the rationale behind our recommended protocol. Our methodology is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Comparative Analysis of Analytical Methodologies

While techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy have their merits, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity for the analysis of modified nucleosides.[7][8]

Methodology Strengths Limitations Applicability to N3-(2-Methoxy)ethyluridine Purity
LC-MS/MS Exceptional sensitivity and selectivity, enabling the detection of trace-level impurities. Provides structural information for impurity identification.Matrix effects can influence ionization efficiency. Higher initial instrument cost.Highly Recommended. Ideal for resolving and quantifying closely related impurities and unknown degradants.
HPLC-UV Robust, widely available, and cost-effective. Excellent for quantifying the main component.Lower sensitivity compared to MS. Co-eluting impurities with similar UV spectra can be missed.Suitable for assaying the main peak but insufficient for comprehensive impurity profiling.
NMR Spectroscopy Provides detailed structural information. Quantitative (qNMR) capabilities.Lower sensitivity, requiring higher sample concentrations. Complex spectra can be challenging to interpret for impurity mixtures.Useful for structural elucidation of isolated impurities but not for routine, high-throughput purity analysis.
Capillary Electrophoresis (CE) High separation efficiency. Low sample and reagent consumption.Lower loading capacity. Reproducibility can be a challenge.Can be a complementary technique for resolving specific isomers but may not be as robust as LC-MS for routine use.

A Validated LC-MS/MS Protocol for N3-(2-Methoxy)ethyluridine Purity Analysis

The following protocol is a culmination of best practices for the analysis of modified nucleosides, designed for both accuracy and robustness.

Experimental Workflow

LC-MS Workflow for N3-(2-Methoxy)ethyluridine Purity Analysis cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Analysis A Weigh N3-(2-Methoxy)ethyluridine Reference Standard & Sample B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Prepare Calibration Curve & Quality Control Samples B->C D Inject Sample onto LC System C->D E Chromatographic Separation (Reversed-Phase or HILIC) D->E F Electrospray Ionization (ESI) in Positive Mode E->F G Tandem Mass Spectrometry (MS/MS) Detection (MRM) F->G H Peak Integration & Quantification G->H I Purity Calculation (% Area Normalization or vs. Standard) H->I J Method Validation as per ICH Q2(R2) Guidelines I->J

Caption: Workflow for N3-(2-Methoxy)ethyluridine purity analysis.

Step-by-Step Methodology
  • Preparation of Standards and Samples:

    • Reference Standard: Accurately weigh and dissolve N3-(2-Methoxy)ethyluridine reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution.

    • Calibration Curve: Perform serial dilutions of the stock solution to create a calibration curve covering the expected concentration range of the analyte and its impurities.

    • Sample Preparation: Dissolve the N3-(2-Methoxy)ethyluridine sample in the same diluent to a concentration within the calibration range.

  • LC-MS/MS System and Conditions:

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separating the relatively polar parent compound from less polar impurities. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for separating highly polar compounds.[8]

      • Mobile Phase A: 0.1% Formic acid in water.[9]

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute more hydrophobic compounds.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive ion mode. Uridine and its analogues generally show good protonation.[10]

      • Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.[8]

      • MRM Transitions:

        • N3-(2-Methoxy)ethyluridine: Determine the precursor ion ([M+H]+) and a stable product ion.

        • Potential Impurities: Monitor for expected impurities, such as the corresponding N1-isomer, unalkylated uridine, and potential degradation products (e.g., hydrolysis products).

  • Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Purity Calculation

The purity of N3-(2-Methoxy)ethyluridine is typically determined using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks. For a more accurate quantification of specific impurities, a calibration curve of the respective impurity standard should be used.

Comparison of Chromatographic Approaches

The choice of chromatographic separation is critical for resolving N3-(2-Methoxy)ethyluridine from its potential impurities.

Chromatographic Mode Principle Advantages for N3-(2-Methoxy)ethyluridine Considerations
Reversed-Phase (RP) Separation based on hydrophobicity.Excellent for resolving the parent compound from less polar impurities. Robust and widely used.May have limited retention for very polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on polarity.Better retention of highly polar compounds, such as unalkylated uridine. Orthogonal selectivity to RP.Can be more sensitive to mobile phase composition and water content. Longer equilibration times may be needed.

Anticipated Impurities and their Detection

Based on the structure of N3-(2-Methoxy)ethyluridine and general knowledge of nucleoside synthesis, potential impurities could include:

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., uridine).

    • Incompletely alkylated intermediates.

    • Isomeric byproducts (e.g., alkylation at other positions on the uracil base).

  • Degradation Products:

    • Hydrolysis products resulting from cleavage of the glycosidic bond or the methoxyethyl group.[1]

The high selectivity of MRM in LC-MS/MS allows for the specific detection of these impurities, even if they co-elute with the main peak.

Conclusion

The quantitative analysis of N3-(2-Methoxy)ethyluridine purity by LC-MS is a powerful and essential tool in the development of oligonucleotide therapeutics. The methodology outlined in this guide, when properly validated, provides a robust and reliable system for ensuring the quality and consistency of this critical raw material. By understanding the principles behind the analytical choices and adhering to rigorous validation standards, researchers can have high confidence in their analytical data, ultimately contributing to the development of safer and more effective medicines.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][3]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][4]

  • Galaverna, G., & Dossena, A. (2019). Therapeutic Oligonucleotides, Impurities, Degradants, and their Characterization by Mass Spectrometry. Mass Spectrometry Reviews, 38(4-5), 363-380. [Link][1]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link][2]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link][5]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][6]

  • Kellner, S., & DeMott, M. S. (2021). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 32(7), 1765–1775. [Link][7]

  • Barciszewski, J., et al. (2020). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. Molecules, 25(21), 5013. [Link][8]

  • Wang, Y., & Gu, C. (2021). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 11(8), 534. [Link][10]

  • protocols.io. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). [Link][9]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N3-(2-Methoxy)ethyluridine

This guide provides essential safety and logistical information for the proper disposal of N3-(2-Methoxy)ethyluridine. As a modified nucleoside analog, this compound requires careful handling and adherence to established...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N3-(2-Methoxy)ethyluridine. As a modified nucleoside analog, this compound requires careful handling and adherence to established protocols to ensure the safety of laboratory personnel and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, regulatory compliance, and field-proven best practices.

Core Principle: Hazard Assessment and Waste Characterization

While a specific, comprehensive toxicology profile for N3-(2-Methoxy)ethyluridine may not be widely available, its structural similarity to other nucleoside analogs necessitates a cautious approach. Related compounds, such as 2'-Deoxy-5-ethynyluridine, are classified with significant health hazards, including potential for causing genetic defects (Germ cell mutagenicity 1B) and suspected damage to fertility or an unborn child (Reproductive toxicity category 2)[1]. Other uridine compounds are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation[2][3].

Therefore, the foundational principle is to manage all waste streams containing N3-(2-Methoxy)ethyluridine—whether in solid, liquid, or residual form—as hazardous chemical waste. This proactive classification ensures the highest level of safety and compliance with environmental regulations.

Personnel Safety: Your First Line of Defense

Before handling the compound or its waste, ensuring adequate personal protective equipment (PPE) is non-negotiable. The goal is to prevent all direct contact, including dermal absorption, inhalation, and ingestion[1].

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedProvides a primary barrier against skin contact. Double-gloving is a best practice for handling potentially cytotoxic or mutagenic compounds, allowing for the safe removal of the outer glove immediately if contamination is suspected[4][5].
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects against accidental splashes of solutions containing the compound[1][3].
Lab Coat/Gown Long-sleeved, appropriate for chemical handlingPrevents contamination of personal clothing and skin[1][3].
Respiratory Use in a well-ventilated area or chemical fume hoodAvoids the formation and inhalation of dusts or aerosols[2]. A NIOSH-approved respirator may be required if engineering controls are insufficient[6].

Waste Segregation: The Critical First Step

Proper segregation at the point of generation is the most effective way to ensure safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process[7]. All waste must be collected in designated, clearly labeled containers located in a Satellite Accumulation Area (SAA) within the laboratory[8][9].

Below is a decision workflow to guide the segregation process for waste generated from experiments involving N3-(2-Methoxy)ethyluridine.

WasteSegregation start_node Waste Generation Point (N3-(2-Methoxy)ethyluridine) decision_solid_liquid Is the waste primarily liquid or solid? start_node->decision_solid_liquid decision_sharp Is the solid waste a sharp (needle, glass, blade)? decision_solid_liquid->decision_sharp Solid process_liquid Aqueous or Organic Liquid Waste decision_solid_liquid->process_liquid Liquid decision_container Is this an empty reagent container? decision_sharp->decision_container No process_sharps Contaminated Sharps Waste decision_sharp->process_sharps Yes process_solid Contaminated Solid Waste (Gloves, Tubes, Paper) decision_container->process_solid No process_decon Decontaminate Container (Triple Rinse) decision_container->process_decon Yes

Caption: Decision workflow for proper waste segregation.

Step-by-Step Disposal Protocols

Follow these detailed methodologies for each waste stream. The core principle is containment in compatible, sealed, and properly labeled containers[10].

Protocol 4.1: Solid Waste Disposal (Non-Sharps)

This stream includes items such as contaminated gloves, pipette tips, absorbent paper, and plastic labware.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a clear plastic bag[7].

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The tag must list "N3-(2-Methoxy)ethyluridine contaminated debris" as the contents.

  • Storage: Keep the container closed except when adding waste[8]. Store it in your lab's designated Satellite Accumulation Area.

  • Final Disposal: Once the bag is full, seal it securely and request a pickup from your institution's Environmental Health & Safety (EH&S) department.

Protocol 4.2: Liquid Waste Disposal

This includes stock solutions, cell culture media containing the compound, and solvent rinsates.

  • Segregation: Use separate, dedicated waste containers for aqueous solutions and organic solvent solutions. Never mix these two streams[7].

  • Container Selection: Use a chemically compatible, shatter-resistant container with a secure screw-top cap[10][11]. Do not use metal containers for acidic or basic solutions[11].

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste. List all chemical constituents, including solvents and N3-(2-Methoxy)ethyluridine, with estimated percentages[8].

  • Handling: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills[10]. Keep the container securely capped at all times, except when adding waste[8]. Place the container in secondary containment (a larger, chemically resistant tray) to contain potential leaks.

  • Final Disposal: When the container is 90% full, request a pickup from EH&S.

Protocol 4.3: Contaminated Sharps Disposal

This includes needles, syringes, scalpels, and contaminated broken glass.

  • Container: Immediately place all chemically contaminated sharps into a designated, puncture-proof sharps container[12][13].

  • Labeling: The sharps container must be clearly labeled as "Hazardous Waste - Sharps" and list "N3-(2-Methoxy)ethyluridine" as the contaminant.

  • Storage and Disposal: Do not overfill the container. Once it is 3/4 full, close and lock the lid and arrange for pickup through EH&S.

Protocol 4.4: Decontamination of Empty Containers

The original containers of N3-(2-Methoxy)ethyluridine must be decontaminated before disposal.

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol, depending on the compound's solubility and compatibility)[13].

  • Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste and add it to the appropriate liquid waste stream (aqueous or organic)[13][14].

  • Defacing: After triple-rinsing, obliterate or remove the original manufacturer's label to avoid confusion[14].

  • Final Disposal: The clean, defaced container can now typically be disposed of as normal lab glass or plastic waste, but confirm this with your institutional policy.

On-Site Accumulation and Final Disposal

All hazardous waste must be managed according to regulations set by the Environmental Protection Agency (EPA) and relevant state authorities[12][15]. For academic institutions, this often falls under the EPA's Subpart K regulations[16].

Key Requirements for Satellite Accumulation Areas (SAAs):

  • Location: The SAA must be at or near the point of waste generation and under the control of the lab personnel generating the waste[8].

  • Labeling: All containers must be accurately labeled with their contents[8].

  • Container Condition: Containers must be in good condition, compatible with their contents, and kept securely closed[10].

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart[9].

  • Pickup: Once a container is full, it must be removed by EH&S within three days[9]. Partially filled containers must be removed within 12 months of the accumulation start date[16].

To arrange for final disposal, follow your institution's specific procedures for requesting a chemical waste pickup through the EH&S office. They are responsible for consolidating waste and ensuring it is transported to a licensed hazardous waste disposal facility.

References

  • University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. [Link]

  • Berry & Associates/ICON Isotopes. (2016). Safety Data Sheet 5-Ethynyl uridine. [Link]

  • Connor, T. H., & Smith, J. P. (2010). Safe handling of cytotoxics: guideline recommendations. Journal of oncology pharmacy practice. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Thermo Fisher Scientific. (2008). Safety Data Sheet (2-Methoxy-3-nitropyridine). [Link]

  • Carl ROTH. (2019). Safety Data Sheet (5-Ethynyl uridine). [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Institutes of Health (NIH). NIH Waste Disposal Guide. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

Sources

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